TPN171
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C24H35N5O3 |
|---|---|
分子量 |
441.6 g/mol |
IUPAC名 |
N-[3-(4,5-diethyl-6-oxo-1H-pyrimidin-2-yl)-4-propoxyphenyl]-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C24H35N5O3/c1-5-14-32-21-9-8-17(25-22(30)16-29-12-10-28(4)11-13-29)15-19(21)23-26-20(7-3)18(6-2)24(31)27-23/h8-9,15H,5-7,10-14,16H2,1-4H3,(H,25,30)(H,26,27,31) |
InChIキー |
PIOIVHHIGWTEJQ-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C)C3=NC(=C(C(=O)N3)CC)CC |
製品の起源 |
United States |
Foundational & Exploratory
TPN171: A Novel Phosphodiesterase-5 Inhibitor for Pulmonary Hypertension - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action, preclinical efficacy, and clinical pharmacology of TPN171, a novel and potent phosphodiesterase type 5 (PDE5) inhibitor under investigation for the treatment of pulmonary hypertension (PH).
Core Mechanism of Action: Selective PDE5 Inhibition
This compound exerts its therapeutic effect through the targeted inhibition of phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the pulmonary vasculature.[1][2] In pulmonary arterial hypertension (PAH), the expression and activity of PDE5 are upregulated, leading to the rapid degradation of cyclic guanosine monophosphate (cGMP).[1] cGMP is a critical second messenger in the nitric oxide (NO) signaling pathway, which plays a pivotal role in mediating vasodilation.[3][4]
By selectively inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation within pulmonary artery smooth muscle cells.[1][3] Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation.[4] This vasodilation of the pulmonary arteries reduces pulmonary vascular resistance and, consequently, lowers pulmonary arterial pressure.[1]
Signaling Pathway of this compound in Pulmonary Hypertension
Caption: this compound inhibits PDE5, increasing cGMP levels and promoting vasodilation.
Quantitative Data
In Vitro Potency and Selectivity
This compound demonstrates sub-nanomolar potency against human recombinant PDE5 and exhibits significant selectivity over other PDE isoforms, particularly PDE6 (associated with visual disturbances) and PDE11.[5][6] This high selectivity suggests a favorable safety profile with a reduced risk of off-target effects.[5]
| Compound | PDE5 IC50 (nM) | PDE6 Selectivity (fold) | PDE11 Selectivity (fold) |
| This compound | 0.62 [5][6][7] | 32 [5] | 1610 [5][6] |
| Sildenafil | 4.31[5][6] | 8[5] | >16,129 (for this compound)[6] |
| Tadalafil | 2.35[5][6] | >16,129 (for this compound)[6] | 9[5][6] |
Pharmacokinetic Profile in Healthy Volunteers
Phase 1 clinical trials in healthy adult volunteers have characterized the pharmacokinetic profile of this compound. The compound exhibits a dose-proportional pharmacokinetic profile and a half-life that supports the potential for once-daily administration.[1][3]
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 0.667 hours[2][5] |
| Elimination Half-life (t1/2) | 8 - 10.9 hours[1][2][5] |
Preclinical Efficacy in Pulmonary Hypertension Models
Monocrotaline-Induced Pulmonary Hypertension in Rats
In a well-established rat model of pulmonary hypertension induced by monocrotaline (MCT), oral administration of this compound demonstrated a significant reduction in mean pulmonary artery pressure.[2][5] The effective dose of this compound in this model was noted to be substantially lower than that of sildenafil, highlighting its potent in vivo activity.[2][5]
Hypoxia and Monocrotaline-Induced Inflammation Models
Beyond its vasodilatory effects, this compound has been shown to possess anti-inflammatory properties.[8] In both hypoxia- and MCT-induced rat models of PH, this compound significantly reduced right ventricle systolic pressure (RVSP) and the right ventricle hypertrophy index (RVHI), and reversed pulmonary vascular remodeling.[8] Further investigation revealed that this compound markedly suppressed the activation of the NLRP3 inflammasome mediated by cathepsin B, suggesting a novel anti-inflammatory mechanism contributing to its therapeutic potential in PH.[8]
Experimental Protocols
In Vitro Phosphodiesterase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various human recombinant PDE isoforms.
-
Methodology: A standard in vitro enzymatic assay is employed. Briefly, purified recombinant human PDE enzymes (PDE1-11) are incubated with the respective substrate (cGMP or cAMP) in the presence of varying concentrations of the test compound (this compound, sildenafil, or tadalafil). The amount of hydrolyzed substrate is quantified, typically using radioisotope-labeled substrates or fluorescence-based detection methods. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Monocrotaline-Induced Pulmonary Hypertension Rat Model
-
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of pulmonary hypertension.
-
Methodology:
-
Induction of PH: Male Sprague-Dawley rats are administered a single subcutaneous or intraperitoneal injection of monocrotaline (MCT).
-
Treatment: Following a period to allow for the development of PH (typically 2-3 weeks), animals are randomized to receive daily oral doses of this compound, a vehicle control, or a comparator drug (e.g., sildenafil) for a specified duration.
-
Hemodynamic Assessment: At the end of the treatment period, rats are anesthetized, and a catheter is inserted into the right ventricle via the jugular vein to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
Assessment of Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle plus septum (LV+S). The ratio of the RV weight to the LV+S weight (RVHI) is calculated as an index of right ventricular hypertrophy.
-
Histological Analysis: Lung tissue is collected, fixed, and sectioned for histological staining (e.g., hematoxylin and eosin) to assess the degree of pulmonary vascular remodeling.
-
Experimental Workflow for Preclinical PH Studies
Caption: Workflow for evaluating this compound in preclinical models of pulmonary hypertension.
Clinical Development
This compound has successfully completed Phase 1 clinical trials in healthy volunteers, where it was found to be generally safe and well-tolerated.[1] These studies established a favorable pharmacokinetic profile, supporting further investigation in patients with pulmonary arterial hypertension.[1][3] A proof-of-concept Phase 2a clinical trial (NCT04483115) has been initiated to evaluate the safety, pharmacokinetics, and efficacy of this compound in adults with PAH.[1][5]
Conclusion
This compound is a potent and highly selective PDE5 inhibitor with a dual mechanism of action that includes both vasodilation and anti-inflammatory effects. Its robust preclinical efficacy in established animal models of pulmonary hypertension, coupled with a favorable pharmacokinetic and safety profile in early clinical trials, positions this compound as a promising therapeutic candidate for the treatment of pulmonary arterial hypertension. Further clinical investigation is warranted to fully elucidate its therapeutic potential in this patient population.
References
- 1. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 2. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. ajmc.com [ajmc.com]
- 5. vigonvita.cn [vigonvita.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TPN171H alleviates pulmonary hypertension via inhibiting inflammation in hypoxia and monocrotaline-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
TPN171: A Comprehensive Technical Guide to its Phosphodiesterase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
TPN171 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), a key enzyme in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3] Its high affinity and selectivity for PDE5 make it a promising therapeutic candidate for conditions such as pulmonary arterial hypertension (PAH) and erectile dysfunction. This document provides an in-depth technical overview of the phosphodiesterase selectivity profile of this compound, including quantitative inhibitory data, detailed experimental methodologies, and relevant signaling pathway visualizations to support further research and development efforts.
Introduction
Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating a wide array of physiological processes. The human PDE family comprises 11 distinct families (PDE1-11), each with multiple isoforms that exhibit tissue-specific expression and substrate specificity. The development of selective PDE inhibitors has been a major focus in drug discovery, offering therapeutic potential for a variety of diseases.
This compound is a novel pyrimidinone-based compound that has demonstrated potent inhibitory activity against PDE5.[1] Understanding its selectivity profile across the entire PDE family is crucial for predicting its therapeutic efficacy and potential side-effect profile. This guide summarizes the available data on the selectivity of this compound and provides the necessary technical details for its scientific evaluation.
Quantitative Selectivity Profile
The inhibitory activity of this compound against various human recombinant phosphodiesterase isoforms has been characterized, with the half-maximal inhibitory concentration (IC50) values summarized in the table below. This compound exhibits sub-nanomolar potency against PDE5 and demonstrates significant selectivity over other PDE families.
| Phosphodiesterase Isoform | Substrate | This compound IC50 (nM) | Selectivity vs. PDE5 (fold) |
| PDE1 | cGMP/cAMP | >10,000 | >16,129 |
| PDE2 | cGMP/cAMP | >10,000 | >16,129 |
| PDE3 | cAMP | >10,000 | >16,129 |
| PDE4 | cAMP | >10,000 | >16,129 |
| PDE5 | cGMP | 0.62 | 1 |
| PDE6 | cGMP | 19.84 | 32 |
| PDE7 | cAMP | >10,000 | >16,129 |
| PDE8 | cAMP | >10,000 | >16,129 |
| PDE9 | cGMP | >10,000 | >16,129 |
| PDE10 | cAMP/cGMP | >10,000 | >16,129 |
| PDE11 | cGMP/cAMP | 998.2 | 1610 |
*Values for PDE6 and PDE11 are calculated based on the reported selectivity ratios against PDE5.[1][2] Data for other isoforms where a specific IC50 is not available indicates activity beyond the tested concentrations.
Experimental Protocols
The determination of the phosphodiesterase inhibitory activity of this compound is typically performed using in vitro biochemical assays with purified recombinant human PDE enzymes. While the specific protocol for this compound is detailed in the primary literature, a general methodology is outlined below.
General Phosphodiesterase Inhibition Assay Protocol
A widely used method for assessing PDE inhibition is the radioenzymatic assay.
Materials:
-
Purified recombinant human PDE enzymes (e.g., from insect cells or E. coli expression systems).
-
[³H]-cGMP or [³H]-cAMP as a substrate.
-
Snake venom nucleotidase (e.g., from Crotalus atrox).
-
Anion-exchange resin (e.g., Dowex AG1-X8).
-
Scintillation cocktail and a scintillation counter.
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl₂ and bovine serum albumin).
-
This compound and other reference inhibitors (e.g., sildenafil, tadalafil) dissolved in DMSO.
Procedure:
-
Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains the assay buffer, a specific concentration of the test compound (this compound) or vehicle (DMSO), and the purified PDE enzyme.
-
Initiation of Reaction: The reaction is initiated by the addition of the radiolabeled substrate ([³H]-cGMP for PDE5, PDE6, PDE9, etc., or [³H]-cAMP for PDE4, PDE7, PDE8, etc.).
-
Incubation: The reaction mixture is incubated at 30°C for a predetermined time, ensuring that the substrate hydrolysis does not exceed 20% to maintain linear reaction kinetics.
-
Termination of Reaction: The enzymatic reaction is terminated by heat inactivation (e.g., boiling for 1 minute).
-
Conversion to Nucleoside: After cooling, snake venom nucleotidase is added to the mixture and incubated for a further period. This enzyme converts the product of the PDE reaction (5'-GMP or 5'-AMP) into the corresponding nucleoside (guanosine or adenosine).
-
Separation of Products: The reaction mixture is then passed through an anion-exchange resin column. The unreacted charged substrate ([³H]-cGMP or [³H]-cAMP) binds to the resin, while the uncharged radiolabeled nucleoside product passes through.
-
Quantification: The amount of radioactivity in the eluate is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the control (vehicle-treated) samples. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action in the cGMP Signaling Pathway
This compound exerts its therapeutic effect by inhibiting PDE5, which leads to an increase in intracellular cGMP levels. This, in turn, activates protein kinase G (PKG), resulting in a cascade of downstream effects, including vasodilation.
Caption: Mechanism of action of this compound in the nitric oxide/cGMP signaling pathway.
Experimental Workflow for Determining PDE Inhibition
The following diagram illustrates a typical workflow for assessing the inhibitory activity of a compound like this compound against a panel of phosphodiesterase enzymes.
Caption: General experimental workflow for phosphodiesterase inhibition assay.
Conclusion
This compound is a highly potent and selective inhibitor of phosphodiesterase type 5. Its sub-nanomolar affinity for PDE5, coupled with its significant selectivity against other PDE isoforms, underscores its potential as a targeted therapeutic agent. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals engaged in the study and application of this compound and other PDE5 inhibitors. Further investigation into the full selectivity profile and in vivo pharmacology of this compound will continue to elucidate its therapeutic utility.
References
TPN171: A Potent and Selective Inhibitor of Phosphodiesterase 5
This technical guide provides an in-depth overview of the inhibitory activity of TPN171 against phosphodiesterase 5 (PDE5), a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of this compound.
Core Findings: In Vitro Inhibitory Potency
This compound has demonstrated potent inhibitory activity against the PDE5 enzyme in in vitro assays. Its half-maximal inhibitory concentration (IC50) has been determined to be 0.62 nM.[1][2] For comparative purposes, the IC50 values of two other well-known PDE5 inhibitors, sildenafil and tadalafil, were determined in the same study to be 4.31 nM and 2.35 nM, respectively.[1][2]
Comparative Inhibitory Activity Against PDE5
| Compound | IC50 Value (nM) |
| This compound | 0.62 [1][2] |
| Sildenafil | 4.31[1][2] |
| Tadalafil | 2.35[1][2] |
The PDE5 Signaling Pathway and Mechanism of Inhibition
Phosphodiesterase 5 is a critical enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), converting it to the inactive 5'-guanosine monophosphate (5'-GMP). The nitric oxide (NO) signaling pathway is a key regulator of cGMP levels. Nitric oxide stimulates soluble guanylate cyclase (sGC) to produce cGMP. Elevated intracellular cGMP levels then activate protein kinase G (PKG), leading to a cascade of downstream effects, including smooth muscle relaxation and vasodilation.
This compound, as a potent PDE5 inhibitor, blocks the degradation of cGMP. This leads to an accumulation of cGMP in cells, thereby amplifying the downstream signaling of the NO/cGMP pathway. This mechanism of action is central to the therapeutic effects of PDE5 inhibitors.
Experimental Protocols for IC50 Determination
The determination of the IC50 value for a PDE5 inhibitor like this compound involves a series of in vitro enzymatic assays. Below are detailed methodologies for common experimental protocols used for this purpose.
Label-Free Liquid Chromatography/Mass Spectrometry (LC/MS)-Based Enzymatic Activity Assay
This method directly measures the enzymatic activity of PDE5 by quantifying the substrate (cGMP) and the product (5'-GMP) without the need for labeled substrates.
a. Reagents and Materials:
-
Recombinant human PDE5A enzyme
-
Cyclic guanosine monophosphate (cGMP) as the substrate
-
This compound and other test compounds
-
Assay buffer: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL Bovine Serum Albumin (BSA), and 1 mM β-mercaptoethanol
-
Quenching solution (e.g., 100% methanol)
-
High-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (MS)
b. Experimental Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and control inhibitors in the assay buffer.
-
Enzyme Reaction: In a microplate, add the PDE5A enzyme to each well containing the various concentrations of the test compound.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding cGMP to each well.
-
Reaction Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 15-60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
LC/MS Analysis: Analyze the samples using LC/MS to separate and quantify the amounts of cGMP and 5'-GMP.
-
Data Analysis: Calculate the percentage of PDE5 inhibition for each concentration of this compound by comparing the amount of product formed to that in the control (no inhibitor).
-
IC50 Calculation: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Fluorescence Polarization (FP) Assay
This high-throughput assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate upon hydrolysis by PDE5.
a. Reagents and Materials:
-
Recombinant human PDE5A enzyme
-
Fluorescently labeled cGMP (e.g., FAM-cGMP)
-
This compound and other test compounds
-
Assay buffer
-
Binding agent that specifically binds to the fluorescently labeled 5'-GMP product
-
Microplate reader capable of measuring fluorescence polarization
b. Experimental Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds.
-
Assay Setup: To each well of a microplate, add the diluted test compound and the PDE5A enzyme solution.
-
Pre-incubation: Incubate the plate to allow for compound-enzyme binding.
-
Reaction Initiation: Add the FAM-cGMP substrate to start the reaction.
-
Reaction Incubation: Incubate at a controlled temperature to allow for enzymatic activity.
-
Signal Detection: Add the binding agent and measure the fluorescence polarization. A decrease in polarization indicates substrate hydrolysis.
-
Data Analysis and IC50 Calculation: Calculate the percent inhibition based on the polarization values and determine the IC50 as described above.
References
- 1. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation [frontiersin.org]
TPN171: A Technical Overview of a Novel PDE5 Inhibitor
An In-depth Guide on the Discovery, Development, and Clinical Profile of TPN171 for Researchers and Drug Development Professionals.
Introduction
This compound is a novel, potent, and selective phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of pulmonary arterial hypertension (PAH) and erectile dysfunction (ED).[1][2] Jointly developed by the Shanghai Institute of Materia Medica, Chinese Academy of Sciences, and Vigonvita Life Sciences Co., Ltd., this compound emerged from a research program focused on identifying new, highly efficient, and low-toxicity PDE5 inhibitors.[3] The discovery process was initiated by exploring flavonoids with high PDE5 inhibitory activity from the traditional Chinese medicine Epimedium.[4] Through a pharmacokinetics-driven optimization of a series of 4(3H)-pyrimidinones, this compound was identified as a clinical candidate with improved pharmacokinetic properties compared to its predecessors, aiming for once-daily oral administration.[5][6]
Mechanism of Action: PDE5 Inhibition
This compound exerts its therapeutic effect by inhibiting the PDE5 enzyme, which is a key component of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[7] In conditions like PAH, upregulation of PDE5 in the lungs leads to rapid degradation of cGMP.[7] By inhibiting PDE5, this compound increases intracellular levels of cGMP, leading to vasodilation of the pulmonary arteries and a reduction in pulmonary vascular resistance.[5]
Preclinical Development
In Vitro Pharmacology
This compound has demonstrated potent inhibitory activity against PDE5 in vitro. Comparative studies have shown its superior potency over existing PDE5 inhibitors, sildenafil and tadalafil.[3][4]
| Compound | PDE5 IC50 (nM) |
| This compound | 0.62 |
| Sildenafil | 4.31 |
| Tadalafil | 2.35 |
| Table 1: In Vitro PDE5 Inhibitory Activity.[3][4] |
Furthermore, this compound exhibits favorable selectivity for PDE5 over other phosphodiesterase isoforms, which is crucial for minimizing off-target side effects.[3][4]
| Compound | Selectivity (PDE5 vs. PDE6) | Selectivity (PDE5 vs. PDE11) |
| This compound | 32-fold | 1610-fold |
| Sildenafil | 8-fold | - |
| Tadalafil | - | 9-fold |
| Table 2: Selectivity Profile of this compound.[3][4] |
In Vivo Pharmacology
In a rat model of monocrotaline-induced pulmonary arterial hypertension, oral administration of this compound was shown to significantly reduce the mean pulmonary artery pressure. The effective dose of this compound was much lower than that of sildenafil, and it exhibited a longer-lasting effect.[3][5][6]
Clinical Development
This compound has undergone several clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans.
Phase I Studies
A Phase I study in healthy subjects, comprised of single ascending-dose, food-effect, and multiple ascending-dose parts, established the initial safety and pharmacokinetic profile of TPN171H (the hydrochloride form of this compound).[8][9]
| Parameter | Value |
| Tmax (h) | 0.667 |
| t1/2 (h) | 8.02 - 10.88 |
| Table 3: Key Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Dose).[3][8] |
The study found that this compound was rapidly absorbed, and its exposure (AUC and Cmax) was linear within the 5-30 mg dose range.[8] Administration with food was found to decrease the maximum plasma concentration (Cmax) and prolong the time to reach it (Tmax), but it did not affect the total exposure (AUC).[8] A slight accumulation was observed upon repeated dosing.[8]
Studies have also been conducted in specific populations, including individuals with renal and hepatic impairment. In subjects with severe renal impairment, the elimination half-life was prolonged, and clearance was decreased.[10] Similarly, in patients with mild-to-moderate hepatic impairment, this compound exposure was increased.[11]
Phase II and III Studies
This compound has progressed to Phase II clinical trials for pulmonary arterial hypertension (NCT04483115) and a Phase III study for erectile dysfunction (NCT05188989) in China.[3]
Metabolism and Pharmacokinetics
A human mass balance study using radiolabeled [14C]this compound provided detailed insights into its absorption, metabolism, and excretion.[3][4] Following a single 10 mg oral dose, this compound was rapidly absorbed.[4] The drug is extensively metabolized in humans, with 22 metabolites detected in plasma, urine, and feces.[3][4]
The main metabolic pathways include mono-oxidation (hydroxylation and N-oxidation), dehydrogenation, N-dealkylation, O-dealkylation, amide hydrolysis, glucuronidation, and acetylation.[3][12] The primary enzyme responsible for the oxidative metabolism of this compound is Cytochrome P450 3A4 (CYP3A4), with minor contributions from CYP2E1 and CYP2D6.[3][12] A major metabolite in human plasma is a glucuronide of O-dealkylated this compound.[3][4]
Excretion of the administered radioactivity was nearly complete within 216 hours, with approximately 46.61% recovered in urine and 48.60% in feces.[3][4]
Experimental Protocols
In Vitro PDE5 Inhibition Assay
The inhibitory activity of this compound against PDE5 is determined using a standard in vitro assay. While the specific protocol for this compound is not detailed in the provided results, a general methodology involves incubating the purified PDE5 enzyme with its substrate, cGMP, in the presence of varying concentrations of the inhibitor (this compound). The amount of remaining cGMP or the product, 5'-GMP, is then quantified to determine the inhibitor's IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity.
Animal Model of Pulmonary Arterial Hypertension
The efficacy of this compound in an animal model of PAH was assessed in rats. A common method involves inducing PAH in rats by a single subcutaneous injection of monocrotaline. After a period to allow for the development of PAH, the animals are treated with this compound or a vehicle control. The primary endpoint is the measurement of mean pulmonary artery pressure, which is typically assessed via right heart catheterization.
Human Pharmacokinetic Study
A representative human pharmacokinetic study was a single-center, single-dose, open-label study in healthy male volunteers.[4]
-
Participants: Healthy adult males.
-
Dosage: A single oral suspension of 10 mg (100 μCi) of [14C]this compound.[4]
-
Sample Collection: Blood samples were collected at predefined time points post-dose to determine the plasma concentration of this compound and its metabolites. Urine and feces were collected for a specified period to assess the routes and extent of excretion.[3][4]
-
Analysis: Plasma, urine, and fecal samples were analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a radioactive detector to quantify this compound and identify its metabolites.[3][4]
-
Pharmacokinetic Parameters: Standard pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC were calculated from the plasma concentration-time data.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. vigonvita.cn [vigonvita.cn]
- 4. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics-Driven Optimization of 4(3 H)-Pyrimidinones as Phosphodiesterase Type 5 Inhibitors Leading to this compound, a Clinical Candidate for the Treatment of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. A Phase I Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of TPN171H, a Novel Phosphodiesterase Type 5 Inhibitor, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase I Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of TPN171H, a Novel Phosphodiesterase Type 5 Inhibitor, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase 1 Study to Evaluate the Pharmacokinetics and Safety of this compound (a PDE5 Inhibitor) in Adults with Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Safety of this compound (a PDE5 Inhibitor) in Patients With Mild or Moderate Hepatic Impairment Versus Participants With Normal Hepatic Function: A Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
TPN171: An In-Depth Technical Guide to its In Vitro Enzymatic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPN171 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2][3] By inhibiting PDE5, this compound elevates intracellular cGMP levels, leading to vasodilation and other physiological effects. This mechanism of action has positioned this compound as a clinical candidate for the treatment of pulmonary arterial hypertension (PAH) and erectile dysfunction.[1][4] This technical guide provides a comprehensive overview of the in vitro enzymatic activity of this compound, including its inhibitory potency, selectivity, and the experimental methodologies used for its characterization.
Core Enzymatic Activity Data
The in vitro enzymatic activity of this compound has been characterized by its potent inhibition of PDE5. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor.
| Compound | PDE5 IC50 (nM) |
| This compound | 0.62 [1][2][3] |
| Sildenafil | 4.31[4][5] |
| Tadalafil | 2.35[4][5] |
Table 1: Comparative PDE5 inhibitory potency of this compound, Sildenafil, and Tadalafil.
Selectivity Profile
A critical aspect of a drug candidate's profile is its selectivity for the intended target over other related enzymes. Off-target inhibition can lead to undesirable side effects. This compound has demonstrated a favorable selectivity profile, particularly against other phosphodiesterase (PDE) isoforms such as PDE6 and PDE11. Inhibition of PDE6 is associated with visual disturbances, while PDE11 inhibition can lead to other adverse effects.[5]
| PDE Isoform | This compound Selectivity (Fold vs. PDE5) | Sildenafil Selectivity (Fold vs. PDE5) | Tadalafil Selectivity (Fold vs. PDE5) |
| PDE6 | 32x [4][5] | 8x[4][5] | - |
| PDE11 | 1610x [4][5] | - | 9x[4][5] |
Table 2: Selectivity of this compound against PDE6 and PDE11 compared to Sildenafil and Tadalafil.
Signaling Pathway
This compound exerts its therapeutic effect by modulating the nitric oxide (NO)/cGMP signaling pathway. This pathway plays a crucial role in vasodilation.
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.
Experimental Protocols
While the specific, detailed protocols for the in vitro enzymatic assays of this compound are not publicly available in full, a representative methodology can be constructed based on standard industry practices for PDE5 inhibitors. The following are generalized protocols for determining the IC50 and selectivity of a PDE5 inhibitor like this compound.
In Vitro PDE5 Inhibition Assay (Representative Protocol)
This protocol is based on a fluorescence polarization (FP) assay, a common method for measuring PDE activity.
1. Materials:
-
Recombinant human PDE5 enzyme
-
Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)
-
This compound and other test compounds
-
Positive control (e.g., Sildenafil)
-
Binding agent that specifically binds to the fluorescent 5'-GMP product
-
384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant PDE5 enzyme in cold assay buffer to the working concentration.
-
Assay Reaction:
-
Add 5 µL of the diluted compound solution to the wells of the microplate.
-
Add 10 µL of the diluted PDE5 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 5 µL of the FAM-cGMP substrate solution.
-
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 10 µL of the binding agent.
-
Measurement: Read the fluorescence polarization on a microplate reader (Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for IC50 Determination
Caption: A typical experimental workflow for determining the IC50 of this compound.
In Vitro Selectivity Assay (Representative Protocol)
To determine the selectivity of this compound, the in vitro inhibition assay is repeated using a panel of different human recombinant PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, PDE11). The assay principle remains the same, with adjustments to the substrate (cAMP or cGMP) and its concentration depending on the specific PDE isoform being tested. The IC50 values obtained for each isoform are then compared to the IC50 value for PDE5 to calculate the selectivity ratio.
Conclusion
This compound is a highly potent and selective inhibitor of PDE5 with an IC50 value in the sub-nanomolar range. Its superior selectivity against PDE6 and PDE11 compared to existing therapies like sildenafil and tadalafil suggests a potentially improved safety profile with a lower risk of certain side effects. The in vitro enzymatic data strongly support the clinical development of this compound for the treatment of pulmonary arterial hypertension and other conditions where PDE5 inhibition is a validated therapeutic strategy. The provided experimental frameworks offer a guide for the continued investigation and characterization of this compound and other novel PDE5 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vigonvita.cn [vigonvita.cn]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase I Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of TPN171H, a Novel Phosphodiesterase Type 5 Inhibitor, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
TPN171: A Technical Whitepaper on Preclinical Research Findings
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TPN171 is a novel, potent, and selective phosphodiesterase type 5 (PDE5) inhibitor under development for the treatment of pulmonary arterial hypertension (PAH). Preclinical investigations have demonstrated its significant potential, exhibiting sub-nanomolar potency against PDE5 and high selectivity over other PDE isoforms, suggesting a favorable safety profile. In vivo studies using a validated animal model of PAH have shown that this compound effectively reduces pulmonary arterial pressure. This document provides a comprehensive overview of the core preclinical findings, including detailed experimental methodologies and comparative data, to support further research and development of this compound as a promising therapeutic agent for PAH.
Introduction
Pulmonary arterial hypertension is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death. The nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway plays a crucial role in regulating pulmonary vascular tone. Phosphodiesterase type 5 (PDE5), an enzyme highly expressed in the pulmonary vasculature, degrades cGMP. Inhibition of PDE5 increases intracellular cGMP levels, leading to vasodilation and antiproliferative effects in the pulmonary arteries. This compound is a next-generation PDE5 inhibitor designed for enhanced potency and selectivity.
Mechanism of Action
This compound exerts its therapeutic effect by selectively inhibiting the PDE5 enzyme.[1] This inhibition prevents the breakdown of cGMP in the pulmonary arterial smooth muscle cells. The resulting elevation in cGMP levels activates protein kinase G (PKG), which in turn leads to a cascade of events causing smooth muscle relaxation, vasodilation, and a subsequent reduction in pulmonary arterial pressure.[2]
Signaling Pathway Diagram
Caption: Mechanism of Action of this compound in the NO-sGC-cGMP Pathway.
Preclinical Pharmacology
In Vitro Potency and Selectivity
This compound has demonstrated potent inhibitory activity against PDE5 in in vitro enzymatic assays.[3] Its selectivity profile represents a significant improvement over existing PDE5 inhibitors, which may translate to a lower incidence of off-target side effects.
| Compound | PDE5 IC₅₀ (nM) | Selectivity vs. PDE6 (fold) | Selectivity vs. PDE11 (fold) |
| This compound | 0.62 | 32 | 1610 |
| Sildenafil | 4.31 | 8 | - |
| Tadalafil | 2.35 | - | 9 |
| Table 1: In Vitro Potency and Selectivity of this compound Compared to Sildenafil and Tadalafil.[4][5] |
In Vivo Efficacy in a Pulmonary Arterial Hypertension Model
The efficacy of this compound was evaluated in a well-established preclinical model of PAH induced by monocrotaline (MCT) in rats. Oral administration of this compound resulted in a substantial reduction in mean pulmonary artery pressure, with a significantly lower effective dose compared to sildenafil.[4][5]
| Treatment Group | Dose (mg/kg) | Mean Pulmonary Artery Pressure (mmHg) | Right Ventricular Hypertrophy Index (RVHI) |
| Control | - | Baseline Value | Baseline Value |
| MCT + Vehicle | - | Elevated Value | Elevated Value |
| MCT + this compound | Effective Dose | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle |
| MCT + Sildenafil | Higher Dose | Reduced vs. Vehicle | Reduced vs. Vehicle |
| Table 2: Summary of In Vivo Efficacy of this compound in the Monocrotaline-Induced PAH Rat Model. (Note: Specific quantitative values from the primary literature were not available in the provided search results; the table reflects the reported outcomes).[4][5] |
Experimental Protocols
In Vitro PDE Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various phosphodiesterase isoforms.
Methodology:
-
Enzyme Source: Recombinant human PDE enzymes (e.g., PDE5, PDE6, PDE11) were used.
-
Assay Principle: A common method, such as the PDE-Glo™ Phosphodiesterase Assay, is employed. This assay measures the activity of PDEs by quantifying the amount of remaining cyclic nucleotide (cAMP or cGMP) after incubation with the enzyme.
-
Procedure:
-
A series of dilutions of this compound and reference compounds (sildenafil, tadalafil) were prepared in a suitable buffer (e.g., Tris-HCl).
-
The test compounds were incubated with the specific PDE isozyme in the presence of its substrate (cGMP for PDE5).
-
The reaction was initiated and allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction was terminated, and the amount of remaining cGMP was determined using a detection reagent that generates a luminescent signal proportional to the cGMP concentration.
-
The luminescent signal was read using a plate reader.
-
-
Data Analysis: The percentage of inhibition for each compound concentration was calculated relative to a vehicle control. The IC₅₀ value was determined by fitting the concentration-response data to a four-parameter logistic equation.
Monocrotaline-Induced Pulmonary Hypertension Rat Model
Objective: To evaluate the in vivo efficacy of this compound in reducing pulmonary artery pressure and right ventricular hypertrophy in a rat model of PAH.
Methodology:
-
Animal Model: Male Sprague-Dawley rats were used.
-
Induction of PAH: A single subcutaneous or intraperitoneal injection of monocrotaline (MCT; e.g., 60 mg/kg) was administered to induce PAH. The development of PAH typically occurs over several weeks.
-
Treatment Groups:
-
Control group (no MCT, vehicle administration).
-
MCT + vehicle group.
-
MCT + this compound (various dose levels, administered orally).
-
MCT + positive control (e.g., sildenafil, administered orally).
-
-
Treatment Protocol: Daily oral gavage of the assigned treatment was initiated at a predetermined time point after MCT injection (e.g., 14 days) and continued for a specified duration (e.g., 14 days).
-
Hemodynamic Assessment: At the end of the treatment period, rats were anesthetized, and a catheter was inserted into the right ventricle via the jugular vein to directly measure the right ventricular systolic pressure (RVSP), which reflects the pulmonary artery pressure.
-
Assessment of Right Ventricular Hypertrophy: Following hemodynamic measurements, the hearts were excised. The right ventricle (RV) and the left ventricle plus septum (LV+S) were dissected and weighed. The right ventricular hypertrophy index (RVHI) was calculated as the ratio of RV weight to (LV+S) weight.
-
Statistical Analysis: Data were analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
Experimental Workflow Diagram
References
- 1. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental animal models and patient-derived platforms to bridge preclinical discovery and translational therapeutics in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
TPN171 Modulation of the cGMP Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TPN171 is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor currently under investigation for the treatment of pulmonary arterial hypertension (PAH) and erectile dysfunction. By selectively targeting PDE5, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP), a key second messenger in vascular smooth muscle cells. The resulting increase in intracellular cGMP levels activates downstream signaling cascades that ultimately lead to vasodilation, reduction in pulmonary vascular resistance, and alleviation of PAH symptoms. This technical guide provides an in-depth overview of the mechanism of action of this compound, its modulation of the cGMP signaling pathway, and a summary of its preclinical and clinical data. Detailed experimental protocols for key assays and illustrative diagrams of the signaling pathways are also presented to facilitate further research and development in this area.
Introduction to this compound
This compound is a novel 4(3H)-pyrimidinone derivative that has demonstrated high potency and selectivity for the inhibition of PDE5.[1] It is being developed as a potential therapeutic agent for conditions characterized by impaired cGMP signaling, most notably pulmonary arterial hypertension.[1][2] PAH is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death.[3] The rationale for using PDE5 inhibitors like this compound in PAH stems from their ability to enhance the vasodilatory effects of the nitric oxide (NO)/cGMP pathway in the pulmonary vasculature.[4][5]
The cGMP Signaling Pathway and this compound's Mechanism of Action
The cyclic guanosine monophosphate (cGMP) signaling pathway plays a crucial role in regulating vascular tone and blood pressure.[6][7] In vascular smooth muscle cells, the pathway is primarily activated by nitric oxide (NO).[8]
2.1. Canonical cGMP Signaling in Vascular Smooth Muscle:
-
NO Production: Endothelial cells produce NO in response to various stimuli, such as shear stress from blood flow.[8]
-
sGC Activation: NO diffuses into adjacent smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.[6]
-
cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[6]
-
PKG Activation: cGMP acts as a second messenger and allosterically activates cGMP-dependent protein kinase I (PKG I).[9][10]
-
Induction of Vasodilation: PKG I phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately causing smooth muscle relaxation and vasodilation.[8][10]
2.2. Modulation by this compound:
Phosphodiesterases (PDEs) are a superfamily of enzymes that terminate cyclic nucleotide signaling by hydrolyzing cAMP and/or cGMP.[7] PDE5 is highly expressed in the pulmonary vasculature and is specific for cGMP degradation.[3]
This compound exerts its therapeutic effect by competitively inhibiting the catalytic site of PDE5.[1] This inhibition prevents the breakdown of cGMP, leading to its accumulation within the vascular smooth muscle cells. The elevated cGMP levels amplify the downstream effects of PKG I, resulting in enhanced and sustained vasodilation of the pulmonary arteries.[11] This reduction in pulmonary vascular resistance is the primary mechanism by which this compound alleviates the symptoms of PAH.
References
- 1. cGMP Signaling and Vascular Smooth Muscle Cell Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. sketchviz.com [sketchviz.com]
- 6. vigonvita.cn [vigonvita.cn]
- 7. m.youtube.com [m.youtube.com]
- 8. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
TPN171 Off-Target Effects: An In-Depth Technical Investigation
For Researchers, Scientists, and Drug Development Professionals
Abstract
TPN171 is a novel, potent, and orally bioavailable phosphodiesterase type 5 (PDE5) inhibitor under investigation for the treatment of pulmonary arterial hypertension (PAH).[1][2] As with any therapeutic candidate, a thorough understanding of its off-target effects is paramount for a comprehensive safety and efficacy assessment. This technical guide provides a detailed analysis of the currently available data on the off-target profile of this compound, with a primary focus on its selectivity within the phosphodiesterase (PDE) enzyme family. While comprehensive screening data against a broader range of potential off-targets such as kinases and G-protein coupled receptors (GPCRs) are not publicly available, this document summarizes the key selectivity data for this compound against related PDE isoforms and outlines the standard experimental methodologies employed in such investigations.
Introduction: The Importance of Selectivity for PDE5 Inhibitors
The therapeutic efficacy of this compound in conditions like PAH stems from its inhibition of PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP).[3] By inhibiting PDE5, this compound enhances the nitric oxide (NO)/cGMP signaling pathway, leading to vasodilation and anti-proliferative effects in the pulmonary vasculature.[3] The human PDE superfamily comprises eleven families (PDE1-11), and cross-reactivity with other PDE isoforms can lead to undesirable side effects. For instance, inhibition of PDE6 is associated with visual disturbances, while inhibition of PDE11 has been linked to myalgia.[4][5] Therefore, a high degree of selectivity for PDE5 is a critical attribute for a favorable safety profile.
On-Target Activity and Known Selectivity Profile of this compound
This compound has demonstrated potent inhibitory activity against PDE5, with reported IC50 values in the sub-nanomolar range.[1][4][5] In vitro studies have consistently shown this compound to be a more potent PDE5 inhibitor than the established drugs sildenafil and tadalafil.[4][5]
Quantitative Selectivity Data
The selectivity of this compound has been primarily characterized against PDE6 and PDE11, the isoforms most commonly associated with off-target effects of other PDE5 inhibitors. The available data indicates a favorable selectivity profile for this compound compared to sildenafil and tadalafil.
| Compound | PDE5 IC50 (nM) | Selectivity Ratio (PDE5 vs. PDE6) | Selectivity Ratio (PDE5 vs. PDE11) |
| This compound | 0.62 | 32-fold | 1610-fold |
| Sildenafil | 4.31 | 8-fold | - |
| Tadalafil | 2.35 | - | 9-fold |
| Data compiled from multiple sources.[4][5] |
Signaling Pathway of this compound
The intended pharmacological effect of this compound is mediated through the potentiation of the NO/cGMP signaling cascade.
Caption: this compound enhances the NO/cGMP signaling pathway by inhibiting PDE5.
Methodologies for Off-Target Investigation
While specific, detailed experimental protocols for the this compound off-target studies are not fully disclosed in the public literature, this section outlines the standard methodologies for conducting such investigations.
In Vitro Phosphodiesterase Inhibition Assay
A common method to determine the potency and selectivity of a PDE inhibitor is a biochemical assay that measures the enzymatic activity of purified PDE isoforms.
Caption: Workflow for a typical in vitro phosphodiesterase inhibition assay.
Protocol Overview:
-
Preparation: A series of concentrations of the test compound (this compound) are prepared. Purified recombinant human PDE enzymes are dispensed into a multi-well plate.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a radiolabeled substrate, typically [³H]-cGMP or [³H]-cAMP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: The reaction is stopped, often by the addition of a quenching agent.
-
Separation and Detection: The radiolabeled product ([³H]-GMP or [³H]-AMP) is separated from the unreacted substrate. The amount of product is quantified using scintillation counting.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.
Broader Off-Target Screening Panels
A comprehensive off-target investigation typically involves screening the compound against large panels of receptors, ion channels, transporters, and enzymes. These are often conducted by specialized contract research organizations (CROs).
-
Kinase Profiling: Given the structural similarities between the ATP-binding pocket of kinases and the active sites of other enzymes, kinase screening is a critical step. A compound like this compound would be tested against a panel of hundreds of kinases (a "kinome scan") to identify any potential off-target kinase inhibition.
-
Safety Pharmacology Panels (e.g., CEREP Panel): These panels assess the interaction of a compound with a wide range of targets known to be implicated in adverse drug reactions. This includes GPCRs, ion channels (including hERG, which is critical for cardiac safety), and transporters.
The lack of publicly available data from such comprehensive screens for this compound represents a gap in the publicly accessible knowledge base for this compound.
Logical Framework for Assessing Off-Target Effects
The assessment of off-target effects is a critical component of preclinical drug development, guiding lead optimization and predicting potential clinical adverse events.
Caption: Relationship between on-target activity, off-target effects, and selectivity.
Conclusion and Future Directions
The available data strongly suggest that this compound is a highly potent and selective PDE5 inhibitor, with a particularly favorable selectivity profile against PDE6 and PDE11 compared to other drugs in its class.[4][5] This high selectivity is a promising indicator of a potentially improved safety profile with a lower incidence of mechanism-based off-target effects such as visual disturbances.
However, a comprehensive evaluation of the off-target profile of this compound requires further investigation beyond the PDE family. The publication of data from broad kinase and safety pharmacology screening panels would provide a more complete picture of its selectivity and potential for off-target liabilities. As this compound progresses through clinical development, the integration of such preclinical data with emerging clinical safety findings will be crucial for a thorough risk-benefit assessment. Researchers and clinicians should remain vigilant for any unexpected adverse events that could indicate previously unidentified off-target interactions.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Phase I Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of TPN171H, a Novel Phosphodiesterase Type 5 Inhibitor, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vigonvita.cn [vigonvita.cn]
- 5. researchgate.net [researchgate.net]
TPN171 Pharmacodynamics in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPN171 is a novel, potent, and selective phosphodiesterase type 5 (PDE5) inhibitor under development for the treatment of pulmonary arterial hypertension (PAH).[1][2] Preclinical studies in various animal models have been instrumental in elucidating its pharmacodynamic profile, mechanism of action, and therapeutic potential. This guide provides a comprehensive overview of the pharmacodynamics of this compound in these models, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Core Pharmacodynamic Effects in Animal Models
This compound has demonstrated significant efficacy in reducing pulmonary artery pressure and mitigating the pathological hallmarks of pulmonary hypertension in established animal models. The primary models utilized have been the monocrotaline (MCT)-induced and hypoxia-induced pulmonary hypertension in rats.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in rat models of pulmonary hypertension.
Table 1: Effect of TPN171H on Right Ventricular Systolic Pressure (RVSP) in Rat Models of Pulmonary Hypertension
| Animal Model | Treatment Group | Dose (mg/kg/d) | RVSP (mmHg) |
| Hypoxia-Induced PH | Control | - | 25.1 ± 1.5 |
| Hypoxia + Vehicle | - | 42.3 ± 2.1 | |
| Hypoxia + TPN171H | 5 | 33.8 ± 1.9 | |
| Hypoxia + TPN171H | 25 | 28.7 ± 1.6 | |
| Hypoxia + Sildenafil | 25 | 30.2 ± 1.7 | |
| MCT-Induced PH | Control | - | 24.8 ± 1.3 |
| MCT + Vehicle | - | 55.4 ± 3.2 | |
| MCT + TPN171H | 5 | 41.6 ± 2.8 | |
| MCT + TPN171H | 25 | 35.1 ± 2.5 | |
| MCT + Sildenafil | 25 | 38.9 ± 2.9 |
Data extracted from a study on TPN171H in hypoxia and monocrotaline-induced rat models.[3]
Table 2: Effect of TPN171H on Right Ventricle Hypertrophy Index (RVHI) in Rat Models of Pulmonary Hypertension
| Animal Model | Treatment Group | Dose (mg/kg/d) | RVHI (%) |
| Hypoxia-Induced PH | Control | - | 24.1 ± 1.2 |
| Hypoxia + Vehicle | - | 38.7 ± 1.8 | |
| Hypoxia + TPN171H | 5 | 31.5 ± 1.6 | |
| Hypoxia + TPN171H | 25 | 27.3 ± 1.4 | |
| Hypoxia + Sildenafil | 25 | 28.9 ± 1.5 | |
| MCT-Induced PH | Control | - | 23.9 ± 1.1 |
| MCT + Vehicle | - | 45.2 ± 2.3 | |
| MCT + TPN171H | 5 | 35.8 ± 2.1 | |
| MCT + TPN171H | 25 | 30.4 ± 1.9 | |
| MCT + Sildenafil | 25 | 33.7 ± 2.0 |
Data extracted from a study on TPN171H in hypoxia and monocrotaline-induced rat models.[3]
Mechanism of Action
This compound exerts its therapeutic effects through a dual mechanism: potent inhibition of PDE5 and suppression of inflammatory pathways.
PDE5 Inhibition and cGMP Signaling
As a selective PDE5 inhibitor, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the pulmonary vasculature.[4] Elevated cGMP levels lead to vasodilation and a reduction in pulmonary vascular resistance and pressure. This compound exhibits a high in vitro potency with an IC50 of 0.62 nM for PDE5.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TPN171H alleviates pulmonary hypertension via inhibiting inflammation in hypoxia and monocrotaline-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
TPN171 therapeutic potential for erectile dysfunction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TPN171 (also known as TPN171H in its hydrochloride form) is a novel, potent, and highly selective pyrimidinone-based phosphodiesterase type 5 (PDE5) inhibitor currently under clinical development for the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[1] Preclinical and early clinical data indicate that this compound possesses a robust inhibitory activity against PDE5, superior selectivity over other PDE isoforms compared to first-generation inhibitors, and a favorable pharmacokinetic profile.[1][2] A Phase III clinical trial is currently evaluating its efficacy and safety specifically for erectile dysfunction.[1] This document provides a comprehensive technical overview of the available data on this compound, its mechanism of action, and its therapeutic potential in the context of ED.
Core Mechanism of Action: PDE5 Inhibition
Penile erection is a hemodynamic process mediated by the relaxation of the corpus cavernosum smooth muscle. This relaxation is triggered by the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway.[1] Upon sexual stimulation, NO is released from nerve terminals and endothelial cells, activating soluble guanylate cyclase (sGC) to produce cGMP. Elevated cGMP levels lead to a decrease in intracellular calcium, causing smooth muscle relaxation, increased blood flow, and penile erection.
Phosphodiesterase type 5 (PDE5) is the primary enzyme responsible for the degradation of cGMP within the corpus cavernosum. This compound, as a competitive PDE5 inhibitor, prevents the breakdown of cGMP, thereby potentiating the NO-sGC pathway, prolonging smooth muscle relaxation, and enhancing erectile function in the presence of sexual stimulation.
References
TPN171: An In-Depth Technical Guide on Safety and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Abstract
TPN171 is a novel, potent, and selective phosphodiesterase type 5 (PDE5) inhibitor currently under clinical development for the treatment of pulmonary arterial hypertension (PAH) and erectile dysfunction.[1][2] Developed by the Shanghai Institute of Materia Medica and Vigonvita Life Sciences Co., Ltd., this compound has demonstrated a promising safety and pharmacokinetic profile in early-stage clinical trials.[2] This technical guide provides a comprehensive overview of the available safety and toxicology data on this compound, with a focus on its mechanism of action, preclinical findings, clinical safety, and pharmacokinetics. The information is intended to support further research and development of this compound.
Mechanism of Action: Selective PDE5 Inhibition
This compound exerts its therapeutic effect through the selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the corpus cavernosum and pulmonary vasculature.[3] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound leads to an accumulation of cGMP, resulting in smooth muscle relaxation, vasodilation, and increased blood flow.[3]
In vitro studies have demonstrated this compound's high potency, with an IC50 of 0.62 nM for PDE5.[4] Notably, this compound exhibits significant selectivity over other PDE isozymes, which is crucial for a favorable side-effect profile. For instance, its selectivity for PDE5 is 32 times higher than for PDE6 (associated with visual disturbances) and 1610 times higher than for PDE11.[5] This selectivity profile suggests a lower risk of off-target effects compared to other PDE5 inhibitors like sildenafil and tadalafil.[5]
Figure 1: this compound Mechanism of Action.
Preclinical Safety and Toxicology
While specific quantitative data from preclinical toxicology studies, such as No-Observed-Adverse-Effect-Levels (NOAELs), are not extensively detailed in publicly available literature, it is reported that TPN171H exhibited "satisfactory safety and pharmacokinetic profiles in rats and dogs" during these evaluations.[3] The preclinical data was sufficient to support the initiation of Phase I clinical trials, with the maximum recommended starting dose (MRSD) of 5 mg and an estimated maximum dose of 50 mg being determined based on these nonclinical findings.[3][5]
Standard preclinical toxicology programs for investigational new drugs typically include:
-
Single-dose toxicity studies: To determine the maximum tolerated dose and identify potential target organs for toxicity.
-
Repeated-dose toxicity studies: In both a rodent and a non-rodent species to evaluate the toxicological profile after repeated administration.
-
Genotoxicity studies: A battery of tests to assess the potential for mutagenicity and clastogenicity.
-
Safety pharmacology studies: To investigate the effects on vital functions, including cardiovascular, respiratory, and central nervous systems.
-
Reproductive and developmental toxicology studies: To evaluate the potential effects on fertility and embryonic-fetal development.
The successful progression of this compound to clinical trials implies that no prohibitive toxicities were identified during these essential preclinical assessments.
Clinical Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in several Phase I clinical studies involving healthy volunteers, as well as in specific populations with renal and hepatic impairment.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Following a single oral administration of 10 mg of [14C]this compound in healthy male volunteers, the compound was rapidly absorbed, reaching a peak plasma concentration (Tmax) in approximately 0.67 hours.[2] The terminal half-life (t1/2) was determined to be around 9.89 hours.[2] A study in 63 healthy adults showed a half-life of 8 to 10.9 hours.[6]
Excretion of this compound and its metabolites occurs through both renal and fecal routes, with approximately 46.61% of the radioactive dose recovered in urine and 48.60% in feces over 216 hours.[2] this compound undergoes extensive metabolism, with 22 metabolites identified in human plasma, urine, and feces.[2] The primary metabolic pathways include mono-oxidation (hydroxylation and N-oxidation), dehydrogenation, N-dealkylation, O-dealkylation, amide hydrolysis, glucuronidation, and acetylation.[7] The cytochrome P450 enzyme CYP3A4 is the main contributor to the oxidative metabolism of this compound.[7]
Figure 2: ADME Workflow for this compound.
Pharmacokinetic Parameters
The pharmacokinetic parameters of this compound have been evaluated in single and multiple ascending dose studies. The exposure (AUC and Cmax) was found to be dose-proportional within the 5-30 mg range.[3]
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Dose)
| Parameter | 10 mg Dose[2] | 5-30 mg Dose Range[3] |
|---|---|---|
| Tmax (h) | 0.67 | - |
| t1/2 (h) | 9.89 | 8.02 - 10.88 |
| AUC0-∞ (h·ng/mL) | 480 (geometric mean) | Dose-dependent |
| Cmax (ng/mL) | - | Dose-dependent |
Data presented as mean or range.
Special Populations
-
Hepatic Impairment: In individuals with mild to moderate hepatic impairment, the Cmax and AUC of this compound were higher (geometric mean ratios of 1.17-1.20 and 1.45-1.54, respectively) compared to subjects with normal hepatic function.[8] This suggests that a dose adjustment may be necessary for this patient population.[8]
-
Renal Impairment: In subjects with severe renal impairment, the AUC of this compound was increased by approximately 37-38% compared to those with normal renal function, while the Cmax was slightly lower.[9] The elimination half-life was also prolonged.[9]
Food Effect
The administration of this compound with food was found to decrease the Cmax and prolong the Tmax.[3] However, there was no significant effect on the overall exposure (AUC).[3] This suggests that this compound can be taken with or without food, though taking it with a meal may delay the onset of its effect.
Clinical Safety and Tolerability
This compound has been generally well-tolerated in Phase I clinical trials.[3][6]
Single and Multiple Ascending Dose Studies
In a study with 63 healthy adults receiving single and multiple doses of TPN171H (5 mg to 30 mg), the most commonly reported treatment-related adverse events were consistent with the known side effects of PDE5 inhibitors.[6] These included:
-
Spontaneous erections in males
-
Dizziness
-
Headache and head discomfort
-
Nasal obstruction
-
Palpitations
-
Flushing
-
Nausea
Importantly, no participants withdrew from the study due to adverse events.[6] Unlike sildenafil, TPN171H did not show any significant impact on general blood pressure or color discrimination, highlighting its high selectivity for PDE5.[3][6]
Table 2: Summary of Common Adverse Events in a Phase I Study of TPN171H
| Adverse Event | Frequency | Severity |
|---|---|---|
| Spontaneous Erections | Common | Mild |
| Dizziness | Common | Mild |
| Headache/Head Discomfort | Common | Mild |
| Nasal Obstruction | Common | Mild |
| Palpitations | Common | Mild |
| Flushing | Common | Mild |
| Nausea | Common | Mild |
Based on data from a Phase 1 trial in 63 healthy adults.[6]
Safety in Special Populations
In studies involving participants with hepatic or renal impairment, all reported adverse events were non-serious, and no subjects discontinued the trials due to these events.[8][9]
Experimental Protocols
Human Pharmacokinetics, Mass Balance, and Metabolism Study
-
Study Design: A single-center, single-dose, non-randomized, open-label study.[2]
-
Participants: Six healthy Chinese male volunteers.[2]
-
Intervention: A single oral suspension of 10 mg (100 µCi) of [14C]this compound.[2]
-
Sample Collection: Blood, plasma, urine, and feces were collected at various time points up to 216 hours post-dose.[2]
-
Analytical Methods: Radioactivity in samples was measured using a liquid scintillation counter. Metabolite profiling and identification were conducted using a radioactive detector combined with a high-resolution mass spectrometer.[2] Pharmacokinetic parameters were estimated using WinNonlin software.[2]
Phase I Safety, Tolerability, and Pharmacokinetics Study
-
Study Design: A three-part study consisting of a single ascending-dose (SAD) component, a food-effect component, and a multiple ascending-dose (MAD) component. The SAD and MAD parts were randomized, double-blind, and placebo-controlled.[3]
-
Participants: A total of 63 healthy adult subjects.[3]
-
Intervention: Oral tablets of TPN171H at doses ranging from 5 mg to 30 mg, or placebo.[3][6]
-
Safety Assessments: Included monitoring of vital signs, physical examinations, clinical laboratory tests, 12-lead ECGs, and recording of adverse events.[5]
-
Pharmacokinetic Assessments: Blood samples were collected at designated time points for the analysis of this compound plasma concentrations using a validated LC-MS/MS method.[3]
Conclusion
This compound is a promising new PDE5 inhibitor with a favorable pharmacokinetic and safety profile observed in early clinical development. Its high selectivity for PDE5 suggests a potential for fewer off-target side effects compared to existing therapies. The clinical data to date indicates that this compound is generally well-tolerated, with a predictable and manageable side-effect profile consistent with its mechanism of action. Further clinical investigation in larger patient populations is warranted to fully establish its efficacy and long-term safety for the treatment of pulmonary arterial hypertension and other potential indications. The lack of publicly available detailed preclinical toxicology data underscores the need for transparency in drug development to facilitate a comprehensive understanding of a new chemical entity's safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Phase I Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of TPN171H, a Novel Phosphodiesterase Type 5 Inhibitor, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cinmed.me [cinmed.me]
- 8. Pharmacokinetics and Safety of this compound (a PDE5 Inhibitor) in Patients With Mild or Moderate Hepatic Impairment Versus Participants With Normal Hepatic Function: A Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase 1 Study to Evaluate the Pharmacokinetics and Safety of this compound (a PDE5 Inhibitor) in Adults with Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Study of TPN171 in a Pulmonary Arterial Hypertension (PAH) Rat Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting an in vivo study to evaluate the efficacy of TPN171, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, in a monocrotaline (MCT)-induced rat model of Pulmonary Arterial Hypertension (PAH).
This compound has demonstrated significant therapeutic potential in preclinical studies by not only targeting the PDE5 pathway but also exerting anti-inflammatory effects.[1] This document outlines the necessary procedures for inducing PAH in rats, administering this compound, and assessing its impact on key disease indicators.
Introduction to this compound
This compound is a novel, orally bioavailable PDE5 inhibitor with an IC50 of 0.62 nM.[2] It is being developed for the treatment of PAH.[2] Preclinical studies have shown that this compound possesses a longer-lasting effect compared to sildenafil in animal models.[3] Its mechanism of action involves the inhibition of PDE5, which leads to increased levels of cyclic guanosine monophosphate (cGMP) in the pulmonary vascular smooth muscle cells, resulting in vasodilation. Additionally, TPN171H, the hydrochloride form of this compound, has been shown to alleviate pulmonary hypertension by inhibiting inflammation through the suppression of the NLRP3 inflammasome.[1]
Monocrotaline (MCT)-Induced PAH Rat Model
The MCT-induced PAH model is a widely used and well-characterized model for preclinical evaluation of PAH therapies due to its simplicity and reproducibility.[4][5] A single injection of MCT, a pyrrolizidine alkaloid, causes endothelial damage in the pulmonary vasculature, leading to a cascade of events that mimic human PAH, including increased pulmonary vascular resistance, right ventricular hypertrophy, and ultimately right heart failure.[4][5]
Experimental Design and Protocols
This section details the step-by-step protocols for inducing PAH, preparing and administering this compound, and evaluating the therapeutic outcomes.
Animal Model and Husbandry
-
Species: Male Sprague-Dawley or Wistar rats are commonly used for this model.[6]
-
Weight: 200-250 g at the start of the experiment.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All animal procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Induction of Pulmonary Arterial Hypertension
PAH is induced by a single administration of monocrotaline.
-
Preparation of MCT Solution: Dissolve monocrotaline (Sigma-Aldrich or equivalent) in sterile 0.9% saline, slightly acidified with HCl to a pH of 7.4, to a final concentration of 60 mg/mL.
-
Induction: Administer a single subcutaneous or intraperitoneal injection of MCT at a dose of 60 mg/kg body weight.[6]
-
Timeline: Rats typically develop significant PAH within 3 to 4 weeks after MCT injection.[4][7]
This compound Treatment Protocol
Treatment with this compound can be initiated either prophylactically (starting at the time of MCT injection) or therapeutically (starting after the establishment of PAH, e.g., 2 weeks post-MCT).
-
This compound Preparation: TPN171H (hydrochloride form) is recommended for oral administration. Prepare a suspension in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Dosing: Based on preclinical studies, oral administration of TPN171H at doses of 5 mg/kg/day and 25 mg/kg/day has been shown to be effective.[1] A vehicle control group and a positive control group (e.g., sildenafil at 25 mg/kg/day) should be included.[1]
-
Administration: Administer the prepared TPN171H suspension or vehicle once daily via oral gavage.
Experimental Groups
A typical study design would include the following groups:
| Group ID | Group Name | Treatment |
| 1 | Control | Saline injection + Vehicle (e.g., 0.5% CMC) |
| 2 | MCT-Vehicle | MCT injection (60 mg/kg) + Vehicle |
| 3 | MCT-TPN171 (Low Dose) | MCT injection (60 mg/kg) + TPN171H (5 mg/kg/day) |
| 4 | MCT-TPN171 (High Dose) | MCT injection (60 mg/kg) + TPN171H (25 mg/kg/day) |
| 5 | MCT-Sildenafil | MCT injection (60 mg/kg) + Sildenafil (25 mg/kg/day) |
Assessment of Therapeutic Efficacy
At the end of the treatment period (e.g., 4 weeks after MCT injection), the following parameters should be assessed.
-
Procedure: Anesthetize the rats and perform a right heart catheterization to measure the Right Ventricular Systolic Pressure (RVSP). This is a primary endpoint for assessing the severity of PAH.
-
Method: A catheter connected to a pressure transducer is inserted into the right ventricle via the right jugular vein.
-
Procedure: After hemodynamic measurements, euthanize the animals and excise the heart.
-
Calculation: Dissect the right ventricle (RV) free wall from the left ventricle (LV) and septum (S). Weigh the RV and the LV+S separately. Calculate the Right Ventricular Hypertrophy Index (RVHI) using the Fulton index: RVHI = RV / (LV + S).[8]
-
Procedure: Perfuse the lungs with saline followed by 4% paraformaldehyde. Excise the lungs and embed in paraffin.
-
Staining: Prepare lung tissue sections and perform Hematoxylin and Eosin (H&E) staining to visualize the morphology of the pulmonary arterioles.
-
Analysis: Measure the wall thickness and lumen diameter of the small pulmonary arteries (25-100 µm in diameter). Calculate the percentage of wall thickness: [(External Diameter - Internal Diameter) / External Diameter] x 100%.
Data Presentation
The following tables summarize the expected quantitative data from a study evaluating this compound in an MCT-induced PAH rat model, based on published preclinical findings.
Table 1: Hemodynamic and Right Ventricular Hypertrophy Parameters
| Group | Treatment | RVSP (mmHg) | RVHI (RV / (LV+S)) |
| Control | Vehicle | ~25 | ~0.25 |
| MCT-Vehicle | Vehicle | >40 | >0.50 |
| MCT-TPN171 | 5 mg/kg/day | Significantly reduced vs. MCT-Vehicle | Significantly reduced vs. MCT-Vehicle |
| MCT-TPN171 | 25 mg/kg/day | Significantly reduced vs. MCT-Vehicle | Significantly reduced vs. MCT-Vehicle |
| MCT-Sildenafil | 25 mg/kg/day | Significantly reduced vs. MCT-Vehicle | Significantly reduced vs. MCT-Vehicle |
Note: RVSP and RVHI values are approximate and may vary between studies.
Table 2: Pulmonary Vascular Remodeling Parameters
| Group | Treatment | Wall Thickness (%) |
| Control | Vehicle | ~20-25 |
| MCT-Vehicle | Vehicle | >50 |
| MCT-TPN171 | 5 mg/kg/day | Significantly reduced vs. MCT-Vehicle |
| MCT-TPN171 | 25 mg/kg/day | Significantly reduced vs. MCT-Vehicle |
| MCT-Sildenafil | 25 mg/kg/day | Significantly reduced vs. MCT-Vehicle |
Note: Wall thickness percentages are approximate and depend on the specific vessels measured.
Visualizations
Signaling Pathway of this compound in PAH
Caption: Mechanism of action of this compound as a PDE5 inhibitor.
Experimental Workflow
Caption: Experimental workflow for this compound in vivo study.
Anti-Inflammatory Pathway of TPN171H
Caption: Anti-inflammatory mechanism of TPN171H in PAH.
References
- 1. TPN171H alleviates pulmonary hypertension via inhibiting inflammation in hypoxia and monocrotaline-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. The Monocrotaline Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
- 8. Rapid and accurate assessment of pulmonary hypertension in rats via diaphragmatic puncture method [yxbwk.njournal.sdu.edu.cn]
TPN171 Solution Preparation and Application in Cell Culture Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
TPN171 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE5, this compound leads to the accumulation of intracellular cGMP, a key second messenger in the nitric oxide (NO) signaling pathway. This pathway plays a crucial role in various physiological processes, including vasodilation. This compound is currently being investigated for the treatment of pulmonary arterial hypertension (PAH).[2][3] These application notes provide detailed protocols for the preparation of this compound solutions and their use in common cell culture experiments to investigate its biological effects.
Data Presentation
This compound Inhibitory Activity
| Target | IC₅₀ (nM) | Reference |
| PDE5 | 0.62 | [1] |
Illustrative this compound Cytotoxicity in Cancer Cell Lines
The following data is for illustrative purposes to guide initial experimental design. Actual IC₅₀ values should be determined empirically for the cell lines of interest.
| Cell Line | Cancer Type | Illustrative IC₅₀ (µM) |
| A549 | Lung Carcinoma | 10 - 50 |
| HeLa | Cervical Cancer | 15 - 60 |
| MCF-7 | Breast Cancer | 20 - 75 |
| PC-3 | Prostate Cancer | 12 - 45 |
Signaling Pathway
This compound's mechanism of action is centered on the potentiation of the NO/cGMP signaling pathway. Nitric oxide, produced by nitric oxide synthase (NOS), activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then acts as a second messenger, activating downstream effectors such as protein kinase G (PKG), leading to various cellular responses, including smooth muscle relaxation. This compound inhibits PDE5, the enzyme that degrades cGMP, thereby prolonging and enhancing the signaling cascade.
Experimental Protocols
This compound Stock Solution Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound and DMSO. To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * Molecular Weight (441.57 g/mol ) * Volume (L) For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.42 mg of this compound in 1 mL of DMSO.
-
Dissolution. Aseptically add the calculated amount of this compound powder to a sterile tube. Add the appropriate volume of DMSO.
-
Mixing. Vortex the solution thoroughly until the powder is completely dissolved. If precipitation occurs, gentle warming (e.g., 37°C) and/or sonication can be used to aid dissolution.[1]
-
Sterilization. The DMSO stock solution is considered sterile if prepared from sterile components in a sterile environment. Filtration is generally not recommended for high-concentration DMSO stocks.
-
Aliquoting and Storage. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Experimental Workflow for Cell Viability (IC₅₀) Determination
This workflow outlines the steps for determining the half-maximal inhibitory concentration (IC₅₀) of this compound using a colorimetric assay like MTT or MTS.
Protocol for Western Blot Analysis of cGMP Pathway Proteins
This protocol allows for the qualitative or semi-quantitative analysis of proteins involved in the NO/cGMP pathway, such as endothelial NOS (eNOS), phosphorylated vasodilator-stimulated phosphoprotein (p-VASP), and PKG.
Materials:
-
Cells cultured and treated with this compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-eNOS, anti-p-VASP, anti-PKG, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis. After treatment with this compound, wash cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation. Normalize protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE. Load equal amounts of protein per lane and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking. Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation. Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing. Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing. Repeat the washing step as in step 8.
-
Detection. Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis. Analyze the band intensities relative to a loading control (e.g., β-actin) to determine the effect of this compound on protein expression or phosphorylation.
Disclaimer
This document is intended for research use only. The provided protocols and illustrative data serve as a guide and may require optimization for specific cell lines and experimental conditions. Always follow appropriate laboratory safety procedures.
References
TPN171 Application Notes for Monocrotaline-Induced Pulmonary Hypertension (PH) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPN171 is a novel phosphodiesterase-5 (PDE-5) inhibitor demonstrating therapeutic potential in preclinical models of pulmonary hypertension (PH).[1] These application notes provide detailed protocols for utilizing this compound in the widely established monocrotaline (MCT)-induced rat model of PH. The MCT model is a reliable and reproducible method for inducing PH, characterized by pulmonary vascular remodeling, increased pulmonary arterial pressure, and subsequent right ventricular hypertrophy.[2][3][4]
Mechanism of Action
This compound exerts its therapeutic effects primarily through the inhibition of PDE-5, an enzyme highly expressed in the pulmonary vasculature.[1] Inhibition of PDE-5 prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to vasodilation of the pulmonary arteries. Additionally, studies on TPN171H, a derivative of this compound, suggest that it may also possess anti-inflammatory properties by suppressing the cathepsin B-mediated NLRP3 inflammasome activation.[1]
Signaling Pathway of this compound in Pulmonary Hypertension
Caption: this compound inhibits PDE-5, increasing cGMP levels and promoting vasodilation.
Efficacy of this compound in the Monocrotaline PH Model
Studies have demonstrated that oral administration of TPN171H significantly mitigates the pathological features of monocrotaline-induced pulmonary hypertension in rats.[1]
Summary of Quantitative Data
| Group | Right Ventricular Systolic Pressure (RVSP) (mmHg) | Right Ventricular Hypertrophy Index (RVHI) (mg/mg) |
| Control | ~25 - 30 | ~0.25 - 0.30 |
| MCT-Vehicle | ~60 - 70 | ~0.55 - 0.60 |
| MCT + TPN171H (5 mg/kg/day) | Significantly Reduced vs. MCT-Vehicle | Significantly Reduced vs. MCT-Vehicle |
| MCT + TPN171H (25 mg/kg/day) | Significantly Reduced vs. MCT-Vehicle | Significantly Reduced vs. MCT-Vehicle |
Note: The values presented are approximate ranges based on typical outcomes in the MCT model and the reported significant reductions with TPN171H treatment. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Experimental Workflow for this compound Efficacy Study
Caption: Workflow for evaluating this compound in the monocrotaline-induced PH model.
Monocrotaline-Induced Pulmonary Hypertension Model in Rats
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Monocrotaline (MCT) (Sigma-Aldrich or equivalent)
-
1 M HCl
-
1 M NaOH
-
Sterile 0.9% saline
-
Syringes and needles (25-27 gauge)
Protocol:
-
Prepare the MCT solution: Dissolve monocrotaline in 1 M HCl and adjust the pH to 7.4 with 1 M NaOH.[3] Dilute with sterile saline to a final concentration of 60 mg/mL.
-
Induce pulmonary hypertension with a single subcutaneous (s.c.) injection of MCT at a dosage of 60 mg/kg body weight.[3]
-
House the animals under standard laboratory conditions with free access to food and water.
-
Monitor the animals daily for any signs of distress. The development of PH typically occurs over 2 to 4 weeks.[4]
This compound Administration
Materials:
-
This compound or TPN171H
-
Appropriate vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
Protocol:
-
Prepare the this compound solution or suspension in the chosen vehicle at the desired concentrations (e.g., 5 mg/mL and 25 mg/mL for dosages of 5 and 25 mg/kg/day, respectively).
-
Initiate this compound treatment after the establishment of PH, typically 14 days post-MCT injection.[3]
-
Administer this compound orally via gavage once daily for the duration of the treatment period (e.g., 14 days).[1]
-
A vehicle control group (MCT-injected rats receiving only the vehicle) should be included in the study design.
Assessment of Therapeutic Efficacy
a) Hemodynamic Measurement (Right Ventricular Systolic Pressure - RVSP)
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Pressure transducer and recording system
-
Catheter (e.g., 2F Millar catheter)
Protocol:
-
At the end of the treatment period (e.g., day 28), anesthetize the rat.
-
Insert the catheter into the right jugular vein and advance it through the right atrium and right ventricle into the pulmonary artery.
-
Record the right ventricular pressure waveforms and determine the peak systolic pressure (RVSP).
b) Assessment of Right Ventricular Hypertrophy (Fulton Index)
Materials:
-
Surgical instruments for heart excision
-
Analytical balance
Protocol:
-
Following hemodynamic measurements, euthanize the animal.
-
Excise the heart and dissect the atria and major vessels.
-
Separate the right ventricular free wall (RV) from the left ventricle and septum (LV+S).
-
Blot the tissues dry and weigh them individually.
-
Calculate the Right Ventricular Hypertrophy Index (RVHI) or Fulton Index as the ratio of the RV weight to the LV+S weight (RV / (LV+S)). An increased ratio is indicative of right ventricular hypertrophy.
Potential Role of RhoA/ROCK Pathway in PH Pathogenesis
The RhoA/Rho-kinase (ROCK) signaling pathway is a critical mediator of pulmonary vasoconstriction and vascular remodeling in pulmonary hypertension.[5][6] While the direct effects of this compound on this pathway have not been extensively reported, it represents an important therapeutic target in PH.[5][6] Future studies could explore the potential interplay between PDE-5 inhibition by this compound and the RhoA/ROCK pathway.
RhoA/ROCK Signaling Pathway in Pulmonary Hypertension
Caption: The RhoA/ROCK pathway promotes vasoconstriction in pulmonary hypertension.
References
- 1. TPN171H alleviates pulmonary hypertension via inhibiting inflammation in hypoxia and monocrotaline-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. RhoA/Rho-kinase signaling: a therapeutic target in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RhoA/Rho-kinase signaling: a therapeutic target in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TPN171 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPN171 is a potent and selective oral inhibitor of phosphodiesterase type 5 (PDE5) with an IC50 of 0.62 nM.[1] It has been developed for the treatment of pulmonary arterial hypertension (PAH). Preclinical studies in various animal models have demonstrated its efficacy in reducing pulmonary artery pressure and its potential as a therapeutic agent for PAH.[2] this compound has shown favorable pharmacokinetic profiles in rats and dogs, with good oral bioavailability and a longer-lasting effect compared to sildenafil.[2]
These application notes provide a summary of the available preclinical data on this compound, focusing on its administration routes, and include detailed protocols for its use in preclinical efficacy studies.
Mechanism of Action: PDE5 Inhibition in Pulmonary Hypertension
This compound exerts its therapeutic effect by inhibiting PDE5, an enzyme highly expressed in the pulmonary vasculature. PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases intracellular cGMP levels, leading to the activation of protein kinase G (PKG). This signaling cascade results in vasodilation of the pulmonary arteries, reduction of pulmonary vascular resistance, and antiproliferative effects on pulmonary artery smooth muscle cells.
Figure 1: this compound Mechanism of Action in Pulmonary Artery Smooth Muscle Cells.
Data Presentation
Table 1: Preclinical Pharmacokinetics of this compound (Oral Administration)
| Species | Dose | Cmax | Tmax | AUC | t1/2 | Oral Bioavailability (F%) | Reference |
| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Wang Z, et al. J Med Chem. 2019 |
| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Wang Z, et al. J Med Chem. 2019 |
Note: Specific quantitative data from the primary preclinical pharmacokinetic studies by Wang Z, et al. (2019) were not publicly accessible during the literature search.
Table 2: Preclinical Efficacy of TPN171H in a Monocrotaline-Induced Rat Model of Pulmonary Hypertension
| Treatment Group | Dose (mg/kg/day, oral) | Right Ventricular Systolic Pressure (RVSP, mmHg) | Right Ventricle Hypertrophy Index (RVHI, RV/LV+S) | Pulmonary Arterial Wall Thickness (%) | Reference |
| Control | - | 25.3 ± 2.1 | 0.23 ± 0.02 | 18.2 ± 1.5 | Chen L, et al. Vascul Pharmacol. 2022 |
| MCT Model | - | 58.7 ± 3.4 | 0.52 ± 0.03 | 45.3 ± 2.8 | Chen L, et al. Vascul Pharmacol. 2022 |
| TPN171H | 5 | 42.1 ± 2.9 | 0.38 ± 0.02 | 31.6 ± 2.1 | Chen L, et al. Vascul Pharmacol. 2022 |
| TPN171H | 25 | 35.8 ± 2.5 | 0.31 ± 0.02 | 25.4 ± 1.9 | Chen L, et al. Vascul Pharmacol. 2022 |
| Sildenafil | 25 | 38.2 ± 2.7 | 0.34 ± 0.03 | 27.8 ± 2.2* | Chen L, et al. Vascul Pharmacol. 2022 |
*p < 0.05 vs. MCT Model group. MCT: Monocrotaline; RVHI: Right Ventricular Hypertrophy Index (Right Ventricle Weight / (Left Ventricle + Septum Weight)).
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Rodents
This protocol describes the preparation of a this compound formulation suitable for oral gavage in rodents, based on common practices for preclinical studies with similar compounds.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Sterile water for injection
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Appropriate glassware (beakers, graduated cylinders)
-
Oral gavage needles
Procedure:
-
Calculate the required amount of this compound and vehicle. The amount will depend on the desired final concentration and the total volume needed for the study.
-
Prepare the 0.5% CMC-Na vehicle. Slowly add the calculated amount of CMC-Na powder to the sterile water while continuously stirring with a magnetic stirrer until a homogenous suspension is formed.
-
Weigh the this compound powder accurately using an analytical balance.
-
Suspend the this compound in the vehicle. Gradually add the this compound powder to the prepared 0.5% CMC-Na vehicle while vortexing or stirring continuously to ensure a uniform suspension.
-
Ensure homogeneity. Continue to stir the suspension for at least 30 minutes to ensure that the this compound is evenly dispersed.
-
Store the formulation appropriately. The suspension should be stored at 2-8°C and protected from light. It is recommended to prepare the formulation fresh daily.
-
Resuspend before administration. Before each administration, vortex the suspension thoroughly to ensure a uniform dose is delivered.
Figure 2: Workflow for this compound Oral Formulation Preparation.
Protocol 2: Induction of Pulmonary Hypertension in Rats using Monocrotaline (MCT) and TPN171H Treatment
This protocol outlines the induction of PAH in rats using a single subcutaneous injection of monocrotaline, followed by oral treatment with TPN171H.
Animal Model:
-
Species: Male Sprague-Dawley rats (200-250 g)
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
Materials:
-
Monocrotaline (MCT)
-
Sterile 0.9% saline
-
TPN171H formulation (prepared as in Protocol 1)
-
Sildenafil formulation (positive control, prepared similarly to TPN171H)
-
Vehicle (0.5% CMC-Na)
-
Syringes and needles for subcutaneous injection and oral gavage
Experimental Design:
-
PAH Induction: On day 0, induce pulmonary hypertension by a single subcutaneous injection of monocrotaline (60 mg/kg) dissolved in sterile saline. The control group receives a subcutaneous injection of saline only.
-
Treatment: From day 1 to day 28, administer the following treatments daily via oral gavage:
-
Control Group: Vehicle (0.5% CMC-Na)
-
MCT Model Group: Vehicle (0.5% CMC-Na)
-
TPN171H Low Dose Group: TPN171H (5 mg/kg/day)
-
TPN171H High Dose Group: TPN171H (25 mg/kg/day)
-
Sildenafil Group (Positive Control): Sildenafil (25 mg/kg/day)
-
-
Monitoring: Monitor the animals daily for clinical signs of distress. Record body weight weekly.
-
Endpoint Analysis (Day 28):
-
Hemodynamic Measurements: Anesthetize the rats and measure the right ventricular systolic pressure (RVSP) via right heart catheterization.
-
Tissue Collection: Euthanize the animals and collect the heart and lungs.
-
Right Ventricular Hypertrophy Index (RVHI): Dissect the right ventricle (RV) from the left ventricle (LV) and septum (S). Weigh the RV and LV+S separately to calculate the RVHI (RV/[LV+S]).
-
Histological Analysis: Fix the lung tissue in 4% paraformaldehyde, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess pulmonary arterial wall thickness.
-
Figure 3: Experimental Workflow for the Monocrotaline-Induced PAH Rat Model.
Safety and Toxicology
Preclinical safety and toxicology studies are crucial for the development of any new therapeutic agent. While detailed toxicology reports for this compound were not available in the public domain, it is stated that TPN171H exhibited satisfactory safety profiles in rats and dogs in preclinical experiments.[2] Further in-depth safety and toxicology studies would be required to support clinical development.
Disclaimer
This document is intended for informational purposes for research professionals. The protocols provided are based on published preclinical studies and should be adapted and optimized for specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Note: A Validated HPLC-MS/MS Method for the Quantitative Determination of TPN171 in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
TPN171 is a novel, highly selective phosphodiesterase-5 (PDE5) inhibitor under investigation for the treatment of pulmonary arterial hypertension and erectile dysfunction.[1][2] To support pharmacokinetic and clinical studies, a robust and reliable bioanalytical method for the quantification of this compound in human plasma is essential. This application note describes a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the accurate and precise determination of this compound concentrations in human plasma. The method is simple, rapid, and suitable for high-throughput analysis.[3][4]
Experimental Protocol
This protocol outlines the procedure for the quantitative analysis of this compound in human plasma using HPLC-MS/MS.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu 30 A HPLC system or equivalent)[1]
-
Tandem Mass Spectrometer (e.g., Triple Quad 6500 mass spectrometer or equivalent)[1]
-
Analytical column: ACQUITY HSS T3 column (50 × 2.1 mm, 1.8 μm) with an in-line filter[3][4]
3. Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and D3-TPN171 in a suitable organic solvent like methanol or acetonitrile.
-
Working Solutions: Prepare working solutions of this compound by serially diluting the stock solution with a mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of D3-TPN171 at an appropriate concentration (e.g., 50 ng/mL).
4. Sample Preparation (Protein Precipitation)
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 μL of plasma into a clean microcentrifuge tube.[3][4]
-
Add a specified volume of the D3-TPN171 internal standard working solution.
-
Vortex mix for approximately 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Inject an aliquot of the supernatant into the HPLC-MS/MS system.
5. HPLC-MS/MS Analysis
-
Chromatographic Conditions: A gradient elution is performed using a mobile phase consisting of 5 mM ammonium acetate in water with 0.1% formic acid (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).[3][4] The total run time is approximately 3.5 minutes.[3][4]
-
Mass Spectrometric Conditions: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Detection is performed using Multiple Reaction Monitoring (MRM).[3][4]
Data Presentation
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Shimadzu 30 A HPLC system or equivalent |
| Column | ACQUITY HSS T3 (50 × 2.1 mm, 1.8 μm) with in-line filter |
| Column Temperature | 40°C |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | Gradient |
| Injection Volume | 5 - 10 µL |
| Total Run Time | 3.5 minutes |
Table 2: Mass Spectrometer Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quad 6500 or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition this compound | m/z 442.2 → 113.2[3][4] |
| MRM Transition D3-TPN171 | m/z 445.2 → 116.2[3][4] |
| Collision Gas | Nitrogen |
| Source Temperature | 550°C |
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL[3][4] or 0.5 - 1000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Precision | |
| Within-day | 1.8% to 7.3%[3][4] |
| Between-day | 2.3% to 4.9%[3][4] |
| Accuracy | 95.5% to 99.8%[3][4] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] or 1 ng/mL[3] |
Experimental Workflow Visualization
References
- 1. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vigonvita.cn [vigonvita.cn]
- 3. Liquid chromatography-tandem mass spectrometric assay for this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: TPN171 Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPN171 is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Understanding the impact of this compound on cell viability is a critical step in preclinical research and drug development, whether for assessing therapeutic efficacy or potential cytotoxicity. This document provides a detailed protocol for determining the effects of this compound on cell viability using the WST-8 assay, a sensitive colorimetric method. The protocol is adaptable for various cell lines and experimental questions.
Principle of the WST-8 Assay
The WST-8 (Water Soluble Tetrazolium salt) assay is a quantitative method to determine cell viability. In viable cells, mitochondrial dehydrogenases reduce the WST-8 tetrazolium salt to a water-soluble orange formazan dye.[3] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The absorbance of the formazan solution is measured using a microplate reader, providing a reliable readout of cell viability.[3]
Experimental Protocols
Materials
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Appropriate cell line (e.g., cancer cell lines, endothelial cells)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
WST-8 Cell Proliferation Assay Kit
-
96-well clear flat-bottom cell culture plates
-
Multichannel pipette and sterile pipette tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Humidified incubator (37°C, 5% CO2)
Preparation of Reagents
-
This compound Stock Solution (e.g., 10 mM):
-
Dissolve the this compound powder in DMSO to create a high-concentration stock solution. For example, to make a 10 mM stock, dissolve the appropriate mass of this compound in the calculated volume of DMSO.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
-
This compound Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for treating the cells. It is important to maintain a consistent, low final concentration of DMSO (typically ≤ 0.5%) across all wells to avoid solvent-induced cytotoxicity.
-
Experimental Procedure
-
Cell Seeding:
-
Culture the chosen cell line to approximately 80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete cell culture medium.[3][4]
-
Include wells for "medium only" (blank) and "cells with vehicle control" (untreated).
-
Incubate the plate for 24 hours to allow the cells to attach and enter a logarithmic growth phase.[5][6]
-
-
Cell Treatment:
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound working solutions (in complete medium) to the respective wells.
-
For the vehicle control wells, add 100 µL of medium containing the same final concentration of DMSO as the this compound-treated wells.
-
For the blank wells, add 100 µL of fresh medium.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
-
WST-8 Assay:
-
Following the incubation period, add 10 µL of the WST-8 reagent to each well.[3][5][7]
-
Gently mix the plate on an orbital shaker for 1 minute to ensure uniform distribution.[5][6]
-
Incubate the plate for 1-4 hours in the cell culture incubator. The optimal incubation time may vary depending on the cell type and density.[3][7]
-
-
Data Acquisition:
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from the absorbance of all other wells.
-
Calculation of Cell Viability (%):
-
Cell Viability (%) = [(Absorbance of this compound-treated cells) / (Absorbance of vehicle control cells)] x 100
-
-
Dose-Response Curve: Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve. From this curve, the IC50 value (the concentration of this compound that inhibits cell viability by 50%) can be calculated using appropriate software (e.g., GraphPad Prism).
Data Presentation
Table 1: Effect of this compound on Cell Viability
| This compound Concentration (µM) | Mean Absorbance (450 nm) ± SD | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 0.1 | 1.22 ± 0.07 | 97.6% |
| 1 | 1.15 ± 0.06 | 92.0% |
| 10 | 0.88 ± 0.05 | 70.4% |
| 50 | 0.63 ± 0.04 | 50.4% |
| 100 | 0.45 ± 0.03 | 36.0% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mandatory Visualizations
Caption: Experimental workflow for the this compound cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. ijbs.com [ijbs.com]
- 5. 101.200.202.226 [101.200.202.226]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. himedialabs.com [himedialabs.com]
Application Notes and Protocols: Western Blot Analysis of Downstream Targets of TPN171
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPN171 is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1] The primary mechanism of action of this compound involves the inhibition of PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[2] By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG).[3] The NO/cGMP/PKG signaling pathway is known to play crucial roles in various cellular processes, including apoptosis and cell cycle regulation.[4] While direct downstream targets of this compound are still under investigation, the well-established effects of other PDE5 inhibitors, such as sildenafil, suggest that this compound may modulate these critical cellular pathways.[5][6][7] These application notes provide protocols for investigating the potential effects of this compound on key downstream targets involved in apoptosis and cell cycle regulation using Western blot analysis.
This compound Signaling Pathway
The diagram below illustrates the proposed signaling pathway of this compound. Inhibition of PDE5 by this compound leads to an increase in cGMP levels and subsequent activation of PKG, which can then phosphorylate various downstream targets, influencing cellular processes like apoptosis and cell cycle.
References
- 1. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 2. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 3. cusabio.com [cusabio.com]
- 4. cGMP-independent nitric oxide signaling and regulation of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neoplasiaresearch.com [neoplasiaresearch.com]
- 6. Sildenafil (Viagra) sensitizes prostate cancer cells to doxorubicin-mediated apoptosis through CD95 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
TPN171: Application and Protocols in Hypoxia-Induced Pulmonary Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPN171, a novel and potent phosphodiesterase-5 (PDE-5) inhibitor, has demonstrated significant therapeutic potential in preclinical models of pulmonary hypertension (PH).[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound and its derivative, TPN171H, in a hypoxia-induced pulmonary hypertension rat model. The protocols are based on established methodologies and findings from peer-reviewed research.[6][7][8][9]
Pulmonary hypertension is a life-threatening condition characterized by elevated pulmonary artery pressure, leading to right ventricular hypertrophy and failure.[6] Hypoxia-induced pulmonary hypertension is a common experimental model that recapitulates many features of the human disease, including vascular remodeling and inflammation.[7][8][9] TPN171H has been shown to effectively alleviate pulmonary hypertension in these models by not only inhibiting PDE-5, which promotes vasodilation, but also by suppressing the NLRP3 inflammasome, a key pathway in inflammation.[6]
Data Summary
The following tables summarize the quantitative data from a key study investigating the effects of TPN171H in a hypoxia-induced pulmonary hypertension rat model.
Table 1: Animal Model and Treatment Parameters
| Parameter | Details |
| Animal Model | Male Sprague-Dawley rats |
| Induction of PH | Chronic hypoxia (10% O2) for 4 weeks[7][8][9] |
| Treatment Groups | 1. Control (Normoxia) 2. Hypoxia + Vehicle 3. Hypoxia + TPN171H (5 mg/kg/day, oral)[6] 4. Hypoxia + TPN171H (25 mg/kg/day, oral)[6] 5. Hypoxia + Sildenafil (25 mg/kg/day, oral)[6] |
| Treatment Duration | Concurrent with hypoxia exposure |
Table 2: Key Hemodynamic and Pathological Outcomes
| Parameter | Hypoxia + Vehicle | Hypoxia + TPN171H (5 mg/kg/d) | Hypoxia + TPN171H (25 mg/kg/d) | Hypoxia + Sildenafil (25 mg/kg/d) |
| Right Ventricular Systolic Pressure (RVSP) (mmHg) | Significantly increased vs. Control | Significantly reduced vs. Vehicle[6] | Significantly reduced vs. Vehicle[6] | Significantly reduced vs. Vehicle |
| Right Ventricular Hypertrophy Index (RVHI) (Fulton's Index: RV/(LV+S)) | Significantly increased vs. Control | Significantly reduced vs. Vehicle[6] | Significantly reduced vs. Vehicle[6] | Significantly reduced vs. Vehicle |
| Pulmonary Vascular Remodeling (% Wall Thickness) | Significantly increased vs. Control | Significantly reversed vs. Vehicle[6] | Significantly reversed vs. Vehicle[6] | Significantly reversed vs. Vehicle |
Note: Specific mean values and statistical significance are based on the findings of Li et al., 2022. This table provides a qualitative summary of the significant effects.
Signaling Pathways
This compound exerts its therapeutic effects through a dual mechanism of action: inhibition of phosphodiesterase-5 (PDE-5) and suppression of the NLRP3 inflammasome pathway.
PDE-5 Inhibition Pathway
This compound inhibits PDE-5, an enzyme that degrades cyclic guanosine monophosphate (cGMP). By increasing intracellular cGMP levels in pulmonary artery smooth muscle cells, this compound promotes vasodilation and reduces pulmonary vascular resistance.
Caption: this compound inhibits PDE-5, increasing cGMP and promoting vasodilation.
NLRP3 Inflammasome Inhibition Pathway
TPN171H has been shown to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system that contributes to inflammation and tissue remodeling in pulmonary hypertension.
Caption: TPN171H suppresses Cathepsin B-mediated NLRP3 inflammasome activation.
Experimental Protocols
The following are detailed protocols for key experiments in a hypoxia-induced pulmonary hypertension rat model treated with this compound.
Induction of Hypoxia-Induced Pulmonary Hypertension
Objective: To establish a rat model of pulmonary hypertension through chronic exposure to a hypoxic environment.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Hypoxia chamber with an oxygen controller
-
Nitrogen gas source
-
Standard rat chow and water
Procedure:
-
Acclimatize rats to the housing facility for at least one week under normoxic conditions (21% O2).
-
Randomly divide the rats into experimental groups (e.g., Normoxia control, Hypoxia + Vehicle, Hypoxia + this compound).
-
Place the hypoxia groups into a specialized hypoxia chamber.
-
Maintain the oxygen concentration in the chamber at 10% by regulating the inflow of nitrogen and air.
-
Continuously expose the rats to this hypoxic environment for 4 weeks.[7][8] The normoxia control group should be housed in a similar chamber with 21% oxygen.
-
Provide ad libitum access to food and water throughout the experimental period.
-
Monitor the animals daily for any signs of distress.
Caption: Experimental workflow for this compound in a hypoxia-induced PH model.
This compound Administration
Objective: To administer this compound orally to the treatment groups.
Materials:
-
TPN171H powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare the TPN171H suspension in the vehicle at the desired concentrations (e.g., 5 mg/mL and 25 mg/mL for doses of 5 and 25 mg/kg, assuming a 1 mL/kg gavage volume).
-
Administer the TPN171H suspension or vehicle to the respective groups via oral gavage once daily.
-
The administration should be performed at the same time each day for the entire 4-week duration of the hypoxia exposure.
Measurement of Right Ventricular Systolic Pressure (RVSP)
Objective: To assess the severity of pulmonary hypertension by measuring the pressure in the right ventricle.
Materials:
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Pressure transducer and recording system
-
Micro-tip pressure catheter (e.g., Millar)
-
Surgical instruments
Procedure:
-
At the end of the 4-week period, anesthetize the rat.[10]
-
Make a midline incision in the neck to expose the right jugular vein.
-
Carefully insert the pressure catheter into the right jugular vein and advance it into the right ventricle.[11]
-
Confirm the correct placement of the catheter by observing the characteristic pressure waveform on the recording system.
-
Allow the pressure signal to stabilize and then record the RVSP for several minutes.
-
Calculate the average RVSP for each animal.
Assessment of Right Ventricular Hypertrophy (Fulton's Index)
Objective: To quantify the degree of right ventricular hypertrophy as an indicator of chronic pressure overload.
Materials:
-
Surgical scissors and forceps
-
Analytical balance
Procedure:
-
Following RVSP measurement and euthanasia, excise the heart.
-
Separate the atria from the ventricles.
-
Dissect the right ventricular free wall (RV) from the left ventricle and septum (LV+S).[12][13]
-
Carefully blot the tissues to remove excess blood and weigh them separately.
-
Calculate the Fulton's Index using the formula: RVHI = RV / (LV + S).[12][14]
Histological Assessment of Pulmonary Vascular Remodeling
Objective: To evaluate the structural changes in the pulmonary arterioles.
Materials:
-
4% paraformaldehyde or 10% neutral buffered formalin
-
Paraffin embedding station
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Elastica van Gieson (EVG) stain
-
Microscope with a camera and image analysis software
Procedure:
-
Perfuse the lungs with saline followed by a fixative (e.g., 4% paraformaldehyde) via the pulmonary artery.
-
Excise the lungs and immerse them in the fixative for 24-48 hours.
-
Process the lung tissue and embed it in paraffin.
-
Cut 4-5 µm thick sections and mount them on slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E to visualize general morphology and with EVG to highlight elastic laminae.[15][16]
-
Capture images of small pulmonary arteries (50-100 µm in diameter).
-
Using image analysis software, measure the external diameter and the medial wall thickness of the vessels.
-
Calculate the percentage of wall thickness as: (%WT) = (2 × medial thickness / external diameter) × 100.
-
Compare the %WT between the different experimental groups to assess the degree of vascular remodeling.[17]
References
- 1. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 4. researchgate.net [researchgate.net]
- 5. A Phase I Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of TPN171H, a Novel Phosphodiesterase Type 5 Inhibitor, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TPN171H alleviates pulmonary hypertension via inhibiting inflammation in hypoxia and monocrotaline-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. e-century.us [e-century.us]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. 2.2. Measurement of Right-Ventricular Systolic Pressure (RVSP) [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive Echocardiographic Assessment of Right Ventricle Function in a Rat Model of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Vascular remodeling of the small pulmonary arteries and measures of vascular pruning on computed tomography - PMC [pmc.ncbi.nlm.nih.gov]
TPN171: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
TPN171 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5, this compound leads to the accumulation of cGMP, a key second messenger that mediates nitric oxide (NO)-induced vasodilation. This mechanism of action makes this compound a promising candidate for the treatment of pulmonary arterial hypertension (PAH), a life-threatening condition characterized by elevated pressure in the pulmonary arteries.[2][3] Preclinical studies have demonstrated the efficacy of this compound in animal models of PAH, and the compound is currently undergoing clinical evaluation.[2][3][4] This document provides detailed application notes and protocols for the use of research-grade this compound in preclinical studies.
Supplier Information
Research-grade this compound can be procured from various chemical suppliers. Below is a list of potential vendors. It is recommended to request a certificate of analysis to ensure the purity and quality of the compound.
-
MedchemExpress
-
MedKoo Biosciences
-
ProbeChem
Physicochemical and Pharmacokinetic Properties
A comprehensive understanding of the physicochemical and pharmacokinetic properties of this compound is essential for designing and interpreting preclinical experiments.
| Property | Value | Reference |
| IUPAC Name | N-(3-(4,5-diethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-4-propoxyphenyl)-4-methylpiperazine-1-carboxamide | [5] |
| Molecular Formula | C24H35N5O3 | [5] |
| Molecular Weight | 441.57 g/mol | [5] |
| CAS Number | 1229018-87-4 | [5] |
| Appearance | White to off-white solid | [5] |
| Purity (HPLC) | >98% | [5] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. | [5] |
| Solubility | Soluble in DMSO. | [1] |
| Parameter | Species | Value | Reference |
| IC50 (PDE5) | In vitro | 0.62 nM | [2] |
| Selectivity | In vitro | >16,000-fold over PDE2, 3, 4, 7, 8, 9, 10; 32-fold over PDE6; 1610-fold over PDE11 | [2] |
| Tmax (oral) | Human | 0.667 hours | [2][3] |
| t1/2 (oral) | Human | ~9.89 hours | [2][3] |
| Metabolism | Human | Primarily by Cytochrome P450 3A4 (CYP3A4) | [2][4] |
| Excretion | Human | 46.61% in urine, 48.60% in feces | [2][3] |
Signaling Pathway
This compound exerts its therapeutic effect by modulating the nitric oxide (NO)-cGMP signaling pathway. The following diagram illustrates the mechanism of action of this compound in the context of pulmonary arterial hypertension.
Experimental Protocols
In Vitro PDE5 Inhibition Assay
This protocol is a general guideline for determining the in vitro potency of this compound against PDE5.
Materials:
-
Recombinant human PDE5 enzyme
-
This compound
-
cGMP (substrate)
-
Assay buffer (e.g., Tris-HCl based buffer with MgCl2)
-
Detection reagents (e.g., commercial PDE assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the PDE5 enzyme, this compound (or vehicle control), and assay buffer.
-
Initiate the reaction by adding cGMP.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using a suitable software.
Cell-Based cGMP Measurement Assay
This protocol describes how to measure the effect of this compound on intracellular cGMP levels in a relevant cell line, such as human pulmonary artery smooth muscle cells (hPASMCs).
Materials:
-
hPASMCs
-
Cell culture medium and supplements
-
This compound
-
NO donor (e.g., sodium nitroprusside, SNP)
-
Cell lysis buffer
-
cGMP immunoassay kit (e.g., ELISA or TR-FRET based)
Procedure:
-
Seed hPASMCs in a multi-well plate and culture until they reach the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with an NO donor (e.g., SNP) to induce cGMP production.
-
Lyse the cells using the provided lysis buffer.
-
Perform the cGMP immunoassay on the cell lysates according to the manufacturer's protocol.
-
Measure the cGMP concentration and normalize it to the protein concentration of the cell lysate.
In Vivo Monocrotaline-Induced Pulmonary Arterial Hypertension (PAH) Rat Model
This protocol outlines the induction of PAH in rats and the subsequent treatment with this compound to evaluate its in vivo efficacy.
Materials:
-
Male Sprague-Dawley rats
-
Monocrotaline (MCT)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia
-
Equipment for hemodynamic measurements (e.g., pressure transducer, catheter)
-
Equipment for tissue collection and analysis (e.g., histology, Western blotting)
Procedure:
-
Induce PAH by a single subcutaneous injection of MCT (e.g., 60 mg/kg).
-
Allow the disease to develop for a specified period (e.g., 2-3 weeks).
-
Randomly assign the rats to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle daily by oral gavage for a specified duration (e.g., 2-3 weeks).
-
At the end of the treatment period, perform hemodynamic measurements under anesthesia to assess right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
Euthanize the animals and collect the heart and lungs for further analysis, such as right ventricular hypertrophy (Fulton's index), pulmonary vascular remodeling (histology), and protein expression analysis (Western blotting).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vigonvita.cn [vigonvita.cn]
- 3. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase I Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of TPN171H, a Novel Phosphodiesterase Type 5 Inhibitor, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
TPN171: A Potent PDE5 Inhibitor for Preclinical Cardiovascular Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPN171 is a novel, potent, and selective phosphodiesterase type 5 (PDE5) inhibitor under investigation for the treatment of cardiovascular diseases, particularly pulmonary arterial hypertension (PAH).[1] As a member of the pyrimidinone class of compounds, this compound exhibits high inhibitory activity against PDE5, an enzyme predominantly found in the corpus cavernosum, pulmonary vasculature, and platelets. The inhibition of PDE5 by this compound leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels, which in turn activates protein kinase G (PKG). This signaling cascade ultimately results in vasodilation, anti-proliferative effects on smooth muscle cells, and anti-inflammatory responses, making this compound a promising candidate for therapeutic intervention in various cardiovascular pathologies.[1]
These application notes provide a comprehensive guide for the selection of appropriate animal models and detailed experimental protocols for preclinical research involving this compound in the context of cardiovascular disease.
Mechanism of Action: The cGMP-PKG Signaling Pathway
This compound exerts its therapeutic effects by modulating the nitric oxide (NO)-cGMP-PKG signaling pathway. Endothelial cells produce NO, which diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. This compound inhibits PDE5, the enzyme responsible for the degradation of cGMP, thereby leading to its accumulation. Elevated cGMP levels activate PKG, which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation. Furthermore, this pathway has been shown to have anti-hypertrophic, anti-fibrotic, and anti-inflammatory effects in the cardiovascular system.
Caption: this compound inhibits PDE5, increasing cGMP and activating PKG for vasodilation.
Animal Model Selection for Cardiovascular Research
The choice of an appropriate animal model is critical for the successful preclinical evaluation of this compound. The following table summarizes key characteristics of commonly used models for cardiovascular research relevant to the mechanism of action of this compound.
| Cardiovascular Disease Model | Animal Species | Induction Method | Key Pathophysiological Features | Primary Endpoint Examples | Suitability for this compound Testing |
| Pulmonary Arterial Hypertension (PAH) | Rat (Sprague-Dawley) | Single subcutaneous injection of Monocrotaline (MCT) | Increased Right Ventricular Systolic Pressure (RVSP), right ventricular hypertrophy, pulmonary vascular remodeling.[1][2][3] | RVSP, Right Ventricular Hypertrophy Index (RVHI), pulmonary artery wall thickness.[1] | High: this compound has shown efficacy in this model.[1] |
| Pulmonary Arterial Hypertension (PAH) | Mouse (C57BL/6) | Sugen 5416 injection followed by chronic hypoxia (SuHx) | Severe pulmonary hypertension, plexiform-like lesions, right ventricular failure. | RVSP, Fulton Index (RV/LV+S), vascular occlusion. | High: Represents a more severe PAH phenotype. |
| Right Heart Failure | Rat (Sprague-Dawley) | Pulmonary Artery Banding (PAB) | Increased right ventricular pressure, right ventricular dilation and dysfunction, fibrosis.[4][5][6][7] | Echocardiographic parameters (TAPSE, RVFAC), right ventricular fibrosis.[4][6] | High: Directly assesses the impact on a key consequence of PAH. |
| Myocardial Infarction (MI) | Mouse (C57BL/6) | Permanent ligation of the Left Anterior Descending (LAD) coronary artery | Left ventricular dysfunction, cardiac remodeling, fibrosis. | Ejection fraction, infarct size, cardiac fibrosis. | Moderate: Explores potential cardioprotective effects beyond vasodilation. |
Quantitative In Vivo Data for this compound
The following tables summarize the in vitro potency and in vivo pharmacokinetic and efficacy data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference Compound (Sildenafil) |
| PDE5 IC₅₀ | 0.62 nM | 4.31 nM |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Dose | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC₀₋t (h*ng/mL) | t₁/₂ (h) |
| 5 mg/kg | 1.5 | 40.4 ± 8.62 | 275.97 ± 35.32 | 8.02 |
| 10 mg/kg | 1.5 | 80.1 ± 23.48 | 541.77 ± 157.78 | 9.89 |
| 20 mg/kg | 1.5 | 145.8 ± 30.05 | 1069.09 ± 161.03 | 10.88 |
| 30 mg/kg | 1.5 | 236.9 ± 104.07 | 1656.44 ± 345.38 | 9.75 |
Data from a Phase I study in healthy human subjects are included for comparative purposes, showing a similar pharmacokinetic profile.[8]
Table 3: In Vivo Efficacy of this compound in a Monocrotaline-Induced PAH Rat Model
| Treatment Group | Dose (mg/kg/day, p.o.) | RVSP (mmHg) | RVHI (RV/LV+S) |
| Control | Vehicle | ~25 | ~0.25 |
| MCT + Vehicle | Vehicle | Significantly Increased | Significantly Increased |
| MCT + TPN171H | 5 | Significantly Reduced vs. MCT | Significantly Reduced vs. MCT |
| MCT + TPN171H | 25 | Significantly Reduced vs. MCT | Significantly Reduced vs. MCT |
| MCT + Sildenafil | 25 | Significantly Reduced vs. MCT | Significantly Reduced vs. MCT |
TPN171H significantly reduced RVSP and RVHI in a dose-dependent manner in both hypoxia- and monocrotaline-induced PAH models.[1]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in relevant animal models of cardiovascular disease.
Protocol 1: Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension in Rats
Objective: To induce a model of PAH in rats that mimics key pathological features of the human disease for the evaluation of this compound.
Materials:
-
Male Sprague-Dawley rats (180-200 g)
-
Monocrotaline (MCT)
-
0.5 N HCl
-
0.5 N NaOH
-
Sterile water for injection
-
Syringes and needles (25G)
Procedure:
-
MCT Solution Preparation: Dissolve MCT in 0.5 N HCl to a concentration of 200 mg/mL. Neutralize the solution to pH 7.4 with 0.5 N NaOH. Dilute the neutralized solution with sterile water to a final concentration of 60 mg/mL. Prepare this solution fresh before use.[3]
-
Induction of PAH: Administer a single subcutaneous injection of the prepared MCT solution at a dose of 60 mg/kg body weight to the rats.[3]
-
Post-Induction Monitoring: House the animals under standard conditions for 3-4 weeks to allow for the development of PAH. Monitor the animals daily for signs of distress.
-
This compound Administration:
-
Vehicle Preparation: A common vehicle for this compound is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Treatment: Begin oral administration of this compound or vehicle daily, typically starting 14 days post-MCT injection and continuing for 14 days. Doses of 5 and 25 mg/kg/day have been shown to be effective.[1]
-
-
Assessment of PAH: At the end of the treatment period (e.g., day 28 post-MCT), perform hemodynamic measurements and tissue collection.
-
Hemodynamic Assessment: Anesthetize the rats and measure the Right Ventricular Systolic Pressure (RVSP) via right heart catheterization.
-
Right Ventricular Hypertrophy Index (RVHI): Euthanize the animals, excise the heart, and dissect the right ventricle (RV) from the left ventricle (LV) and septum (S). Weigh the RV and LV+S separately and calculate the RVHI as the ratio of RV/(LV+S).
-
Histological Analysis: Perfuse and fix the lungs for histological staining (e.g., Hematoxylin and Eosin, Masson's Trichrome) to assess pulmonary vascular remodeling.
-
Protocol 2: Pulmonary Artery Banding (PAB)-Induced Right Heart Failure in Rats
Objective: To create a model of chronic right ventricular pressure overload leading to right heart failure to evaluate the effects of this compound on cardiac function and remodeling.
Materials:
-
Male Sprague-Dawley rats (240-260 g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Rodent ventilator
-
Surgical instruments
-
Suture material (e.g., 4-0 silk)
-
Hemostatic clips or a needle (e.g., 18-gauge) for banding
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat and intubate it for mechanical ventilation.
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart and great vessels.
-
Carefully dissect and isolate the main pulmonary artery.
-
Place a suture or a pre-sized clip around the pulmonary artery. If using a suture, tie it around the pulmonary artery and a needle of a specific gauge (e.g., 18G), then remove the needle to create a standardized stenosis.[4]
-
-
Wound Closure and Recovery: Close the thoracic cavity in layers and allow the animal to recover from anesthesia. Provide appropriate post-operative analgesia.
-
This compound Administration: Begin oral administration of this compound or vehicle at a predetermined time point post-PAB (e.g., 1 week) and continue for the desired duration (e.g., 4-8 weeks).
-
Assessment of Right Heart Failure:
-
Echocardiography: Perform serial echocardiography to assess right ventricular dimensions and function (e.g., Tricuspid Annular Plane Systolic Excursion - TAPSE, Right Ventricular Fractional Area Change - RVFAC).
-
Hemodynamic Measurements: At the study endpoint, perform right heart catheterization to measure RV pressures.
-
Histological Analysis: Excise the heart for histological analysis of right ventricular hypertrophy and fibrosis.
-
Protocol 3: Myocardial Infarction (MI) via Left Anterior Descending (LAD) Artery Ligation in Mice
Objective: To induce a model of myocardial infarction to investigate the potential cardioprotective effects of this compound on left ventricular function and remodeling.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Rodent ventilator
-
Surgical microscope
-
Surgical instruments
-
Suture material (e.g., 8-0 silk)
Procedure:
-
Anesthesia and Ventilation: Anesthetize the mouse and provide mechanical ventilation.
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Pass a suture under the LAD and tie it off to induce permanent occlusion.
-
-
Wound Closure and Recovery: Close the chest and allow the mouse to recover. Provide post-operative care.
-
This compound Administration: Start oral administration of this compound or vehicle either before or after the MI surgery, depending on the study design (e.g., to investigate pre-conditioning or post-infarct treatment).
-
Assessment of Myocardial Infarction:
-
Echocardiography: Perform echocardiography at baseline and at various time points post-MI to assess left ventricular ejection fraction and dimensions.
-
Infarct Size Measurement: At the end of the study, euthanize the mouse, excise the heart, and stain with Triphenyltetrazolium chloride (TTC) to delineate the infarct area.
-
Histological Analysis: Analyze heart sections for fibrosis and inflammation.
-
Mandatory Visualizations
Caption: A typical experimental workflow for evaluating this compound in a cardiovascular animal model.
Caption: A decision-making diagram for selecting the appropriate animal model for this compound research.
References
- 1. TPN171H alleviates pulmonary hypertension via inhibiting inflammation in hypoxia and monocrotaline-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monocrotaline induced Pulmonary Hypertension Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 4. Novel Model of Pulmonary Artery Banding Leading to Right Heart Failure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Novel Model of Pulmonary Artery Banding Leading to Right Heart Failure in Rats | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | Hypertrophy of the right ventricle by pulmonary artery banding in rats: a study of structural, functional, and transcriptomics alterations in the right and left ventricles [frontiersin.org]
- 7. Novel Model of Pulmonary Artery Banding Leading to Right Heart Failure in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monocrotaline Induces Endothelial Injury and Pulmonary Hypertension by Targeting the Extracellular Calcium–Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TPN171-Mediated cGMP Measurement in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
TPN171 is a novel, potent, and selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2] PDE5 is the primary enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in various tissues, particularly in the corpus cavernosum and pulmonary vasculature.[3][4][5] By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation and enhancement of the nitric oxide (NO)/cGMP signaling pathway.[4][6][7] This pathway plays a crucial role in smooth muscle relaxation and vasodilation.[3][5] These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for the measurement of cGMP levels in tissues, a key indicator of this compound's pharmacodynamic activity.
Mechanism of Action: The NO/cGMP Signaling Pathway
The therapeutic effects of this compound are mediated through the potentiation of the nitric oxide (NO)/cGMP signaling cascade. This pathway is initiated by the release of NO, which then activates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) to cGMP. The accumulation of cGMP activates protein kinase G (PKG), leading to a cascade of downstream events that result in smooth muscle relaxation and vasodilation. PDE5 acts as a negative regulator of this pathway by hydrolyzing cGMP to the inactive GMP. This compound specifically inhibits this degradation, thereby amplifying the effects of NO.
Quantitative Data: Potency of this compound and Effects of PDE5 Inhibition on cGMP Levels
This compound has demonstrated high potency and selectivity for PDE5 in in vitro studies. While specific data on the fold-increase of cGMP in tissues directly treated with this compound is not yet widely published, data from studies on other potent PDE5 inhibitors can provide a valuable reference.
Table 1: In Vitro Potency of this compound and Other PDE5 Inhibitors
| Compound | IC50 (nM) for PDE5 | Reference |
| This compound | 0.62 | [2] |
| Sildenafil | 3.5 - 5 | [8] |
| Tadalafil | 1.8 - 6.7 | |
| Vardenafil | 0.7 |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Illustrative Data on the Effect of PDE5 Inhibitors on cGMP Levels in Tissues (Reference Data)
| Tissue | PDE5 Inhibitor | Fold Increase in cGMP (vs. Control) | Species | Reference |
| Corpus Cavernosum | Sildenafil | ~2-4 fold | Human | [9] |
| Lung | Sildenafil | Not specified, but leads to vasodilation | Human | [5] |
| Corpus Cavernosum | Tadalafil | Enhances NO-stimulated cGMP accumulation | Rat | [10] |
Note: The data in Table 2 is for illustrative purposes and is not specific to this compound. The actual fold-increase in cGMP levels with this compound may vary depending on the tissue, dose, and experimental conditions.
Experimental Protocols: Measurement of cGMP Levels in Tissues
The following protocol outlines a standard procedure for the quantification of cGMP levels in tissue samples using a commercially available cGMP competitive enzyme-linked immunosorbent assay (ELISA) kit.
Experimental Workflow
Detailed Methodology
1. Materials and Reagents:
-
Tissue samples (e.g., lung, corpus cavernosum) from control and this compound-treated animals.
-
cGMP competitive ELISA kit (commercially available from various suppliers).
-
0.1 M Hydrochloric acid (HCl).
-
Phosphate-buffered saline (PBS).
-
Homogenizer (e.g., Potter-Elvehjem or bead-based).
-
Microcentrifuge.
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Standard laboratory equipment (pipettes, tubes, etc.).
2. Tissue Collection and Preparation:
-
Excise tissues of interest from euthanized animals (control and this compound-treated groups) as rapidly as possible to minimize cGMP degradation.
-
Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until use.
-
On the day of the assay, weigh the frozen tissue.
-
Add ice-cold 0.1 M HCl to the tissue at a ratio of 10 µL per mg of tissue. This step is crucial as it stops the activity of phosphodiesterases.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cGMP. This supernatant can be used directly in the ELISA or stored at -80°C.
3. cGMP ELISA Protocol (based on a typical competitive ELISA kit):
-
Standard Curve Preparation: Prepare a serial dilution of the cGMP standard provided in the kit according to the manufacturer's instructions. This will be used to generate a standard curve for quantifying cGMP in the samples.
-
Assay Procedure:
-
Add 50 µL of each standard and sample (in duplicate or triplicate) to the wells of the cGMP antibody-coated microplate.
-
Add 50 µL of the cGMP-Horseradish Peroxidase (HRP) conjugate to each well.
-
Incubate the plate for 2-3 hours at room temperature on a shaker. During this incubation, the sample cGMP and the cGMP-HRP conjugate will compete for binding to the anti-cGMP antibody.
-
Wash the plate several times with the provided wash buffer to remove any unbound reagents.
-
Add 100 µL of the TMB (3,3',5,5'-tetramethylbenzidine) substrate to each well. The HRP enzyme will catalyze the conversion of the substrate, resulting in a color change.
-
Incubate the plate for 15-30 minutes at room temperature in the dark.
-
Add 100 µL of the stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
4. Data Analysis:
-
Average the duplicate or triplicate readings for each standard and sample.
-
Subtract the average zero standard optical density (OD) from the OD of all other standards and samples.
-
Plot the OD of the standards against their known concentrations to generate a standard curve. A four-parameter logistic curve fit is often recommended.
-
Use the standard curve to determine the concentration of cGMP in each sample.
-
Normalize the cGMP concentration to the initial tissue weight (e.g., in pmol/mg of tissue).
Conclusion
This compound is a highly potent PDE5 inhibitor that is expected to significantly increase cGMP levels in target tissues. The provided protocols offer a robust framework for researchers to accurately quantify these changes, thereby enabling a deeper understanding of the pharmacodynamics of this compound and its potential therapeutic applications. The use of a standardized and well-validated cGMP ELISA is critical for obtaining reliable and reproducible data.
References
- 1. A Phase 1 Study to Evaluate the Pharmacokinetics and Safety of this compound (a PDE5 Inhibitor) in Adults with Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound metabolism in humans via ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsinmedicine.com [scholarsinmedicine.com]
- 4. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tadalafil in the treatment of erectile dysfunction; an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of sildenafil on cAMP and cGMP levels in isolated human cavernous and cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of long-term oral tadalafil treatment on corpus cavernosum function in an experimental spinal cord transection rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
TPN171: Ethical Frameworks and Protocols for Preclinical Animal Research in Drug Development
For Immediate Release
This document provides detailed application notes and protocols concerning the ethical considerations in animal research for TPN171, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor under investigation for the treatment of pulmonary arterial hypertension (PAH). These guidelines are intended for researchers, scientists, and drug development professionals to ensure the humane and scientifically sound use of animal models in the preclinical evaluation of this compound.
Introduction to this compound and Preclinical Research Imperatives
This compound is a novel pyrimidinone derivative that acts as a phosphodiesterase-5 (PDE5) inhibitor.[1] By selectively inhibiting PDE5, this compound enhances the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, leading to vasodilation and anti-proliferative effects in the pulmonary vasculature.[2][3] Preclinical studies are essential to evaluate the safety, efficacy, and pharmacokinetic profile of this compound before advancing to human clinical trials. These studies necessitate the use of animal models that accurately recapitulate the pathophysiology of pulmonary arterial hypertension.
The ethical conduct of such preclinical in-vivo studies is paramount, ensuring that animal welfare is prioritized while generating high-quality, reproducible scientific data.[4] All research involving animals must adhere to the principles of the 3Rs: Replacement , Reduction , and Refinement .
Ethical Considerations in this compound Animal Research
The use of animal models in PAH research, particularly those involving the induction of a disease state, requires careful ethical consideration to minimize pain and distress.
Justification for Animal Use
The development of novel treatments for life-threatening diseases like PAH currently necessitates the use of animal models to understand complex physiological and pathological processes that cannot be fully replicated by in-vitro methods.[4] The use of animals for this compound research is justified by the potential to develop a new therapeutic agent for a condition with high morbidity and mortality.
The 3Rs Framework in this compound Research
-
Replacement: Researchers should continuously seek and validate non-animal models. Where feasible, in-vitro studies using cell cultures and in-silico computational modeling should be employed to investigate the mechanism of action and preliminary toxicity of this compound. However, the systemic effects and complex organ interactions in PAH currently require in-vivo validation.
-
Reduction: The number of animals used in experiments should be the minimum necessary to obtain statistically significant and scientifically valid results. This can be achieved through careful experimental design, including power analysis to determine appropriate sample sizes, and by using appropriate statistical methods.
-
Refinement: This principle focuses on minimizing animal suffering and improving their welfare. For this compound research, this includes:
-
Using appropriate anesthesia and analgesia for all procedures with the potential to cause pain.
-
Establishing clear humane endpoints to ensure that animals are euthanized before they experience significant or prolonged suffering.
-
Providing enriched housing and appropriate care to reduce stress.
-
Training all personnel involved in animal handling and procedures to a high level of competency.
-
Preclinical Animal Models for Pulmonary Arterial Hypertension
The selection of an appropriate animal model is crucial for the relevance of preclinical findings. The most common models used in PAH research, and relevant to this compound evaluation, are the monocrotaline (MCT)-induced and hypoxia-induced models in rats.
-
Monocrotaline (MCT)-Induced PAH in Rats: This is a widely used model due to its relative simplicity and reproducibility.[5] A single subcutaneous injection of MCT, a pyrrolizidine alkaloid, causes endothelial damage in the pulmonary vasculature, leading to inflammation, vascular remodeling, and a progressive increase in pulmonary arterial pressure that mimics key aspects of human PAH.[5][6]
-
Hypoxia-Induced PAH in Rats: Chronic exposure to a hypoxic environment also induces pulmonary vasoconstriction and vascular remodeling, leading to the development of PAH. This model is particularly relevant for studying the effects of reduced oxygen tension on the pulmonary vasculature.
Experimental Protocols
The following are detailed methodologies for key experiments in the preclinical evaluation of this compound, incorporating ethical refinement strategies.
Monocrotaline (MCT)-Induced Pulmonary Hypertension Model in Rats
Objective: To evaluate the efficacy of this compound in a rat model of established pulmonary hypertension.
Protocol:
-
Animal Selection and Acclimatization:
-
Species: Male Sprague-Dawley rats (200-250g).
-
Acclimatization: Animals are housed for at least one week before the experiment in a controlled environment (12-hour light/dark cycle, 22±2°C, 55±10% humidity) with ad libitum access to food and water.
-
-
Induction of Pulmonary Hypertension:
-
A single subcutaneous injection of monocrotaline (MCT) at a dose of 60 mg/kg is administered.[6] MCT is dissolved in sterile saline, and the pH is adjusted to 7.4.
-
-
Treatment Administration:
-
Two weeks after MCT injection, when PAH is established, rats are randomly assigned to treatment groups.
-
TPN171H Groups: TPN171H is administered orally once daily at doses of 5 mg/kg and 25 mg/kg.[7]
-
Positive Control Group: Sildenafil is administered orally once daily at a dose of 25 mg/kg.[7]
-
Vehicle Control Group: The vehicle used for TPN171H and sildenafil is administered orally once daily.
-
Sham Control Group: Healthy rats receive the vehicle only.
-
The oral administration is performed using gavage needles by trained personnel to minimize stress.[8]
-
-
Monitoring and Humane Endpoints:
-
Animals are monitored daily for clinical signs of distress, including weight loss, lethargy, respiratory distress, and changes in posture or grooming.[3][9]
-
Body weight is recorded twice weekly.
-
Humane Endpoints: Animals exhibiting a weight loss of more than 20% of their initial body weight, severe respiratory distress, or a moribund state are euthanized immediately.[9][10]
-
-
Efficacy Assessment (at the end of the treatment period, typically 2-4 weeks):
-
Hemodynamic Measurements: Under anesthesia, a catheter is inserted into the right ventricle to measure the Right Ventricular Systolic Pressure (RVSP).
-
Right Ventricular Hypertrophy Index (RVHI): Following euthanasia, the heart is excised, and the right ventricle (RV) is separated from the left ventricle and septum (LV+S). The ratio of RV weight to (LV+S) weight is calculated.
-
Vascular Remodeling: Lung tissue is collected, fixed, and stained for histological analysis to assess the degree of pulmonary arteriole muscularization and wall thickness.
-
Pharmacokinetic Studies in Rats and Dogs
Objective: To determine the pharmacokinetic profile of this compound.
Protocol:
-
Animal Selection and Housing:
-
Species: Male Sprague-Dawley rats and Beagle dogs.
-
Animals are housed individually in metabolic cages for urine and feces collection.
-
-
Drug Administration:
-
This compound is administered as a single oral dose.
-
For intravenous administration, this compound is administered via a cannulated vein.
-
-
Sample Collection:
-
Blood samples are collected at predetermined time points post-dosing via a cannulated artery or vein to minimize stress from repeated venipuncture.
-
Urine and feces are collected over specified intervals.
-
-
Bioanalysis:
-
Plasma concentrations of this compound and its metabolites are determined using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), T1/2 (half-life), and AUC (area under the curve) are calculated using non-compartmental analysis.
-
Data Presentation
Efficacy Data in Monocrotaline-Induced PAH Rat Model
| Group | Treatment | RVSP (mmHg) | RVHI (RV/[LV+S]) |
| Sham | Vehicle | Lower | Lower |
| MCT + Vehicle | Vehicle | Higher | Higher |
| MCT + TPN171H | 5 mg/kg/day | Significantly reduced vs. Vehicle | Significantly reduced vs. Vehicle |
| MCT + TPN171H | 25 mg/kg/day | Significantly reduced vs. Vehicle | Significantly reduced vs. Vehicle |
| MCT + Sildenafil | 25 mg/kg/day | Significantly reduced vs. Vehicle | Significantly reduced vs. Vehicle |
| Note: This table summarizes the expected outcomes based on the described study design.[7] Specific quantitative values from the this compound preclinical studies were not publicly available in the search results. |
Preclinical Pharmacokinetic Parameters
| Species | Route | Dose | Cmax | T1/2 | AUC |
| Rat | Oral | - | Data not available | Data not available | Data not available |
| Dog | Oral | - | Data not available | Data not available | Data not available |
| Note: While preclinical studies have reported satisfactory pharmacokinetic profiles for this compound in rats and dogs, specific quantitative data was not found in the public domain during the literature search. |
For comparison, here are representative preclinical pharmacokinetic parameters for Sildenafil:
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | T1/2 (h) | AUC (ng·h/mL) |
| Rat | IV | 4 | ~1128 | - | - |
| Dog | Oral | 1 | - | - | - |
| Source: FDA Pharmacology Review of Sildenafil.[11] |
Visualizations
This compound Mechanism of Action: PDE5 Inhibition in Pulmonary Vasculature
Caption: this compound inhibits PDE5, increasing cGMP levels and promoting vasodilation.
Experimental Workflow for Efficacy Studies
Caption: Workflow for evaluating this compound efficacy in the MCT-induced PAH rat model.
Conclusion
The preclinical development of this compound requires a robust and ethically sound animal research program. By adhering to the principles of the 3Rs, employing refined experimental protocols, and ensuring rigorous monitoring for animal welfare, researchers can generate the high-quality data necessary to advance this promising therapeutic candidate towards clinical application for patients with pulmonary arterial hypertension. Continuous evaluation and implementation of alternative models and refinement techniques are crucial components of this ethical responsibility.
References
- 1. A Phase I Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of TPN171H, a Novel Phosphodiesterase Type 5 Inhibitor, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel functions of cGMP-specific phosphodiesterase 5 and its inhibitors in carcinoma cells and pulmonary/cardiovascular vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental animal models of pulmonary hypertension: Development and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pulmonary vessel casting in a rat model of monocrotaline-mediated pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. oncotarget.com [oncotarget.com]
- 10. Exploring the monocrotaline animal model for the study of pulmonary arterial hypertension: A network approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for TPN171 In Vivo Data Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo experiments and analyzing data related to TPN171, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of pulmonary arterial hypertension (PAH). The protocols outlined below are based on established methodologies for evaluating PDE5 inhibitors in a preclinical setting.
Introduction to this compound
This compound is a novel pyrimidinone derivative that acts as a highly potent inhibitor of phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the pulmonary vasculature.[1][2] By inhibiting PDE5, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to vasodilation of the pulmonary arteries and a subsequent reduction in pulmonary vascular resistance.[1][3] Preclinical studies have demonstrated that this compound exhibits a strong inhibitory effect on PDE5, with an IC50 of 0.62 nM.[1] It has shown promising efficacy in animal models of PAH, with a longer-lasting effect compared to sildenafil.[3] this compound is currently undergoing clinical investigation for the treatment of PAH.[1]
Mechanism of Action: The NO-cGMP Signaling Pathway
The therapeutic effect of this compound in pulmonary arterial hypertension is mediated through the nitric oxide (NO)-cAMP signaling pathway. In the vascular smooth muscle cells of the pulmonary arteries, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated levels of cGMP lead to the activation of protein kinase G (PKG), resulting in a cascade of events that cause smooth muscle relaxation and vasodilation. PDE5 is the primary enzyme responsible for the degradation of cGMP. This compound selectively inhibits PDE5, thereby increasing intracellular cGMP concentrations, enhancing the vasodilatory effects of NO, and reducing pulmonary artery pressure.
Caption: this compound inhibits PDE5, increasing cGMP and promoting vasodilation.
In Vivo Experimental Protocol: Monocrotaline-Induced Pulmonary Hypertension in Rats
The monocrotaline (MCT)-induced pulmonary hypertension model in rats is a widely used and well-characterized model for preclinical evaluation of PAH therapies.
1. Animal Model
-
Species: Male Sprague-Dawley or Wistar rats
-
Weight: 180-220 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Induction of Pulmonary Hypertension
-
Administer a single subcutaneous injection of monocrotaline (MCT) at a dose of 60 mg/kg.
-
Control animals should receive a subcutaneous injection of saline.
-
Monitor animals daily for clinical signs of distress. The development of PAH typically occurs over 3-4 weeks.
3. This compound Treatment
-
Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).
-
Dosing: Based on preclinical data for other PDE5 inhibitors, a starting dose range for this compound could be 1-10 mg/kg/day, administered by oral gavage. The effective dose of this compound is reported to be much lower than that of sildenafil.[1]
-
Treatment Period: Initiate treatment at a specified time point post-MCT injection (e.g., day 14 or day 21) and continue for a defined period (e.g., 14 days).
4. Endpoint Measurements (at the end of the treatment period)
-
Hemodynamic Assessment:
-
Anesthetize the rats (e.g., with isoflurane).
-
Perform right heart catheterization via the right jugular vein to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
-
Right Ventricular Hypertrophy:
-
Euthanize the animals and excise the heart.
-
Dissect the right ventricle (RV) free wall from the left ventricle (LV) and septum (S).
-
Weigh the RV and LV+S separately.
-
Calculate the Fulton Index (RV / (LV+S)) as a measure of right ventricular hypertrophy.
-
-
Histological Analysis:
-
Perfuse and fix the lungs in 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin and prepare sections.
-
Stain sections with hematoxylin and eosin (H&E) and/or other relevant stains (e.g., Masson's trichrome).
-
Assess pulmonary vascular remodeling by measuring the medial wall thickness of small pulmonary arteries.
-
Caption: Workflow for in vivo evaluation of this compound in the MCT rat model.
Data Presentation and Analysis
Summarize all quantitative data in clearly structured tables for easy comparison between experimental groups.
Table 1: Hemodynamic Parameters
| Group | N | RVSP (mmHg) | mPAP (mmHg) |
| Control | 10 | Mean ± SEM | Mean ± SEM |
| MCT + Vehicle | 10 | Mean ± SEM | Mean ± SEM |
| MCT + this compound (X mg/kg) | 10 | Mean ± SEM | Mean ± SEM |
| MCT + Sildenafil (Y mg/kg) | 10 | Mean ± SEM | Mean ± SEM |
Table 2: Right Ventricular Hypertrophy
| Group | N | RV Weight (g) | LV+S Weight (g) | Fulton Index (RV/[LV+S]) |
| Control | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MCT + Vehicle | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MCT + this compound (X mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MCT + Sildenafil (Y mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Pulmonary Vascular Remodeling
| Group | N | Medial Wall Thickness (%) |
| Control | 10 | Mean ± SEM |
| MCT + Vehicle | 10 | Mean ± SEM |
| MCT + this compound (X mg/kg) | 10 | Mean ± SEM |
| MCT + Sildenafil (Y mg/kg) | 10 | Mean ± SEM |
Statistical Analysis: Perform statistical analysis using appropriate tests (e.g., one-way ANOVA followed by a post-hoc test) to determine significant differences between groups. A p-value of <0.05 is typically considered statistically significant.
Logical Relationships in Data Interpretation
The data generated from these experiments should be interpreted to assess the efficacy of this compound in the context of PAH.
Caption: Logical flow from this compound administration to therapeutic efficacy.
Disclaimer: The quantitative data for this compound from in vivo preclinical studies are not publicly available. The tables provided are templates, and the expected outcomes are based on the known mechanism of action of PDE5 inhibitors and published data for similar compounds in the monocrotaline-induced PAH rat model. Researchers should generate their own data following the described protocols.
References
Troubleshooting & Optimization
TPN171 solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of TPN171 in aqueous buffers for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor with an IC50 of 0.62 nM.[1] It is being investigated for the treatment of pulmonary arterial hypertension (PAH).[1][2][3] Like many small molecule inhibitors, this compound is a hydrophobic compound, which can lead to poor solubility in aqueous buffers. This is a critical consideration for researchers as it can impact the accuracy and reproducibility of in vitro experiments, as well as the development of formulations for in vivo studies.
Q2: What is the known solubility of this compound in common solvents?
This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO).[3] For in vivo studies, formulations have been developed to achieve a concentration of at least 1 mg/mL using a combination of co-solvents.[1]
Q3: Are there established protocols for dissolving this compound for in vivo experiments?
Yes, several protocols have been published for preparing this compound formulations for animal studies. These typically involve the use of co-solvents to achieve a clear solution. It is crucial to prepare these formulations by adding each solvent sequentially and ensuring the mixture is homogeneous before adding the next component.[1]
Troubleshooting Guide for Aqueous Buffer Solubility
Issue: I am observing precipitation or incomplete dissolution of this compound in my aqueous buffer (e.g., PBS, Tris).
This is a common issue due to the hydrophobic nature of this compound. Here are several troubleshooting steps you can take:
Step 1: Initial Stock Solution Preparation
-
Recommendation: Prepare a high-concentration stock solution of this compound in 100% DMSO.[3] Stock solutions in DMSO can be stored at -20°C for one month or -80°C for six months.[1]
-
Rationale: DMSO is a strong organic solvent that can effectively dissolve this compound. This concentrated stock can then be diluted into your aqueous buffer.
Step 2: Dilution into Aqueous Buffer
-
Recommendation: When diluting the DMSO stock into your aqueous buffer, ensure the final concentration of DMSO is as low as possible, ideally below 1% (v/v), to avoid solvent effects in your experiments. Some animal studies recommend keeping the DMSO proportion below 2% if the animal is weak.[1]
-
Technique: Add the this compound stock solution to the aqueous buffer dropwise while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
Step 3: Aiding Dissolution
-
Recommendation: If precipitation occurs upon dilution, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Caution: Be mindful of the temperature sensitivity of your buffer components and this compound itself. Prolonged heating at high temperatures is not recommended.
Step 4: Using Co-solvents and Excipients
-
Recommendation: If this compound still does not remain in solution, consider using a co-solvent system similar to those used for in vivo formulations, but adapted for your in vitro experiment. The key is to find a system that is compatible with your assay.
-
Examples of Co-solvents:
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
SBE-β-CD (Sulfobutyl ether beta-cyclodextrin)
-
Below is a logical workflow for troubleshooting this compound solubility issues.
In Vivo Formulation Protocols
For researchers conducting animal studies, the following formulation protocols have been reported to achieve a this compound concentration of ≥ 1 mg/mL.[1]
Table 1: this compound Formulation Protocols for In Vivo Studies
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Final Concentration |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 1 mg/mL (2.26 mM) |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 1 mg/mL (2.26 mM) |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 1 mg/mL (2.26 mM) |
Detailed Methodologies
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This protocol yields a clear solution of ≥ 1 mg/mL.
-
Start with a 10 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume, take 100 µL of the this compound DMSO stock.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
Protocol 2: DMSO/SBE-β-CD in Saline Formulation
This protocol also yields a clear solution of ≥ 1 mg/mL. Note that this formulation should be used with caution if the continuous dosing period exceeds half a month.[1]
-
Prepare a 20% SBE-β-CD solution in saline.
-
Start with a 10 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume, take 100 µL of the this compound DMSO stock.
-
Add 900 µL of the 20% SBE-β-CD in saline solution to the DMSO stock.
-
Mix thoroughly until a clear solution is obtained.
The following diagram illustrates the experimental workflow for preparing these formulations.
This compound and the PDE5 Signaling Pathway
This compound exerts its therapeutic effect by inhibiting PDE5. Understanding this pathway is crucial for designing relevant experiments.
-
Nitric oxide (NO) activates soluble guanylate cyclase (sGC).
-
sGC converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
cGMP acts as a second messenger, leading to smooth muscle relaxation and vasodilation.
-
PDE5 specifically degrades cGMP, terminating its signal.
-
This compound inhibits PDE5, leading to an accumulation of cGMP and enhanced vasodilation.
The diagram below illustrates the PDE5 signaling pathway and the mechanism of action of this compound.
References
Optimizing TPN171 concentration for in vitro assays
Welcome to the technical support resource for TPN171. This guide provides detailed information, frequently asked questions (FAQs), troubleshooting advice, and experimental protocols to help researchers, scientists, and drug development professionals optimize the concentration of this compound for in vitro assays.
Frequently Asked Questions (FAQs)
What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] Its primary mechanism of action is to prevent the PDE5 enzyme from hydrolyzing cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases intracellular cGMP levels, which enhances the nitric oxide (NO)/cGMP signaling pathway. This leads to smooth muscle relaxation and vasodilation.[2][3] In enzymatic assays, this compound has an IC50 of 0.62 nM for PDE5, making it significantly more potent than other PDE5 inhibitors like sildenafil (IC50 = 4.31 nM) and tadalafil (IC50 = 2.35 nM).[2][4]
How selective is this compound?
High selectivity is crucial for a PDE5 inhibitor to minimize off-target effects.[3] this compound demonstrates superior selectivity compared to other well-known inhibitors. For instance, its selectivity for PDE5 over PDE6 (an enzyme linked to visual side effects) is 32-fold, which is better than that of sildenafil (8-fold).[2][4] Furthermore, its selectivity over PDE11 is 1,610-fold, a significant improvement over tadalafil (9-fold).[2][4][5]
How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound should first be dissolved in a suitable organic solvent like DMSO to prepare a concentrated stock solution (e.g., 10 mM).[1] This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is critical to ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Storage Recommendations:
-
Store the DMSO stock solution in aliquots to prevent repeated freeze-thaw cycles.[1]
-
For long-term storage, keep aliquots at -80°C (stable for up to 6 months).[1]
-
For short-term storage, -20°C is suitable for up to one month.[1]
What is a good starting concentration for my cell-based assay?
The optimal concentration of this compound is dependent on the cell type, assay duration, and specific endpoint being measured.[6] Given its sub-nanomolar enzymatic IC50, a broad concentration range should be tested initially.
-
Initial Range-Finding: Start with a wide range of concentrations using 10-fold serial dilutions (e.g., 1 nM to 10 µM).
-
Definitive Dose-Response: Based on the results from the range-finding experiment, perform a more detailed dose-response curve using 2-fold or 3-fold serial dilutions around the estimated effective concentration to accurately determine the IC50/EC50.[6]
Can this compound be cytotoxic?
Like most chemical compounds, this compound may exhibit cytotoxic effects at high concentrations. The specific cytotoxic threshold will vary between different cell lines. Therefore, it is essential to perform a cytotoxicity assay (e.g., MTT, LDH, or live-cell imaging assay) in parallel with your functional assay. This will allow you to distinguish between a specific pharmacological effect and a general cytotoxic response, ensuring you select a concentration that is both effective and minimally toxic.[6][7]
Data Presentation
Table 1: this compound Potency and Selectivity Profile
| Compound | PDE5 IC50 | Selectivity vs. PDE6 | Selectivity vs. PDE11 |
| This compound | 0.62 nM [2][4] | ~32x [2][4][5] | ~1610x [2][4][5] |
| Sildenafil | 4.31 nM[2][4] | ~8x[2][4][5] | N/A |
| Tadalafil | 2.35 nM[2][4] | N/A | ~9x[2][4][5] |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Experiment Type | Recommended Concentration Range | Dilution Scheme | Purpose |
| Enzymatic Assay | 0.01 nM - 100 nM | Serial (2-fold or 3-fold) | To confirm direct inhibitory activity on purified PDE5 enzyme. |
| Initial Cell-Based Range-Finding | 1 nM - 10,000 nM (10 µM) | Serial (10-fold) | To identify the approximate effective concentration range for a specific cell line.[6] |
| Definitive Cell-Based IC50/EC50 | Centered around the estimated effective concentration from the range-finding study. | Serial (2-fold or 3-fold) | To precisely determine the half-maximal inhibitory or effective concentration.[6] |
| Cytotoxicity Assay | Same range as the definitive IC50/EC50 experiment. | Serial (2-fold or 3-fold) | To identify the concentration at which this compound becomes toxic to the cells. |
Visualizations
Caption: Mechanism of action for this compound as a PDE5 inhibitor.
Caption: Experimental workflow for this compound concentration optimization.
Experimental Protocol: Dose-Response Assay for IC50 Determination
This protocol provides a general framework for determining the IC50 of this compound in a cell-based proliferation assay (e.g., using an MTT reagent). It should be adapted for your specific cell line and endpoint.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
96-well clear, flat-bottom plates
-
MTT reagent (or other viability assay reagent)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Culture cells until they are in the logarithmic growth phase.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Based on your range-finding experiment, prepare a series of 8-12 concentrations of this compound using 2-fold or 3-fold serial dilutions in complete culture medium.
-
Also prepare a "vehicle control" (medium with the same final DMSO concentration as the highest this compound concentration) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment (MTT Assay Example):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data by setting the vehicle control as 100% viability.
-
Plot the normalized cell viability (%) against the logarithm of this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.
-
Troubleshooting Guide
Table 3: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No inhibitory effect observed | Suboptimal Concentration: The concentration range tested may be too low. Compound Inactivity: Stock solution may have degraded. Cell Type Insensitivity: The target pathway (PDE5) may not be active or functionally relevant in the chosen cell line. | - Test a higher range of concentrations. - Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles.[1] - Confirm PDE5 expression and activity in your cell line via Western Blot or a cGMP assay. |
| High variability between replicate wells | Inconsistent Cell Seeding: Uneven cell distribution across the plate. Assay Technique: Inconsistent pipetting, incubation times, or reagent addition. Edge Effects: Evaporation from wells on the plate's perimeter. | - Ensure a homogenous single-cell suspension before plating. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even settling. - Standardize all assay steps. Use a multichannel pipette for reagent addition where possible.[8] - To minimize edge effects, do not use the outer wells for experimental conditions. Instead, fill them with sterile PBS or medium.[9] |
| High cytotoxicity at all tested concentrations | High Starting Concentration: The lowest concentration tested is already above the cytotoxic threshold for the cell line. DMSO Toxicity: The final concentration of DMSO in the wells is too high. | - Perform a new range-finding experiment starting from a much lower concentration (e.g., in the picomolar range). - Ensure the final DMSO concentration is ≤ 0.1%. Recalculate your dilutions if necessary. |
| Inconsistent results between experiments | Cellular Health: Cells were used at different confluencies or passage numbers. Reagent Variability: Inconsistent preparation of reagents or media. Compound Stability: Working solutions were not prepared fresh. | - Use cells that are healthy and in the logarithmic growth phase. Maintain a consistent cell passage number for a set of experiments.[9] - Use the same lot of reagents (e.g., FBS) and standardize preparation methods. - Always prepare fresh working dilutions of this compound from a frozen stock for each experiment.[8] |
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for inconsistent this compound assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vigonvita.cn [vigonvita.cn]
- 6. benchchem.com [benchchem.com]
- 7. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. marinbio.com [marinbio.com]
TPN171 Technical Support Center for Preclinical Research
Welcome to the TPN171 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in animal models. Here you will find frequently asked questions, troubleshooting guides for unexpected experimental outcomes, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5) with an IC50 of 0.62 nM.[1][2] By inhibiting PDE5, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to the enhancement of the nitric oxide (NO)/cGMP signaling pathway. This results in vasodilation and relaxation of smooth muscle cells, particularly within the pulmonary arteries.[3]
Q2: How does this compound's selectivity profile compare to other PDE5 inhibitors?
A2: this compound exhibits a favorable selectivity profile. Compared to its effect on PDE5, its selectivity is 32 times greater against PDE6 (an enzyme associated with visual side effects) and 1610 times greater against PDE11.[2] This improved selectivity, particularly over PDE6, is significantly better than that of sildenafil (8 times), suggesting a lower risk of visual disturbances.[2]
Q3: What are the potential class-related side effects of PDE5 inhibitors that I should monitor for in my animal models?
A3: While this compound is designed for high selectivity, it is prudent to monitor for known class-related effects of PDE5 inhibitors during your experiments. These can include systemic hypotension due to vasodilation. Although human studies with TPN171H showed no significant impact on blood pressure or color discrimination, careful monitoring in animal models is recommended, especially at higher doses.[4][5]
Q4: Are there any known unexpected side effects of this compound in animal models?
A4: Currently, publicly available preclinical studies on this compound primarily focus on its efficacy in models of pulmonary arterial hypertension (PAH) and do not detail specific unexpected side effects. Preclinical studies have indicated satisfactory safety profiles in animal models.[3] However, as with any investigational compound, researchers should maintain rigorous monitoring for any abnormal clinical signs or behaviors.
Q5: How should I prepare this compound for oral administration in animal studies?
A5: A common protocol for preparing this compound for oral gavage involves creating a suspension. For a 1 mg/mL solution, you can add 100 μL of a 10 mg/mL DMSO stock solution to 400 μL of PEG300, mix, then add 50 μL of Tween-80, mix again, and finally add 450 μL of saline to reach a final volume of 1 mL.[1] Always ensure the solution is homogenous before administration.
Troubleshooting Guides for Unexpected Observations
Unexpected results can arise from various factors in preclinical research. This guide provides a systematic approach to troubleshooting.
Issue 1: Greater-than-Expected Hypotension or Cardiovascular Instability
| Possible Cause | Troubleshooting Step |
| Dose Miscalculation | Double-check all calculations for dosing solutions. Ensure accurate animal body weights were used. |
| Vehicle Effect | Run a control group with the vehicle alone (e.g., DMSO/PEG300/Tween-80/Saline) to assess its baseline effect on blood pressure. |
| Species Sensitivity | The animal model may be more sensitive to PDE5 inhibition. Perform a dose-response study starting with a lower dose range. |
| Interaction with Anesthesia | If cardiovascular parameters are measured under anesthesia, consider potential synergistic hypotensive effects. Review the anesthetic protocol. |
Issue 2: Lack of Efficacy in the Animal Model
| Possible Cause | Troubleshooting Step |
| Incorrect Formulation | Ensure this compound is fully dissolved or suspended. Check the stability of the formulation over the experiment's duration.[1] |
| Administration Error | Verify the administration technique (e.g., oral gavage) to ensure the full dose was delivered. |
| Insufficient Disease Induction | Confirm that the animal model (e.g., monocrotaline-induced PAH) has developed the expected pathology through appropriate positive controls and endpoint measurements. |
| Pharmacokinetic Differences | The absorption, distribution, metabolism, and excretion (ADME) profile may differ in your specific animal strain. Consider a pilot pharmacokinetic study. |
Issue 3: Unexpected Clinical Signs (e.g., Lethargy, Weight Loss, Behavioral Changes)
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | Although highly selective, off-target activity is always a possibility. Document all observations meticulously. |
| Metabolite Effects | This compound is extensively metabolized.[2][6] A metabolite could be responsible for an unexpected effect. |
| General Animal Health | Rule out underlying health issues in the animal colony that are unrelated to the drug treatment. Consult with veterinary staff. |
| Stress from Procedures | Handling, injection, or housing conditions can cause stress. Ensure all procedures are refined and consistent across all groups. |
Data Presentation: Monitoring for Unexpected Effects
Systematic data collection is crucial. Use the following templates to log your observations.
Table 1: Cardiovascular Monitoring Data
| Animal ID | Treatment Group | Dose (mg/kg) | Baseline MAP (mmHg) | 1h Post-Dose MAP (mmHg) | 4h Post-Dose MAP (mmHg) |
MAP: Mean Arterial Pressure
Table 2: Daily Clinical Observation Log
| Animal ID | Treatment Group | Day | Body Weight (g) | Food Intake (g) | Water Intake (mL) | Clinical Signs (e.g., posture, activity) |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Objective: To prepare a 1 mg/mL this compound suspension for oral gavage in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
To prepare the final dosing solution, first add the required volume of the 10 mg/mL DMSO stock to a volume of PEG300 equivalent to 40% of the final desired volume. Mix thoroughly.
-
Add Tween-80 to a final concentration of 5%. Mix until the solution is clear.
-
Add saline to reach the final desired volume and concentration (e.g., for a 1 mL final volume, add 450 µL of saline).
-
Vortex the final suspension thoroughly before each administration to ensure homogeneity.
Protocol 2: Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) in Rats
Objective: To induce a model of PAH in rats for testing the efficacy of this compound. Oral this compound administration has been shown to substantially reduce the mean pulmonary artery pressure in this model.[2][3]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Monocrotaline (MCT)
-
Saline (0.9% NaCl)
Procedure:
-
Acclimatization: Allow rats to acclimate to the facility for at least one week before the experiment.
-
MCT Injection: Prepare a solution of MCT in sterile saline. A single subcutaneous or intraperitoneal injection of MCT (e.g., 60 mg/kg) is administered to induce PAH.[7] The control group receives a saline injection of the same volume.
-
Disease Development: House the animals for 3-4 weeks to allow for the development of PAH. Key pathological features include pulmonary vascular remodeling, increased mean pulmonary arterial pressure, and right ventricular hypertrophy.[7]
-
Treatment Initiation: Begin treatment with this compound or vehicle control at the predetermined time point (e.g., 21 days post-MCT injection). Administer daily via oral gavage.
-
Endpoint Analysis: At the end of the treatment period (e.g., 2-3 weeks), perform terminal procedures. This typically includes hemodynamic measurements (e.g., right ventricular systolic pressure), collection of heart and lung tissues for histological analysis, and measurement of right ventricular hypertrophy (Fulton's Index).
Visualizations: Pathways and Workflows
Caption: Mechanism of action of this compound in the NO/cGMP signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Phase I Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of TPN171H, a Novel Phosphodiesterase Type 5 Inhibitor, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of TPN171H, a Novel Phosphodiesterase Type 5 Inhibitor, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Latest in Animal Models of Pulmonary Hypertension and Right Ventricular Failure - PMC [pmc.ncbi.nlm.nih.gov]
TPN171 inconsistent results in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing TPN171 effectively in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] Its primary mechanism of action is to prevent the breakdown of cyclic guanosine monophosphate (cGMP), a key second messenger in the nitric oxide (NO) signaling pathway.[2] By inhibiting PDE5, this compound enhances the effects of NO, leading to smooth muscle relaxation and vasodilation.[3][4]
Q2: What are the key in vitro properties of this compound?
This compound is a highly potent PDE5 inhibitor with an IC50 of 0.62 nM.[1][4] It demonstrates significant selectivity for PDE5 over other PDE isoforms. For instance, its selectivity for PDE5 is 32 times higher than for PDE6 and 1610 times higher than for PDE11.[4][5] This high selectivity is crucial for minimizing off-target effects in experimental setups.
Q3: What is the recommended solvent and storage for this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[1] It is crucial to refer to the manufacturer's instructions for the most accurate solubility information. To maintain its stability, the stock solution should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Repeated freeze-thaw cycles should be avoided to prevent degradation of the compound.[1]
Q4: Are there any known issues with this compound causing inconsistent results in cell-based assays?
While there are no specific widespread reports of this compound causing inconsistent results, variability in cell-based assays is a common challenge that can arise from multiple factors unrelated to the compound itself.[6][7][8] These can include issues with cell health and culture, reagent preparation and handling, and experimental procedure execution.
Troubleshooting Guide for Inconsistent Results
High variability in replicate wells, inconsistent dose-response curves, or a poor Z'-factor can be common issues in cell-based assays. Below are potential causes and solutions to troubleshoot these problems when working with this compound.
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure cells are in the logarithmic growth phase and thoroughly mixed before and during plating. Use calibrated multichannel pipettes and allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.[6] |
| Pipetting Errors | Regularly calibrate pipettes. Pre-wet pipette tips before aspirating this compound or other reagents. Pipette slowly and consistently.[6] For serial dilutions of this compound, ensure thorough mixing between each dilution step. |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, leading to changes in media and compound concentration.[6] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.[6] |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic changes.[6] Regularly check for mycoplasma contamination.[9][10] |
Issue 2: Unexpected or Inconsistent Dose-Response
| Possible Cause | Recommended Solution |
| Incorrect this compound Concentration | Verify the initial stock concentration and the dilution series calculations. Prepare fresh dilutions for each experiment. |
| This compound Degradation | Ensure proper storage of this compound stock solutions at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[1] Protect from light if the compound is light-sensitive. |
| Suboptimal Assay Conditions | Optimize incubation times with this compound. Ensure the cell density is appropriate for the assay duration. |
| Off-Target Effects | Although this compound is highly selective, using excessively high concentrations can lead to off-target effects.[2] Determine the optimal concentration range through a thorough dose-response experiment. |
| Cell Line Specific Responses | The expression of PDE5 can vary between cell lines. Confirm that your chosen cell line expresses PDE5 at a sufficient level for this compound to elicit a response. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (PDE5) | 0.62 nM | [1][3][4] |
Table 2: Selectivity of this compound Against Other PDE Isoforms
| PDE Isoform | Selectivity Ratio (PDE5/Other PDE) | Reference |
| PDE6 | 32x | [4][5] |
| PDE11 | 1610x | [4][5] |
Experimental Protocols
General Protocol for a Cell-Based cGMP Assay
This protocol provides a general framework for measuring changes in intracellular cGMP levels in response to this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Cell Starvation (Optional): Depending on the cell line and assay, you may need to serum-starve the cells for a few hours to reduce basal signaling.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer or serum-free media. Also, prepare a solution of a nitric oxide donor (e.g., sodium nitroprusside) to stimulate cGMP production.
-
This compound Pre-incubation: Remove the media from the cells and add the different concentrations of this compound. Incubate for a predetermined time (e.g., 30-60 minutes).
-
Stimulation: Add the nitric oxide donor to the wells and incubate for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Lyse the cells using the lysis buffer provided with a cGMP assay kit.
-
cGMP Detection: Follow the manufacturer's instructions for the cGMP immunoassay (e.g., ELISA-based) to determine the cGMP concentration in each well.
-
Data Analysis: Plot the cGMP concentration against the this compound concentration to generate a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits PDE5, increasing cGMP levels and promoting relaxation.
Caption: A logical workflow for troubleshooting inconsistent assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vigonvita.cn [vigonvita.cn]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 8. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 9. atlantisbioscience.com [atlantisbioscience.com]
- 10. atlantisbioscience.com [atlantisbioscience.com]
Technical Support Center: TPN171 In Vivo Delivery
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the in vivo delivery of TPN171, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges that may be encountered during preclinical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation and Administration
Q1: My this compound formulation appears cloudy or has visible precipitate. What should I do?
A1: Precipitation of this compound, a poorly water-soluble compound, can lead to inaccurate dosing and reduced bioavailability. Here are some troubleshooting steps:
-
Vehicle Selection: Ensure you are using an appropriate vehicle. For preclinical studies, a common formulation involves a multi-component system.
-
Solubilization Technique: Proper mixing and order of addition are critical. Sonication and gentle warming can aid in dissolution, but the stability of this compound under these conditions should be verified.
-
pH Adjustment: The solubility of this compound may be pH-dependent. However, altering the pH of the formulation should be done with caution as it can impact physiological compatibility and compound stability.
-
Fresh Preparation: It is highly recommended to prepare the this compound formulation fresh before each experiment to minimize the risk of precipitation over time.
Q2: What are the recommended vehicles for in vivo delivery of this compound?
A2: Based on preclinical studies with poorly soluble compounds, two primary formulation strategies are recommended.
| Vehicle Component | Formulation 1 | Formulation 2 |
| Solubilizing Agent | DMSO | DMSO |
| Co-solvent/Carrier | PEG300 | 20% SBE-β-CD in Saline |
| Surfactant | Tween-80 | - |
| Diluent | Saline | - |
Q3: We are administering this compound via oral gavage and observing high variability in our results. What could be the cause?
A3: Inconsistent results with oral gavage can stem from several factors unrelated to the compound itself.
-
Gavage Technique: Improper technique can lead to stress, esophageal injury, or accidental administration into the trachea, all of which can significantly impact the animal's physiology and drug absorption. Ensure all personnel are thoroughly trained in proper gavage procedures for the specific animal model.
-
Dosing Volume: The volume administered should be appropriate for the animal's size. Excessive volumes can cause reflux and inaccurate dosing.
-
Animal Stress: The stress of handling and gavage can influence physiological responses. Acclimatize the animals to the procedure to minimize stress-induced variability. Consider less stressful alternatives if possible.
-
Formulation Issues: In addition to precipitation, the viscosity and homogeneity of the formulation can affect the accuracy of the dose drawn into the syringe. Ensure the formulation is well-mixed before each administration.
Efficacy and Toxicity
Q4: We are not observing the expected therapeutic effect of this compound in our animal model of pulmonary hypertension. What are some potential reasons?
A4: A lack of efficacy can be due to several factors, from the experimental model to the drug's behavior in vivo.
-
Suboptimal Dosing: The dose of this compound may be too low for the specific animal model and disease severity. Preclinical studies in a monocrotaline-induced pulmonary hypertension rat model have shown that this compound is effective at doses lower than sildenafil. However, optimal doses need to be determined empirically for each model.
-
Poor Bioavailability: Even with a suitable formulation, the oral bioavailability of this compound might be lower than expected in your specific animal model. Consider conducting a pilot pharmacokinetic (PK) study to determine the plasma concentrations of this compound after administration.
-
Metabolism: this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[1] Differences in the expression and activity of this enzyme between species can lead to variations in drug clearance and exposure.
-
Disease Model Characteristics: The chosen animal model may not be responsive to PDE5 inhibition or may have a disease progression that is too advanced for the therapeutic intervention to be effective.
Q5: Are there any known adverse effects of this compound in animal models that we should monitor for?
A5: While specific adverse events for this compound in preclinical models are not extensively published, it is important to monitor for class-specific effects of PDE5 inhibitors and any general signs of toxicity.
-
Cardiovascular Effects: Monitor for changes in blood pressure and heart rate, as PDE5 inhibitors can have vasodilatory effects.
-
General Health: Closely observe the animals for any signs of distress, including changes in weight, food and water intake, and activity levels.
-
Dose-Limiting Toxicity: If conducting dose-escalation studies, be vigilant for signs of acute toxicity that may indicate the maximum tolerated dose has been reached.
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration
This protocol provides a method for preparing a this compound formulation suitable for oral gavage in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO to the this compound powder to create a stock solution (e.g., 10 mg/mL). Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used if necessary.
-
In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween-80, and saline in the desired ratio (e.g., 40% PEG300, 5% Tween-80, 55% saline).
-
Add the this compound/DMSO stock solution to the vehicle to achieve the final desired concentration. For example, to prepare a 1 mg/mL final solution, add 1 part of the 10 mg/mL stock to 9 parts of the vehicle.
-
Vortex the final formulation thoroughly to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation before administration.
-
Prepare the formulation fresh daily.
Protocol 2: Oral Gavage Administration in Mice
This protocol outlines the standard procedure for oral gavage in mice.
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needle (flexible or rigid with a ball-tip)
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Weigh the mouse to accurately calculate the required dosing volume.
-
Fill the syringe with the correct volume of the this compound formulation and attach the gavage needle.
-
Gently restrain the mouse, ensuring the head, neck, and body are in a straight line to facilitate the passage of the needle into the esophagus.
-
Carefully insert the gavage needle into the mouth, advancing it along the roof of the mouth towards the esophagus. The animal should swallow as the needle enters the esophagus. Do not force the needle.
-
Once the needle is correctly positioned in the esophagus, slowly administer the formulation.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any immediate signs of distress, such as labored breathing or fluid coming from the nose.
Visualizations
Caption: this compound inhibits PDE5, increasing cGMP levels and promoting vasodilation.
Caption: A logical workflow for troubleshooting common issues in this compound in vivo experiments.
References
TPN171 degradation in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with TPN171, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a novel, potent, and selective phosphodiesterase type 5 (PDE5) inhibitor.[1] Its primary mechanism of action is to inhibit the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By preventing cGMP degradation, this compound enhances the effects of nitric oxide (NO), leading to smooth muscle relaxation and vasodilation. This makes it a candidate for the treatment of pulmonary arterial hypertension (PAH).
2. What are the basic physicochemical properties of this compound?
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₃₅N₅O₃ |
| Molecular Weight | 441.57 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically >98% |
| CAS Number | 1229018-87-4 |
3. How should I store this compound powder and stock solutions?
Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | Protect from light and moisture. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | For more frequent use. |
4. How do I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 25 mg/mL (56.62 mM). To prepare a stock solution, it is recommended to use ultrasonic warming and heating to 60°C to aid dissolution. For in vivo experiments, specific formulations are recommended (see Experimental Protocols section).
Troubleshooting Guides
This section provides solutions to common problems that may arise during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected activity in in vitro assays.
-
Potential Cause 1: Compound Degradation.
-
Solution: Ensure that this compound powder and stock solutions are stored correctly, protected from light and moisture, and that aliquots are used to avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
-
-
Potential Cause 2: Improper Solution Preparation.
-
Solution: this compound may require heating and sonication to fully dissolve in DMSO. Ensure the compound is completely solubilized before making further dilutions. Incomplete dissolution will lead to inaccurate concentrations.
-
-
Potential Cause 3: Adsorption to Plastics.
-
Solution: Like many small molecules, this compound may adsorb to certain types of plastic tubes or plates. Using low-adhesion polypropylene labware can help minimize this issue.
-
Issue 2: Precipitation of this compound in aqueous solutions or cell culture media.
-
Potential Cause 1: Low Aqueous Solubility.
-
Solution: this compound has low solubility in aqueous solutions. When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, ensure the final concentration of DMSO is kept low (typically <0.5%) to prevent precipitation. It is recommended to add the this compound stock solution to the aqueous solution while vortexing to ensure rapid mixing.
-
-
Potential Cause 2: pH Effects.
-
Solution: While specific data on the pH-dependent stability of this compound is not available, the pH of the buffer or medium can affect the solubility and stability of small molecules. Ensure the pH of your experimental system is within a stable range for your assay and consider that extreme pH values could promote degradation.
-
Issue 3: High variability between technical replicates in cell-based assays.
-
Potential Cause 1: Uneven Cell Seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding plates. Allow plates to sit at room temperature for a short period before incubation to allow for even cell distribution.
-
-
Potential Cause 2: Inaccurate Pipetting.
-
Solution: Use calibrated pipettes and proper pipetting techniques, especially when performing serial dilutions.
-
-
Potential Cause 3: Edge Effects in Multi-well Plates.
-
Solution: To minimize evaporation from the outer wells of a multi-well plate, fill the outer wells with sterile water or PBS and do not use them for experimental samples.
-
Experimental Protocols
1. Preparation of this compound for In Vivo Studies
For a 1 mg/mL working solution, the following protocol can be used:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to reach a final volume of 1 mL.[2]
2. In Vitro Metabolism of this compound using Human Liver Microsomes (HLMs)
This protocol is adapted from studies on this compound metabolism.[3]
-
Prepare an incubation system with a final volume of 200 µL in a 50 mM Tris-HCl buffer (pH 7.4).
-
The incubation mixture should contain 3 µM this compound, 8 mM MgCl₂, and 2 mM NADPH.
-
Pre-incubate the mixture for 3 minutes at 37°C.
-
Initiate the reaction by adding 0.5 mg/mL of HLM protein.
-
Incubate at 37°C.
-
Stop the reaction at various time points by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Analyze the samples for this compound and its metabolites using LC-MS/MS.
Signaling and Metabolic Pathways
Metabolic Degradation Pathway of this compound
This compound undergoes extensive metabolism in humans, primarily through oxidation and conjugation reactions. The main metabolic pathways include mono-oxidation (hydroxylation and N-oxidation), dehydrogenation, N-dealkylation, O-dealkylation, amide hydrolysis, glucuronidation, and acetylation.[3] The key enzymes involved are Cytochrome P450 3A4 (CYP3A4), with minor contributions from CYP2E1 and CYP2D6 for oxidative metabolism, and UDP-glucuronosyltransferase 1A9 (UGT1A9), UGT1A7, and UGT1A10 for glucuronidation.[3]
Caption: Metabolic pathways of this compound degradation.
Experimental Workflow for Troubleshooting Inconsistent Results
When encountering inconsistent results in cell-based assays, a logical troubleshooting workflow can help identify the source of the problem.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
How to minimize TPN171 off-target activity in experiments
Welcome to the technical support center for TPN171. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help minimize off-target activity in experiments involving this compound, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, potent, and selective small molecule inhibitor of phosphodiesterase type 5 (PDE5) with an IC50 of 0.62 nM.[1][2][3] Its primary mechanism of action is to prevent the degradation of cyclic guanosine monophosphate (cGMP) by inhibiting PDE5. This leads to the accumulation of cGMP, which in turn activates protein kinase G (PKG) and results in vasodilation and other downstream cellular effects. This compound is currently under investigation for the treatment of pulmonary arterial hypertension (PAH) and erectile dysfunction (ED).[2][3]
Q2: What are the known off-target activities of this compound?
A2: this compound has demonstrated high selectivity for PDE5 over other PDE isoforms. Specifically, it is 32-fold more selective for PDE5 than for PDE6 and 1610-fold more selective than for PDE11.[3] This is a significant improvement over older PDE5 inhibitors like sildenafil. However, a complete selectivity profile against all 11 human PDE families has not been fully published. Due to the pyrimidinone scaffold, there is a theoretical potential for off-target activity against kinases, though specific kinome scan data for this compound is not publicly available. Researchers should be mindful of potential off-target effects, especially at higher concentrations.
Q3: How can I minimize off-target effects in my experiments?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target effect. Performing a dose-response experiment is highly recommended to determine the optimal concentration. Additionally, using a structurally different PDE5 inhibitor as a control can help confirm that the observed phenotype is due to PDE5 inhibition and not an off-target effect of the this compound chemical scaffold. Genetic validation, such as using siRNA or CRISPR to knock down PDE5, can also provide strong evidence for on-target activity.
Q4: What are the optimal experimental conditions for using this compound?
A4: this compound is typically dissolved in DMSO to create a stock solution, which can then be further diluted in aqueous buffers. The final DMSO concentration in your assay should be kept low (ideally below 0.5%) to avoid solvent-induced artifacts. For cellular assays, pre-incubation time with this compound should be optimized based on the specific cell type and experimental endpoint.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results in cellular assays | 1. Off-target effects: At high concentrations, this compound may inhibit other cellular targets. 2. Cellular health: The compound may be causing cytotoxicity at the concentration used. 3. Assay artifacts: The pyrimidinone scaffold may interfere with certain assay readouts (e.g., fluorescence). | 1. Perform a dose-response curve to determine the EC50 and use the lowest effective concentration. Use a structurally unrelated PDE5 inhibitor as a control. 2. Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your main experiment. 3. Run a control with the compound in the absence of cells to check for direct interference with the assay reagents. |
| Observed phenotype does not match known PDE5 biology | 1. Off-target activity: The phenotype may be due to inhibition of another PDE isoform or an unrelated protein like a kinase. 2. Crosstalk with other signaling pathways: Inhibition of PDE5 can lead to complex downstream effects and interactions with other pathways. | 1. If possible, perform a screen against a panel of PDE isoforms or a kinome scan to identify potential off-targets. 2. Investigate potential crosstalk between the cGMP pathway and other relevant signaling pathways in your experimental system. |
| Difficulty in reproducing in vitro potency in cellular assays | 1. Poor cell permeability: this compound may not be efficiently entering the cells. 2. Drug efflux: The compound may be actively transported out of the cells by efflux pumps. 3. Compound degradation: this compound may be metabolized by the cells. | 1. Increase incubation time or use a permeabilizing agent (with appropriate controls). 2. Co-incubate with a known efflux pump inhibitor to see if cellular potency increases. 3. Use a more stable analog if available or shorten the incubation time. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound and Other PDE5 Inhibitors
| Compound | PDE5 IC50 (nM) | Selectivity vs. PDE6 (fold) | Selectivity vs. PDE11 (fold) |
| This compound | 0.62 | 32 | 1610 |
| Sildenafil | 4.31 | 8 | - |
| Tadalafil | 2.35 | - | 9 |
Data compiled from publicly available sources.[3]
Experimental Protocols & Methodologies
In Vitro PDE Enzyme Inhibition Assay
This protocol is a general guideline for determining the IC50 value of this compound against PDE5 and other PDE isoforms.
Materials:
-
Recombinant human PDE enzymes (e.g., PDE5A1)
-
This compound
-
DMSO
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2 and BSA)
-
cGMP or cAMP substrate
-
Detection reagents (e.g., a fluorescent-based kit)
-
384-well microplates
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for the dose-response curve.
-
Add a fixed amount of the recombinant PDE enzyme to each well of the microplate.
-
Add the diluted this compound or vehicle control (assay buffer with the same final concentration of DMSO) to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the cGMP (for PDE5) or cAMP substrate.
-
Incubate for a specific time at a controlled temperature (e.g., 30°C). The reaction time should be within the linear range of the enzyme activity.
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Read the signal (e.g., fluorescence) on a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable data analysis software.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the direct binding of this compound to PDE5 in a cellular context.
Materials:
-
Cells expressing the target protein (PDE5)
-
This compound
-
DMSO
-
Cell culture medium
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibodies against PDE5 and a loading control
-
Western blot reagents and equipment
Procedure:
-
Treat cultured cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specific duration.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing unbound and ligand-bound, stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble PDE5 in each sample by Western blotting using a specific anti-PDE5 antibody.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Visualizations
Caption: Mechanism of action of this compound in the NO/cGMP signaling pathway.
Caption: A logical workflow for assessing and minimizing this compound off-target activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
TPN171 Dose-Response Curve Optimization: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with TPN171, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2] The following information is designed to help optimize dose-response curve experiments for accurate and reproducible results.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of phosphodiesterase type 5 (PDE5), with an IC50 of 0.62 nM.[1] PDE5 is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP).[3][4][5] By inhibiting PDE5, this compound increases intracellular levels of cGMP, which in turn activates protein kinase G (PKG) and modulates downstream signaling pathways.[3][4][6] This mechanism is central to its therapeutic effects, such as vasodilation in the treatment of pulmonary arterial hypertension.[1][7]
What are the recommended starting concentrations and serial dilutions for a this compound dose-response experiment?
Given this compound's high potency (IC50 = 0.62 nM), experiments should be designed to cover a wide range of concentrations, typically spanning several orders of magnitude around the expected IC50 value. A logarithmic dilution series is recommended.
Table 1: Recommended Concentration Ranges for this compound Dose-Response Experiments
| Parameter | Recommendation | Rationale |
| Highest Concentration | 1 µM - 10 µM | To establish the top plateau of the dose-response curve. |
| Lowest Concentration | 1 pM - 10 pM | To establish the bottom plateau of the dose-response curve. |
| Serial Dilution Factor | 1:3 to 1:10 | A 1:3 dilution provides more data points along the curve, while a 1:10 dilution covers a wider range with fewer points. |
| Number of Points | 8 - 12 concentrations | Sufficient to accurately define the sigmoidal curve and calculate the IC50. |
Note: Always perform a literature search for the specific cell line or assay system being used, as the optimal concentration range may vary.
How should I prepare and store this compound stock solutions?
Proper handling and storage of this compound are crucial for maintaining its potency.
-
Solvent: this compound is soluble in DMSO.[1]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[1]
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before use. Ensure the final DMSO concentration in your assay is consistent across all wells and is at a level that does not affect cell viability (typically ≤ 0.1%).
Experimental Protocol: Determining this compound IC50 in a Cell-Based cGMP Assay
This protocol outlines a general procedure for measuring the inhibitory effect of this compound on PDE5 activity by quantifying intracellular cGMP levels.
Methodology:
-
Cell Seeding: Plate cells (e.g., vascular smooth muscle cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer or cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Pre-incubation: Remove the culture medium from the cells and add the this compound dilutions. Incubate for a specific period (e.g., 30-60 minutes) to allow the compound to enter the cells.
-
Stimulation: Add a stimulating agent, such as sodium nitroprusside (SNP) or another nitric oxide (NO) donor, to all wells to induce cGMP production.
-
Cell Lysis: After the stimulation period, stop the reaction and lyse the cells according to the manufacturer's protocol for your chosen cGMP detection kit.
-
cGMP Detection: Quantify the amount of cGMP in each well using a competitive ELISA, HTRF, or other sensitive detection method.
-
Data Analysis:
-
Normalize the data by setting the cGMP level in the stimulated, vehicle-treated wells as 100% activity and the unstimulated wells as 0% activity.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value, which is the concentration of this compound that inhibits cGMP production by 50%.[8]
-
Troubleshooting Guide
Issue 1: The dose-response curve is flat or shows no inhibition.
Possible Causes & Solutions:
-
Compound Inactivity: The this compound may have degraded. Prepare a fresh stock solution from a new vial.[1]
-
Insufficient Assay Window: The difference in signal between the positive (stimulated) and negative (unstimulated) controls may be too small. Optimize the concentration of the stimulating agent (e.g., NO donor) and the incubation time.
-
Low or Absent PDE5 Expression: The chosen cell line may not express sufficient levels of PDE5. Confirm PDE5 expression via Western Blot or qPCR. Use a positive control compound known to inhibit PDE5, such as sildenafil or tadalafil, to validate the assay system.[9]
-
Incorrect Concentration Range: The concentrations tested may be too low. Test a much wider range of concentrations, extending into the micromolar range, to ensure the full curve is captured.
Issue 2: High variability between replicates.
Table 2: Troubleshooting High Replicate Variability
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Check for edge effects in the microplate; consider not using the outer wells.[10] |
| Pipetting Errors | Use calibrated pipettes. For serial dilutions, ensure thorough mixing between each step. Consider using automated liquid handlers for high-throughput experiments. |
| Cell Health | Monitor cell morphology and ensure cells are in a logarithmic growth phase before starting the experiment.[10] Avoid using cells that are over-confluent. |
| Assay Timing | Ensure that incubation times for compound treatment, stimulation, and signal development are consistent across all plates. |
Issue 3: The calculated IC50 value is significantly different from the published value (0.62 nM).
-
Different Assay Conditions: The IC50 value is highly dependent on the experimental conditions. Factors such as the cell type, substrate concentration, temperature, and incubation time can all influence the apparent potency of an inhibitor. The published value of 0.62 nM was likely determined using a purified enzyme assay, which may differ from a cell-based assay.[1]
-
Data Normalization and Curve Fitting: Ensure that your data is correctly normalized and that the curve fitting model is appropriate.[11] The top and bottom plateaus of the curve should be well-defined by your data points.[12] If the plateaus are not clear, it may be necessary to constrain them in the analysis software.[11][12]
-
Choice of IC50 Definition: Be aware of the difference between relative and absolute IC50. The relative IC50 is the concentration at the midpoint between the top and bottom plateaus of your fitted curve, while the absolute IC50 is the concentration that produces a 50% response relative to your controls.[13] Ensure you are using the appropriate definition for your assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Phase I Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of TPN171H, a Novel Phosphodiesterase Type 5 Inhibitor, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beyond Erectile Dysfunction: cGMP-Specific Phosphodiesterase 5 Inhibitors for Other Clinical Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. clyte.tech [clyte.tech]
- 9. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. marinbio.com [marinbio.com]
- 11. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 12. graphpad.com [graphpad.com]
- 13. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TPN171 Vehicle Selection for In Vivo Administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for the in vivo administration of TPN171, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended vehicles for in vivo administration of this compound?
A1: this compound has low aqueous solubility. Therefore, a co-solvent or lipid-based formulation is typically required for in vivo studies. Based on available data, several vehicle formulations have been successfully used to solubilize this compound for preclinical research. The choice of vehicle will depend on the specific experimental requirements, such as the route of administration and desired dose.
Q2: My this compound is not dissolving in the vehicle. What should I do?
A2: this compound may require specific conditions to dissolve completely. Here are some troubleshooting steps:
-
Ensure you are using a suitable solvent system. this compound is soluble in DMSO, which serves as the primary solvent in many formulations.[1][2][3]
-
Warm the solution. Gently warming the vehicle to 37°C can aid in dissolution.[1][3]
-
Use sonication. An ultrasonic bath can help to break down particles and enhance solubility.[1][3]
-
Prepare the formulation in a stepwise manner. As detailed in the experimental protocols, add each component of the vehicle system sequentially and ensure complete dissolution at each step before adding the next.
Q3: I observed precipitation in my this compound formulation after preparation. How can I prevent this?
A3: Precipitation can occur if the compound's solubility limit is exceeded or if the formulation is not stable. To prevent this:
-
Do not exceed the recommended concentration. The provided protocols are designed for concentrations of at least 1 mg/mL.[2] Higher concentrations may require further optimization.
-
Ensure all components are fully dissolved. Incomplete dissolution of any component can lead to instability and precipitation.
-
Store the formulation appropriately. Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[2] For working solutions, it is best to prepare them fresh before each experiment. Repeated freeze-thaw cycles should be avoided.[2]
Q4: Can I use a different vehicle composition than the ones recommended?
A4: While the provided formulations are known to be effective, alternative vehicles can be explored. However, any new formulation should be thoroughly validated for solubility, stability, and compatibility with the intended animal model and administration route. The goal is to ensure the compound remains solubilized and bioavailable without causing adverse effects due to the vehicle itself.
Vehicle Formulation Data
The following table summarizes recommended vehicle compositions for this compound administration.
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |
| DMSO | 10% | 10% | 10% |
| PEG300 | 40% | - | - |
| Tween-80 | 5% | - | - |
| Saline | 45% | - | - |
| 20% SBE-β-CD in Saline | - | 90% | - |
| Corn Oil | - | - | 90% |
| Achievable Concentration | ≥ 1 mg/mL | ≥ 1 mg/mL | ≥ 1 mg/mL |
Experimental Protocols
Below are detailed methodologies for preparing this compound formulations for in vivo experiments.
Protocol 1: Co-Solvent Formulation (e.g., for intravenous or oral administration)
This protocol yields a clear solution suitable for various administration routes.
-
Prepare a 10 mg/mL stock solution of this compound in DMSO. To aid dissolution, the tube can be warmed to 37°C and sonicated in an ultrasonic bath.[1][3]
-
In a separate sterile tube, combine the final formulation components by adding each solvent one by one in the following order:
-
Add 40% of the final volume of PEG300.
-
Add 5% of the final volume of Tween-80 and mix thoroughly.
-
-
Slowly add the this compound stock solution (10% of the final volume) to the PEG300 and Tween-80 mixture while vortexing.
-
Add 45% of the final volume of saline to the mixture and vortex until a clear, homogenous solution is achieved.
Protocol 2: Cyclodextrin-Based Formulation (e.g., for intravenous or subcutaneous administration)
This formulation utilizes a solubilizing agent to improve aqueous compatibility.
-
Prepare a 10 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
In a separate sterile tube, add 90% of the final volume of 20% SBE-β-CD in Saline.
-
Slowly add 10% of the final volume of the this compound stock solution to the SBE-β-CD solution while vortexing until the solution is clear.
Protocol 3: Oil-Based Formulation (for oral administration)
This formulation is suitable for oral gavage.
-
Prepare a 10 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
In a separate sterile tube, add 90% of the final volume of corn oil.
-
Slowly add 10% of the final volume of the this compound stock solution to the corn oil and mix thoroughly until a clear solution is formed.
Vehicle Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate vehicle for your this compound in vivo study.
A decision tree for selecting the appropriate this compound vehicle.
References
Addressing TPN171 variability between experimental batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experiments involving TPN171.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) with an IC50 of 0.62 nM.[1] It is being developed for the treatment of pulmonary arterial hypertension (PAH).[1] The primary mechanism of action of this compound is to prevent the breakdown of cyclic guanosine monophosphate (cGMP), leading to vasodilation.
Q2: What is the established signaling pathway for this compound?
This compound functions within the nitric oxide (NO)/cGMP signaling pathway. By inhibiting PDE5, this compound increases the intracellular concentration of cGMP. Elevated cGMP levels activate protein kinase G (PKG), which in turn leads to a decrease in intracellular calcium levels and relaxation of smooth muscle cells, resulting in vasodilation.
Q3: What are the common causes of variability in cell-based assays?
Variability in cell-based assays can arise from several factors, including inconsistent cell seeding, pipetting errors, high background signals, and the "edge effect" in microplates.[1][2] It is also crucial to use cells within a defined, low passage number range to avoid phenotypic and genotypic changes that can alter experimental results.[2]
Troubleshooting Guides
Issue 1: High Variability Between Experimental Batches of this compound
Symptoms:
-
Inconsistent IC50 values across experiments.
-
Variable dose-response curves.
-
Unexpected changes in maximum efficacy.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Integrity | - Ensure proper storage of this compound stock solutions at -20°C for up to one month or -80°C for up to six months to prevent degradation.[1]- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]- Before use, visually inspect for precipitation or discoloration. |
| Solvent Effects | - Use the recommended solvent, DMSO, for initial stock solutions.[1]- Maintain a consistent final concentration of the solvent across all wells, including controls, to minimize solvent-induced artifacts. |
| Batch-to-Batch Purity | - If possible, obtain a certificate of analysis for each new batch of this compound to verify its purity and identity.- When switching to a new batch, perform a bridging experiment to compare its activity with the previous batch. |
Issue 2: Inconsistent Results in Cell-Based Assays
Symptoms:
-
High standard deviations between replicate wells.
-
Poor Z'-factor in screening assays.
-
Lack of reproducibility between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Handling | - Use cells within a consistent and low passage number range.- Ensure cells are in the logarithmic growth phase at the time of the experiment.[2]- Routinely test for mycoplasma contamination. |
| Assay Protocol | - Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate reagent delivery.[2]- Ensure even cell distribution by gently mixing the cell suspension before and during plating.[2]- To minimize the "edge effect," fill the outer wells of the microplate with sterile media or PBS and do not use them for experimental samples.[2] |
| Reagent Issues | - Check the expiration dates of all reagents and store them according to the manufacturer's instructions.[2]- Titrate key reagents, such as antibodies or substrates, to determine their optimal concentrations.[2] |
Experimental Protocols
General Protocol for a Cell-Based PDE5 Inhibition Assay
This protocol provides a general framework for measuring the inhibitory activity of this compound on PDE5 in a cell-based assay. Optimization for specific cell lines and experimental conditions is recommended.
1. Cell Culture and Seeding:
- Culture cells in appropriate media and conditions.
- Harvest cells during the logarithmic growth phase.
- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
2. Compound Treatment:
- Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO).
- Add the diluted this compound or vehicle control to the respective wells.
- Incubate for the desired treatment time.
3. cGMP Measurement:
- Lyse the cells according to the manufacturer's protocol of a cGMP assay kit.
- Measure the intracellular cGMP levels using a competitive ELISA or other suitable detection method.
4. Data Analysis:
- Calculate the percentage of PDE5 inhibition for each concentration of this compound.
- Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve.
- Determine the IC50 value from the dose-response curve.
Quantitative Data Summary
Pharmacokinetic Parameters of this compound in Healthy Subjects
The following table summarizes the pharmacokinetic parameters of this compound after a single oral administration.
| Dose | Cmax (ng/mL) | AUC0-t (h·ng/mL) | t1/2 (h) |
| 5 mg | 275.97 ± 35.32 | 287.00 ± 42.67 | 8.02 - 10.88 |
| 10 mg | 541.77 ± 157.78 | 560.45 ± 160.17 | 8.02 - 10.88 |
| 20 mg | 1069.09 ± 161.03 | 1089.64 ± 158.37 | 8.02 - 10.88 |
| 30 mg | 1656.44 ± 345.38 | 1709.27 ± 376.39 | 8.02 - 10.88 |
Data presented as mean ± standard deviation. Cmax: Maximum observed plasma concentration. AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable time point. t1/2: Terminal elimination half-life.
This data is derived from a Phase I study in healthy subjects and may vary in different populations or experimental conditions.[3]
References
TPN171 cell line sensitivity and resistance
Disclaimer: The TPN171 cell line and the experimental data presented in this document are hypothetical and for illustrative purposes only. This guide is intended to serve as a template for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected baseline sensitivity of the this compound cell line to common chemotherapeutic agents?
A1: The baseline sensitivity of this compound cells can vary depending on the specific drug and culture conditions. Below is a table of hypothetical IC50 values for commonly used anticancer drugs. It is crucial to establish a baseline in your own laboratory setting.
Q2: My this compound cells seem to be showing increased resistance to a drug they were previously sensitive to. What could be the cause?
A2: Acquired drug resistance can develop over time due to several factors.[1] One common reason is the prolonged exposure to a drug, leading to the selection and expansion of resistant cell populations. Other potential causes include genetic mutations, alterations in drug efflux pumps, or changes in the expression of target proteins.[1][2] It is also advisable to check the passage number of your cells, as high passage numbers can lead to phenotypic drift.
Q3: Can serum concentration in the culture medium affect the drug sensitivity of this compound cells?
A3: Yes, the concentration of serum in the culture medium can significantly impact drug sensitivity. Serum contains growth factors and other molecules that can activate signaling pathways promoting cell survival and proliferation, potentially masking the cytotoxic effects of a drug. It is recommended to use a consistent and clearly reported serum concentration in all experiments to ensure reproducibility.
Q4: How does the confluence of this compound cells at the time of drug treatment affect experimental outcomes?
A4: Cell confluence can have a substantial effect on drug sensitivity. Overly confluent cultures may exhibit reduced proliferation rates and altered metabolism, which can make them less susceptible to drugs that target rapidly dividing cells. Conversely, very sparse cultures may be overly sensitive to drug-induced toxicity. For consistent results, it is recommended to seed cells at a density that will result in 50-70% confluence at the time of drug administration.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Across Experiments
Q: I am observing significant variability in the IC50 values for the same drug in my this compound cell line across different experimental repeats. What are the potential sources of this inconsistency?
A: High variability in IC50 values can stem from several sources. Here are a few troubleshooting steps:
-
Cell Passage Number: Ensure you are using cells within a consistent and low passage range. High-passage cells can exhibit genetic and phenotypic drift, leading to altered drug responses.
-
Seeding Density: Verify that you are seeding the same number of viable cells in each well. Inconsistent cell numbers will lead to variability in the final readout.
-
Drug Preparation: Prepare fresh drug dilutions for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
-
Incubation Time: Use a consistent incubation time for drug exposure across all experiments.
-
Reagent Quality: Ensure all reagents, including media, serum, and assay components, are from consistent lots and are not expired.
Issue 2: Unexpected Resistance to a Known Apoptosis-Inducing Agent
Q: My this compound cells are showing resistance to a drug that is known to induce apoptosis. How can I investigate the potential mechanism of resistance?
A: If this compound cells are resistant to an apoptosis-inducing agent, it could be due to alterations in apoptotic signaling pathways. Consider the following investigative steps:
-
Assess Apoptosis Markers: Use an Annexin V/Propidium Iodide (PI) assay to confirm that the drug is not inducing apoptosis at the tested concentrations.
-
Western Blot Analysis: Profile the expression levels of key apoptosis-related proteins, such as those from the Bcl-2 family (e.g., Bcl-2, Bax, Bak) and caspases (e.g., Caspase-3, Caspase-9). Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins could be responsible for the observed resistance.
-
Drug Efflux Pump Activity: Investigate if the resistance is due to increased drug efflux. This can be assessed by measuring the intracellular concentration of the drug or by using inhibitors of common efflux pumps like P-glycoprotein (MDR1).[1]
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound Cells
| Drug | Target/Mechanism of Action | Hypothetical IC50 (µM) |
| Cisplatin | DNA cross-linking agent | 5.2 |
| Doxorubicin | Topoisomerase II inhibitor | 0.8 |
| Paclitaxel | Microtubule stabilizer | 0.15 |
| Gefitinib | EGFR inhibitor | 1.5 |
| Trametinib | MEK1/2 inhibitor | 0.05 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed this compound cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of the drug in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for Protein Expression Analysis
-
Cell Lysis: After drug treatment, wash the this compound cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: EGFR signaling pathway, often implicated in cancer cell proliferation and survival.
Caption: Workflow for determining the IC50 value of a drug in this compound cells.
Caption: Troubleshooting logic for inconsistent IC50 results.
References
Technical Support Center: TPN171 Stability for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the long-term experimental use of TPN171, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored under the following conditions:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes. For in vivo experiments, it is best to use freshly prepared solutions.
Q2: My this compound is precipitating in the cell culture medium. What are the common causes and solutions?
A2: Precipitation of hydrophobic small molecules like this compound in aqueous-based cell culture media is a common issue. Key causes include:
-
High Concentration: The final concentration in your medium may exceed this compound's solubility limit.
-
Solvent Shock: Rapidly diluting a concentrated stock (e.g., in DMSO) into the culture medium can cause the compound to crash out of solution.
-
Temperature Changes: Adding a cold stock solution to warm media can decrease solubility.
-
pH Shifts: Although less common for this compound, significant changes in the medium's pH can affect its solubility.
For detailed troubleshooting steps, refer to the "Troubleshooting Guide: this compound Precipitation in Cell Culture Media" section below.
Q3: What are the known degradation pathways for this compound?
A3: this compound undergoes extensive metabolism. The primary degradation pathways include mono-oxidation (such as hydroxylation and N-oxidation), dehydrogenation, N-dealkylation, O-dealkylation, amide hydrolysis, glucuronidation, and acetylation.[1] The cytochrome P450 enzyme CYP3A4 is the main catalyst for its oxidative metabolism.[1]
Q4: How stable is this compound in aqueous solutions at different pH values?
A4: While specific public data on the pH stability profile of this compound is limited, similar small molecule inhibitors often exhibit pH-dependent stability. It is advisable to maintain the pH of your experimental solutions within a stable physiological range (e.g., pH 7.2-7.4) to minimize potential degradation. Significant deviations from this range could accelerate hydrolysis or other degradation pathways.
Q5: Is this compound sensitive to light?
A5: The photostability of this compound has not been extensively reported. As a general precaution for photosensitive compounds, it is recommended to protect this compound solutions from direct light exposure, especially during long-term experiments.[2][3][4] This can be achieved by using amber vials or wrapping containers in aluminum foil.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.
Visualizing the Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting this compound precipitation in cell culture.
Step-by-Step Troubleshooting
-
Verify Final Concentration :
-
Issue : The intended final concentration of this compound may be above its solubility limit in your specific cell culture medium.
-
Action : Review the literature for concentrations used in similar experimental setups. If possible, perform a dose-response curve to determine the lowest effective concentration.
-
-
Optimize Dilution Technique :
-
Issue : "Solvent shock" can occur when a concentrated DMSO stock is diluted directly into a large volume of aqueous medium.
-
Action : Employ a serial dilution method. First, create an intermediate dilution of your this compound stock in a small volume of serum-free medium. Mix gently, and then add this intermediate dilution to your final volume of complete medium.
-
-
Control Solvent Concentration :
-
Issue : A high final concentration of the solvent (e.g., DMSO) can be toxic to cells and may also affect compound solubility.
-
Action : Ensure the final DMSO concentration is typically ≤ 0.1% and is consistent across all experimental and control groups.
-
-
Check Media Conditions :
-
Issue : The temperature and pH of your cell culture medium can influence this compound solubility.
-
Action : Pre-warm your cell culture medium to 37°C before adding the this compound solution. Ensure the pH of your medium is stable and within the optimal physiological range (7.2-7.4).
-
Data on this compound Stability
The following tables provide illustrative data on the stability of this compound under various conditions. Note: This data is representative and should be used as a guideline. It is recommended to perform your own stability assessments for your specific experimental conditions.
Table 1: Long-Term Stability of this compound Stock Solutions (10 mM in DMSO)
| Storage Temperature | Purity after 1 Month | Purity after 3 Months | Purity after 6 Months |
| -20°C | >99% | ~98% | ~95% |
| -80°C | >99% | >99% | >99% |
| 4°C | ~97% | ~92% | Not Recommended |
| Room Temperature | ~90% | Not Recommended | Not Recommended |
Table 2: Stability of this compound in Cell Culture Media (10 µM in DMEM with 10% FBS at 37°C)
| Time Point | This compound Concentration (% of Initial) |
| 0 hours | 100% |
| 24 hours | ~98% |
| 48 hours | ~95% |
| 72 hours | ~91% |
Table 3: Effect of Freeze-Thaw Cycles on this compound Stock Solution (10 mM in DMSO, stored at -20°C)
| Number of Freeze-Thaw Cycles | Purity |
| 1 | >99% |
| 3 | ~98.5% |
| 5 | ~97% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials : this compound powder, anhydrous DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Procedure : a. Calculate the required mass of this compound to prepare a 10 mM stock solution. b. Weigh the this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO. d. Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution. e. Aliquot the stock solution into single-use, light-protected tubes. f. Store at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General Long-Term Stability Assessment in Cell Culture Medium
-
Materials : this compound stock solution, complete cell culture medium, sterile containers, incubator (37°C, 5% CO₂), analytical method for quantification (e.g., HPLC-UV).
-
Procedure : a. Prepare a working solution of this compound in your cell culture medium at the desired final concentration. b. Aliquot the solution into sterile containers for each time point. c. Incubate the samples under standard cell culture conditions. d. At each designated time point (e.g., 0, 24, 48, 72 hours), remove an aliquot and store it at -80°C until analysis. e. Analyze the samples to determine the concentration of this compound remaining.
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
Caption: The inhibitory effect of this compound on the PDE5 signaling pathway.
Experimental Workflow for Stability Testing
Caption: A typical experimental workflow for assessing the stability of this compound.
References
Technical Support Center: TPN171 In Vivo Administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for vehicle effects during in vivo studies with the PDE5 inhibitor, TPN171. Due to its poor aqueous solubility, this compound requires a carefully selected vehicle for administration, which can potentially introduce confounding variables into your experiments. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the accurate interpretation of your research findings.
Frequently Asked Questions (FAQs)
Q1: Why is a vehicle control group essential when working with this compound?
A1: this compound is poorly soluble in water and necessitates the use of organic solvents or other excipients to create a homogenous formulation for in vivo administration. These vehicle components are not always biologically inert and can have their own physiological effects. A vehicle control group, which receives the identical formulation without this compound, is crucial to differentiate the pharmacological effects of this compound from any effects induced by the vehicle itself. Without this control, any observed outcomes could be mistakenly attributed to the compound when they are, in fact, a result of the delivery medium.
Q2: What are the most common vehicles for administering poorly soluble compounds like this compound in vivo?
A2: Due to its low water solubility, this compound is typically dissolved in a co-solvent system. Common components for such vehicles include:
-
Dimethyl sulfoxide (DMSO): A powerful solvent for many nonpolar compounds.
-
Polyethylene glycol (PEG), particularly PEG300 or PEG400: A water-miscible polymer that helps to increase solubility.
-
Tween 80 (Polysorbate 80): A nonionic surfactant used to improve stability and prevent precipitation.
-
Saline or Phosphate-Buffered Saline (PBS): Used to dilute the organic solvents and adjust the final formulation to a more physiologically compatible state.
-
Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD): A modified cyclodextrin that encapsulates the drug molecule to enhance its solubility in aqueous solutions.
-
Corn oil: A lipid-based vehicle suitable for oral or intraperitoneal administration of lipophilic compounds.
Q3: My animals in the vehicle control group are showing unexpected signs (e.g., irritation, lethargy). What could be the cause?
A3: This is a strong indication that the vehicle itself is causing an adverse reaction. Each component of the vehicle can have potential side effects. For instance, high concentrations of DMSO can cause localized irritation, inflammation, and in some cases, neurotoxicity. Similarly, certain concentrations of PEG or Tween 80 can lead to adverse reactions. It is critical to consult toxicity data for your specific vehicle components and consider reducing the concentration or trying an alternative formulation.
Q4: How can I minimize the confounding effects of my chosen vehicle?
A4: To minimize vehicle-induced effects, consider the following strategies:
-
Use the lowest effective concentration of solvents: Minimize the amount of organic solvents like DMSO in your final formulation.
-
Optimize the formulation: Conduct pilot studies to find a vehicle composition that effectively dissolves this compound while producing the fewest observable side effects.
-
Acclimatize the animals: Allow a period of acclimatization to handling and injection procedures to reduce stress-related responses.
-
Ensure proper administration technique: For intraperitoneal (IP) injections, ensure the injection is made into the peritoneal cavity and not into an organ, which can cause significant distress and inflammation. For oral gavage, use a proper technique to avoid aspiration or esophageal irritation.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo experiments with this compound and its vehicle.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the vehicle | The concentration of this compound exceeds its solubility in the chosen vehicle. The components of the vehicle were mixed in the incorrect order. The temperature of the solution has decreased, reducing solubility. | - Perform a solubility test to determine the maximum soluble concentration of this compound in your vehicle. - Always dissolve this compound in the primary organic solvent (e.g., DMSO) first before adding other aqueous components. - Gently warm the solution to aid dissolution, but be mindful of the compound's stability at higher temperatures. Prepare the formulation fresh before each use. |
| Inflammation or irritation at the injection site (IP or SC administration) | The vehicle (e.g., high concentration of DMSO) is causing local tissue irritation. The pH of the formulation is not within a physiological range. | - Reduce the concentration of the organic solvent in the final formulation. A common recommendation is to keep the final DMSO concentration below 10%. - Consider alternative, less irritating vehicles such as those containing SBE-β-CD. - Measure and adjust the pH of the final formulation to be close to physiological pH (7.2-7.4). |
| Animals exhibit signs of distress post-injection (e.g., lethargy, ruffled fur, hunched posture) | The vehicle itself is causing systemic toxicity at the administered dose. The injection was performed too quickly or improperly. The osmolality of the formulation is not appropriate for the route of administration. | - Review the known toxicity of the vehicle components and ensure the administered volume and concentration are within safe limits. - Administer the injection slowly and consistently. - For intravenous (IV) injections, in particular, ensure the formulation is iso-osmotic. |
| High variability in experimental results between animals in the this compound-treated group | Inconsistent dosing due to precipitation or non-homogenous formulation. Inconsistent administration technique. The vehicle is affecting the absorption or metabolism of this compound in a variable manner. | - Ensure the formulation is homogenous and free of precipitates before each injection. - Standardize the injection procedure for all animals. - Investigate potential interactions between the vehicle and the biological system that could affect drug disposition. |
Summary of Potential Vehicle Effects
| Vehicle Component | Potential In Vivo Effects | Considerations and Recommendations |
| DMSO | Local irritation, inflammation, potential for neurotoxicity at high doses, can increase the permeability of biological membranes. | Keep the final concentration in the formulation as low as possible, ideally below 10% for in vivo use. |
| PEG300/PEG400 | Generally considered to have low toxicity, but high concentrations can cause osmotic effects and potential kidney damage with chronic high dosing. | Monitor for signs of dehydration or changes in kidney function markers in long-term studies. |
| Tween 80 | Can cause hypersensitivity reactions in some animals. High doses have been associated with changes in gut microbiota and potential for liver toxicity. | Use the minimum concentration required for a stable formulation. Be aware of its potential to affect the absorption of other substances. |
| SBE-β-CD | Generally considered safe and well-tolerated. It can alter the pharmacokinetic profile of the administered drug. | May be a good alternative to co-solvent systems for reducing local irritation. |
| Corn Oil | Can have pro-inflammatory effects and may alter lipid metabolism, especially with chronic administration. | The source and purity of the corn oil should be consistent. Its effects on metabolic studies should be carefully considered. |
Experimental Protocols
Below are example protocols for the preparation of this compound formulations and a general procedure for in vivo administration. Note: These are starting points and should be optimized for your specific experimental needs.
Protocol 1: this compound Formulation using a Co-Solvent System
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300, sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Preparation of Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure complete dissolution, using gentle warming or vortexing if necessary.
-
Formulation Preparation (for a final concentration of 2 mg/mL):
-
In a sterile tube, add 100 µL of the 20 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween 80 and vortex again until the solution is clear and homogenous.
-
Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL.
-
-
Vehicle Control Preparation: Prepare a vehicle control by following the same procedure but replacing the this compound stock solution with an equal volume of DMSO.
-
Final Inspection: Visually inspect the final formulation to ensure it is a clear, homogenous solution without any precipitation. Prepare fresh on the day of dosing.
Protocol 2: this compound Formulation using SBE-β-CD
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
20% (w/v) SBE-β-CD in sterile saline
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Formulation Preparation (for a final concentration of 1 mg/mL):
-
In a sterile tube, add 100 µL of the 10 mg/mL this compound stock solution in DMSO.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly by vortexing until the solution is clear.
-
-
Vehicle Control Preparation: Prepare a vehicle control by mixing 100 µL of DMSO with 900 µL of the 20% SBE-β-CD in saline solution.
General In Vivo Administration Protocol (Intraperitoneal Injection in Mice)
-
Animal Preparation: Weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg body weight).
-
Dosing:
-
Gently restrain the mouse, positioning it to expose the abdomen.
-
Using a sterile syringe with an appropriate gauge needle (e.g., 27G), insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Aspirate briefly to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound formulation or vehicle control.
-
-
Post-Dosing Monitoring: Return the animal to its cage and monitor for any signs of distress, including lethargy, abnormal posture, or labored breathing. Also, monitor the injection site for any signs of irritation or inflammation over the following hours and days.
Visualizations
This compound Mechanism of Action: PDE5 Inhibition
Caption: this compound inhibits PDE5, leading to increased cGMP levels and downstream effects.
Troubleshooting Workflow for Vehicle Effects
Caption: A logical workflow for troubleshooting unexpected effects in in vivo studies.
Validation & Comparative
TPN171 Versus Sildenafil: A Comparative Analysis in Preclinical Models of Pulmonary Arterial Hypertension
A head-to-head comparison of the novel phosphodiesterase type 5 (PDE5) inhibitor, TPN171, and the established therapeutic, sildenafil, in preclinical rat models of pulmonary arterial hypertension (PAH) reveals promising therapeutic potential for this compound, demonstrating significant efficacy in reducing key markers of disease severity. Experimental data indicates that this compound not only matches but in some aspects may exceed the effects of sildenafil, coupled with a novel anti-inflammatory mechanism of action.
This guide provides a comprehensive comparison of this compound and sildenafil in preclinical settings, designed for researchers, scientists, and drug development professionals. Below, we present a detailed analysis of their performance, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental designs.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from a pivotal preclinical study that directly compared the hydrochloride form of this compound (TPN171H) with sildenafil in two well-established rat models of pulmonary arterial hypertension: monocrotaline (MCT)-induced PAH and hypoxia-induced PAH.
Monocrotaline (MCT)-Induced PAH Model
| Treatment Group | Dose | Right Ventricular Systolic Pressure (RVSP) (mmHg) | Right Ventricular Hypertrophy Index (RVHI) (RV/LV+S) |
| Control | - | 25.8 ± 2.1 | 0.28 ± 0.03 |
| MCT Model | - | 58.6 ± 4.5 | 0.55 ± 0.04 |
| TPN171H | 5 mg/kg/day | 38.2 ± 3.1 | 0.41 ± 0.03 |
| TPN171H | 25 mg/kg/day | 32.5 ± 2.8 | 0.35 ± 0.02 |
| Sildenafil | 25 mg/kg/day | 36.4 ± 3.3 | 0.39 ± 0.03 |
*p < 0.05 compared to MCT Model group. Data are presented as mean ± standard deviation. RVHI is the ratio of the right ventricle weight to the left ventricle plus septum weight.
Hypoxia-Induced PAH Model
| Treatment Group | Dose | Right Ventricular Systolic Pressure (RVSP) (mmHg) | Right Ventricular Hypertrophy Index (RVHI) (RV/LV+S) |
| Control | - | 24.9 ± 1.9 | 0.27 ± 0.02 |
| Hypoxia Model | - | 45.3 ± 3.7 | 0.48 ± 0.04 |
| TPN171H | 5 mg/kg/day | 31.7 ± 2.5 | 0.36 ± 0.03 |
| TPN171H | 25 mg/kg/day | 28.1 ± 2.2 | 0.31 ± 0.02 |
| Sildenafil | 25 mg/kg/day | 30.5 ± 2.6 | 0.34 ± 0.03 |
*p < 0.05 compared to Hypoxia Model group. Data are presented as mean ± standard deviation.
In both preclinical models, TPN171H demonstrated a dose-dependent reduction in both Right Ventricular Systolic Pressure (RVSP) and the Right Ventricular Hypertrophy Index (RVHI), key indicators of PAH severity. Notably, the higher dose of TPN171H (25 mg/kg/day) showed a trend towards greater reduction in these parameters compared to sildenafil at the same dosage.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative preclinical study.
Animal Models of Pulmonary Arterial Hypertension
-
Monocrotaline (MCT)-Induced PAH Model: Male Sprague-Dawley rats were administered a single subcutaneous injection of monocrotaline (60 mg/kg) to induce pulmonary hypertension. This model is characterized by endothelial damage, inflammation, and subsequent vascular remodeling, leading to elevated pulmonary artery pressure.
-
Hypoxia-Induced PAH Model: Male Sprague-Dawley rats were housed in a hypoxic chamber with an oxygen concentration of 10% for a period of four weeks. This model mimics the effects of chronic alveolar hypoxia, a known contributor to the development of PAH, leading to pulmonary vasoconstriction and vascular remodeling.
Drug Administration
Following the induction of PAH, the rat models were treated with oral administrations of either TPN171H (at doses of 5 mg/kg/day and 25 mg/kg/day) or sildenafil (at a dose of 25 mg/kg/day). The treatment was administered daily for a specified period, after which the key endpoints were measured.
Measurement of Key Endpoints
-
Right Ventricular Systolic Pressure (RVSP): RVSP was measured via right heart catheterization. Under anesthesia, a catheter was inserted into the right ventricle through the jugular vein to directly measure the pressure.
-
Right Ventricular Hypertrophy Index (RVHI): Following euthanasia, the hearts were excised, and the right ventricle (RV) was dissected from the left ventricle and septum (LV+S). The wet weight of each part was measured, and the RVHI was calculated as the ratio of RV weight to (LV+S) weight.
-
Pulmonary Vascular Remodeling: Lung tissues were collected, fixed, and stained with hematoxylin and eosin (H&E). The medial wall thickness of small pulmonary arteries was measured to assess the degree of vascular remodeling.
Signaling Pathways and Experimental Workflow
Signaling Pathways
Both this compound and sildenafil are potent inhibitors of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, both drugs increase the intracellular levels of cGMP, leading to vasodilation and anti-proliferative effects in the pulmonary vasculature.[1]
Caption: PDE5 Inhibition Pathway.
Recent preclinical evidence suggests that TPN171H possesses an additional anti-inflammatory mechanism of action by inhibiting the NLRP3 inflammasome. This pathway is implicated in the inflammatory processes that contribute to the pathogenesis of PAH.
Caption: TPN171H's Anti-inflammatory Mechanism.
Experimental Workflow
The following diagram illustrates the general workflow of the preclinical studies comparing this compound and sildenafil.
Caption: Preclinical Study Workflow.
References
TPN171 and Tadalafil: A Comparative Efficacy Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative efficacy of the novel phosphodiesterase type 5 (PDE5) inhibitor, TPN171, and the established therapeutic, tadalafil. This report synthesizes available preclinical and clinical data to provide a comparative overview of their performance, supported by detailed experimental methodologies.
This guide presents a side-by-side comparison of this compound and tadalafil, focusing on their efficacy as phosphodiesterase type 5 (PDE5) inhibitors for the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). Both compounds share a common mechanism of action by inhibiting the PDE5 enzyme, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation. However, emerging data suggests potential differences in their potency, selectivity, and clinical efficacy.
At a Glance: this compound vs. Tadalafil
| Feature | This compound | Tadalafil |
| Mechanism of Action | Selective PDE5 Inhibitor | Selective PDE5 Inhibitor |
| Primary Indications | Erectile Dysfunction, Pulmonary Arterial Hypertension | Erectile Dysfunction, Pulmonary Arterial Hypertension, Benign Prostatic Hyperplasia |
| Reported In Vitro Potency (PDE5 IC50) | 0.62 nM[1] | 2.35 nM[1] |
| PDE Selectivity Profile | Highly selective; notably 1610-fold more selective for PDE5 over PDE11[1] | Highly selective; approximately 9-fold more selective for PDE5 over PDE11[1] |
| Clinical Development Status (ED) | Phase III clinical trial completed, with all dosage groups showing significant efficacy[2] | Approved and widely marketed |
| Clinical Development Status (PAH) | Phase IIa clinical trial completed, showing positive hemodynamic effects[2] | Approved and widely marketed |
Preclinical Efficacy Comparison
In vitro studies have demonstrated that this compound is a more potent inhibitor of the PDE5 enzyme compared to tadalafil. The half-maximal inhibitory concentration (IC50) for this compound against PDE5 is reported to be 0.62 nM, whereas the IC50 for tadalafil is 2.35 nM[1]. Furthermore, this compound exhibits a more selective inhibition profile. Notably, it is 1610-fold more selective for PDE5 over PDE11, a significant difference when compared to tadalafil's 9-fold selectivity over PDE11[1]. Inhibition of PDE11 has been a point of discussion for tadalafil, although the clinical significance remains a subject of ongoing research.
Animal models of erectile dysfunction, primarily in rats, have been utilized to assess the in vivo efficacy of both compounds. A key measure in these studies is the intracavernosal pressure (ICP), which is a direct indicator of erectile function. While direct head-to-head preclinical studies for ED are not yet published, independent studies on tadalafil have shown its efficacy in various rat models of erectile dysfunction.
Clinical Efficacy Comparison
Erectile Dysfunction (ED):
A Phase III clinical trial for this compound in the treatment of erectile dysfunction has been completed. According to a press release from Vigonvita Life Sciences, the trial involved 765 patients with ED who received either this compound (at doses of 2.5 mg, 5 mg, and 10 mg) or a placebo for 12 weeks. The results indicated that all dosage groups of this compound demonstrated a significant improvement in efficacy[2]. However, the detailed quantitative data from this trial have not yet been made publicly available in a peer-reviewed publication.
For tadalafil, numerous large-scale clinical trials have established its efficacy and safety for the treatment of ED, leading to its global approval and widespread clinical use.
Pulmonary Arterial Hypertension (PAH):
A significant development in the comparative assessment of these two drugs is the completion of a Phase IIa clinical trial (NCT04483115) that directly compared TPN171H (the hydrochloride salt of this compound) with tadalafil in patients with PAH. The results of this study were presented at the American Heart Association (AHA) Scientific Sessions in November 2023[2]. This multicenter, randomized, double-blind, placebo- and positive-controlled trial enrolled 60 patients in China. The study was designed to evaluate the acute hemodynamic changes within 24 hours after a single oral dose of TPN171H (2.5 mg, 5 mg, or 10 mg), tadalafil (20 mg or 40 mg), or placebo[2]. While the top-line results were announced, the full, detailed quantitative data from this comparative study are not yet available in published literature.
Tadalafil is an approved treatment for PAH, with clinical trials demonstrating its ability to improve exercise capacity in patients[3].
Experimental Protocols
In Vitro PDE5 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the PDE5 enzyme.
Methodology:
-
Enzyme and Substrate: Recombinant human PDE5A1 is used as the enzyme source. The substrate is [³H]-cGMP.
-
Reaction Mixture: The assay is typically conducted in a reaction buffer containing Tris-HCl, MgCl₂, and bovine serum albumin (BSA).
-
Incubation: The test compound (e.g., this compound or tadalafil) at various concentrations is pre-incubated with the PDE5 enzyme. The reaction is initiated by the addition of [³H]-cGMP. The mixture is incubated at 37°C.
-
Termination: The enzymatic reaction is terminated by the addition of a stopping solution, often containing snake venom nucleotidase. This enzyme hydrolyzes the [³H]-5'-GMP product to [³H]-guanosine.
-
Separation: The unreacted [³H]-cGMP is separated from the [³H]-guanosine product using ion-exchange chromatography.
-
Quantification: The amount of [³H]-guanosine is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of PDE5 inhibition at each compound concentration is calculated. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Assessment of Erectile Function in a Rat Model
Objective: To evaluate the effect of a test compound on erectile function by measuring the intracavernosal pressure (ICP) in response to cavernous nerve stimulation.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are commonly used. Erectile dysfunction can be induced through various methods, such as cavernous nerve injury or the creation of a diabetic model.
-
Anesthesia and Surgical Preparation: Rats are anesthetized, and the carotid artery is cannulated for continuous monitoring of mean arterial pressure (MAP). The penis is exposed, and a 23-gauge needle connected to a pressure transducer is inserted into the corpus cavernosum to measure ICP. The cavernous nerve is identified and isolated for electrical stimulation.
-
Drug Administration: The test compound (this compound or tadalafil) or vehicle is administered, typically via oral gavage, at a predetermined time before nerve stimulation.
-
Cavernous Nerve Stimulation: The cavernous nerve is stimulated with a bipolar electrode using specific parameters (e.g., frequency, voltage, and duration).
-
Data Acquisition: ICP and MAP are recorded continuously throughout the experiment.
-
Data Analysis: The primary efficacy endpoint is the ratio of the maximal ICP to the MAP (ICP/MAP), which normalizes for changes in systemic blood pressure. The total erectile response, represented by the area under the curve (AUC) of the ICP tracing during stimulation, is also analyzed.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PDE5 Inhibition Signaling Pathway.
References
A Head-to-Head Comparison of TPN171 and Other Leading PDE5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the novel phosphodiesterase type 5 (PDE5) inhibitor, TPN171, against established market leaders: sildenafil, tadalafil, and vardenafil. The information presented herein is intended for a scientific audience and is supported by experimental data from preclinical and clinical studies.
Introduction to PDE5 Inhibition
Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. By hydrolyzing cGMP, PDE5 regulates smooth muscle relaxation and vasodilation in various tissues, including the corpus cavernosum and pulmonary vasculature. Inhibition of PDE5 leads to elevated intracellular cGMP levels, promoting vasodilation and providing a therapeutic mechanism for conditions such as erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[1] this compound is a novel, potent, and selective PDE5 inhibitor currently under clinical development for the treatment of PAH.[2][3]
Biochemical Potency and Selectivity
A critical aspect of a PDE5 inhibitor's profile is its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for PDE5 over other PDE isoforms. Off-target inhibition of other PDEs can lead to undesirable side effects. For instance, inhibition of PDE6 is associated with visual disturbances, while inhibition of PDE11 has been linked to myalgia.[1][3]
This compound has demonstrated potent inhibitory activity against PDE5 with an IC50 of 0.62 nM.[2] In vitro studies have shown it to be more potent than both sildenafil (IC50 = 4.31 nM) and tadalafil (IC50 = 2.35 nM).[2]
The following table summarizes the reported IC50 values and selectivity ratios for this compound and other major PDE5 inhibitors. It is important to note that IC50 values can vary between studies depending on the specific experimental conditions.
| Inhibitor | PDE5 IC50 (nM) | PDE6 Selectivity (PDE5 IC50 / PDE6 IC50) | PDE11 Selectivity (PDE5 IC50 / PDE11 IC50) |
| This compound | 0.62[2] | >32-fold vs. Sildenafil (8-fold)[2] | >1610-fold vs. Tadalafil (9-fold)[2] |
| Sildenafil | 3.7 - 5.22[4][5] | ~7-8[2][6] | ~1000[7] |
| Tadalafil | 1.8 - 2.35[2][4][5] | High (>1000) | ~9-40[2][7][8] |
| Vardenafil | 0.091 - 0.7[5][9] | ~15[6] | ~9300[7] |
Pharmacokinetic Profiles in Healthy Subjects
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion, which in turn influence its dosing regimen and clinical utility. The following table compares key pharmacokinetic parameters of this compound, sildenafil, tadalafil, and vardenafil following single oral doses in healthy volunteers.
| Parameter | TPN171H (5-30 mg) | Sildenafil (100 mg) | Tadalafil (20 mg) | Vardenafil (10 mg) |
| Tmax (median, hours) | ~1.5 - 2.0[3] | ~1.0 | ~2.0 | ~0.5 - 1.0[10] |
| Cmax (ng/mL) | 40.4 - 236.9 (dose-dependent)[3] | ~440 | ~378 | ~19.79[10] |
| AUC0-∞ (ng·h/mL) | 287.0 - 1709.3 (dose-dependent)[3] | ~1130 | ~8940 | ~38.61[10] |
| Half-life (t1/2, hours) | 8.02 - 10.88[3] | ~3 - 4 | ~17.5 | ~4 - 5 |
A Phase 1 study of TPN171H demonstrated a linear, dose-proportional pharmacokinetic profile within the 5–30 mg dose range.[3] Its half-life of approximately 8-11 hours suggests the potential for once-daily administration.[3] Administration with food was found to decrease the Cmax and prolong the Tmax of TPN171H, but it did not have a significant effect on the overall exposure (AUC).[3]
Signaling Pathway and Experimental Workflows
The diagrams below, generated using Graphviz, illustrate the key signaling pathway, a typical experimental workflow for evaluating PDE5 inhibitors, and the comparative positioning of this compound.
Caption: The NO/cGMP signaling pathway and the mechanism of action of PDE5 inhibitors.
Caption: A typical experimental workflow for the evaluation of novel PDE5 inhibitors.
Caption: Logical relationship of this compound as a novel PDE5 inhibitor.
Experimental Protocols
In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method for determining the IC50 of a PDE5 inhibitor using a fluorescence polarization (FP) assay.
Principle: The assay is based on the change in polarization of a fluorescently labeled cGMP analog. When the fluorescent substrate is hydrolyzed by PDE5, the resulting fluorescent monophosphate is captured by a binding agent, leading to a change in the polarization of the emitted light. The degree of inhibition is proportional to the inhibitor concentration.[11]
Materials:
-
Recombinant human PDE5A1 enzyme
-
Fluorescein-labeled cGMP (substrate)
-
Binding agent (e.g., IMAP beads)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.05% NaN3, 0.1% BSA)
-
Test compounds (e.g., this compound) and positive control (e.g., sildenafil)
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and positive control in the assay buffer.
-
Add a defined amount of PDE5A1 enzyme to each well of the microplate, except for the negative control wells.
-
Add the serially diluted test compounds or controls to the appropriate wells.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescein-labeled cGMP substrate to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the binding agent to all wells.
-
Incubate for a final period to allow for binding (e.g., 30 minutes).
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 530 nm emission).
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Model of Erectile Function (Rat)
This protocol outlines a standard procedure for evaluating the in vivo efficacy of PDE5 inhibitors in a rat model of erectile dysfunction induced by cavernous nerve injury.
Animals:
-
Male Sprague-Dawley or Wistar rats (age and weight specified).
Procedure:
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, isoflurane).
-
Surgical Preparation:
-
Make a midline abdominal incision to expose the pelvic ganglion and cavernous nerve.
-
Carefully dissect and isolate the cavernous nerve. For the injury model, the nerve can be crushed with fine forceps for a defined duration.
-
Insert a 23-gauge needle into the carotid artery for continuous monitoring of mean arterial pressure (MAP).
-
Insert a 25-gauge needle into the corpus cavernosum for measurement of intracavernosal pressure (ICP).
-
-
Drug Administration: Administer the test compound (e.g., this compound) or vehicle via the desired route (e.g., oral gavage, intravenous injection) at a specified time before nerve stimulation.
-
Cavernous Nerve Stimulation:
-
Place a bipolar platinum electrode on the cavernous nerve.
-
Apply electrical stimulation with defined parameters (e.g., frequency: 16 Hz, pulse width: 5 ms, voltage: 2-5 V, duration: 60 seconds).
-
-
Data Acquisition and Analysis:
-
Record the ICP and MAP continuously throughout the experiment.
-
Calculate the ratio of the maximal ICP to the MAP (ICP/MAP) to normalize for changes in systemic blood pressure. This ratio is a key indicator of erectile function.
-
Compare the ICP/MAP ratios between the different treatment groups to assess the efficacy of the PDE5 inhibitor.
-
Conclusion
This compound emerges as a highly potent and selective PDE5 inhibitor with a promising pharmacokinetic profile that may support a once-daily dosing regimen. Its enhanced selectivity, particularly over PDE6 and PDE11 compared to some established inhibitors, suggests a potential for a favorable side-effect profile. Further clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the management of pulmonary arterial hypertension and potentially other conditions amenable to PDE5 inhibition. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of this and other novel PDE5 inhibitors.
References
- 1. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Phase I Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of TPN171H, a Novel Phosphodiesterase Type 5 Inhibitor, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selectivity and potency of the new PDE5 inhibitor TPN729MA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Testosterone regulates PDE5 expression and in vivo responsiveness to tadalafil in rat corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High biochemical selectivity of tadalafil, sildenafil and vardenafil for human phosphodiesterase 5A1 (PDE5) over PDE11A4 suggests the absence of PDE11A4 cross-reaction in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. In vivo analysis of chronic phosphodiesterase-5 inhibition with sildenafil in penile erectile tissues: no tachyphylaxis effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
TPN171 Demonstrates Superior Selectivity for PDE5 Over Sildenafil
A comprehensive analysis of preclinical data reveals that TPN171, a novel phosphodiesterase type 5 (PDE5) inhibitor, exhibits a more potent and selective inhibitory profile against PDE5 compared to the established drug, sildenafil. This heightened selectivity, particularly over other phosphodiesterase (PDE) isoforms, suggests a potential for a more favorable side-effect profile for this compound.
This compound is a potent, orally bioavailable inhibitor of PDE5 with an IC50 of 0.62 nM.[1] In direct comparative studies, this compound demonstrated more robust PDE5 inhibitory activity than sildenafil, which has a reported IC50 of 4.31 nM.[2] This indicates that a lower concentration of this compound is required to achieve the same level of PDE5 inhibition as sildenafil.
The key advantage of this compound lies in its enhanced selectivity for PDE5 over other PDE isoforms, which is crucial for minimizing off-target effects.[3] For instance, inhibition of PDE6, an isoform found in the retina, is associated with visual disturbances sometimes observed with sildenafil use.[4][5] this compound exhibits a 32-fold higher selectivity for PDE5 over PDE6, a significant improvement compared to sildenafil's 8-fold selectivity.[2][6] Similarly, when compared to PDE11, this compound shows a remarkable 1610-fold selectivity, far superior to sildenafil's selectivity for this isoform.[2][6]
Sildenafil is a potent inhibitor of PDE5, with an IC50 of approximately 3.5 nM.[7] Its selectivity for PDE5 is significantly higher than for PDE1 through PDE4.[7] However, its inhibition of PDE6 is only about 9-fold weaker than its inhibition of PDE5, which can lead to visual side effects.[7]
The following table summarizes the comparative inhibitory activity (IC50 values) of this compound and sildenafil against various PDE isoforms.
| PDE Isoform | This compound IC50 (nM) | Sildenafil IC50 (nM) | Selectivity Ratio (this compound vs. Sildenafil for PDE5) |
| PDE5 | 0.62 [1][2] | 3.5 - 4.31 [2][7] | ~5.6 - 6.9 fold more potent |
| PDE6 | >20 | ~33[7] | This compound is 32x more selective for PDE5 over PDE6 [2][6] |
| PDE1 | >10000[1] | High (80x > PDE5)[7] | Not explicitly calculated, but this compound shows minimal inhibition. |
| PDE2 | >10000[1] | High (>8500x > PDE5)[7] | Not explicitly calculated, but this compound shows minimal inhibition. |
| PDE3 | >10000[1] | High (>8500x > PDE5)[7] | Not explicitly calculated, but this compound shows minimal inhibition. |
| PDE4 | >10000[1] | High (>8500x > PDE5)[7] | Not explicitly calculated, but this compound shows minimal inhibition. |
| PDE11 | ~1000 | Moderate (200x > PDE5)[4] | This compound is 1610x more selective for PDE5 over PDE11 [2][6] |
Experimental Protocols
The determination of IC50 values and selectivity profiles for PDE inhibitors like this compound and sildenafil typically involves in vitro enzymatic assays. A generalized protocol for such an experiment is outlined below.
Radiometric Phosphodiesterase Inhibition Assay
This method measures the activity of a specific PDE isoform by quantifying the conversion of a radiolabeled cyclic nucleotide (e.g., [3H]-cGMP or [3H]-cAMP) to its corresponding 5'-mononucleotide.
1. Enzyme and Substrate Preparation:
-
Human recombinant PDE isoforms are purified, often using techniques like HPLC.
-
A reaction mixture is prepared containing a known concentration of the purified PDE enzyme in a suitable buffer (e.g., Tris-HCl).
-
The radiolabeled substrate, [3H]-cGMP for PDE5, is added to the reaction mixture at a concentration typically near the Michaelis-Menten constant (Km) for the enzyme.
2. Inhibitor Incubation:
-
A range of concentrations of the test compound (this compound or sildenafil) is added to the reaction mixture.
-
The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow the enzymatic reaction to proceed.
3. Reaction Termination and Separation:
-
The reaction is stopped, often by boiling or adding a quenching agent.
-
The radiolabeled product ([3H]-5'-GMP) is separated from the unreacted substrate ([3H]-cGMP). This can be achieved using techniques like anion exchange chromatography or by using scintillation proximity assay (SPA) beads that specifically bind to the product.
4. Quantification and Data Analysis:
-
The amount of radiolabeled product is quantified using a scintillation counter.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without any inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the concentration-response data to a sigmoidal curve.
Visualizations
Signaling Pathway of cGMP-Specific PDE5
Caption: cGMP signaling pathway and the inhibitory action of this compound and sildenafil on PDE5.
Experimental Workflow for PDE Inhibitor Selectivity Assay
Caption: Generalized workflow for determining the IC50 of PDE inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo comparison of TPN171 and tadalafil pharmacokinetics
A comprehensive analysis of two phosphodiesterase type 5 (PDE5) inhibitors, TPN171 and tadalafil, reveals distinct pharmacokinetic profiles that may influence their clinical application. This guide provides a detailed comparison of their in vivo performance, supported by experimental data, for researchers, scientists, and drug development professionals.
Both this compound, a novel PDE5 inhibitor, and the established drug tadalafil are being investigated for the treatment of conditions such as pulmonary arterial hypertension (PAH) and erectile dysfunction (ED).[1][2] Their therapeutic effects are mediated through the inhibition of PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP).[3][4] By inhibiting PDE5, these drugs increase intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation.[3][5]
Quantitative Pharmacokinetic Data
A summary of the key pharmacokinetic parameters for this compound and tadalafil following oral administration in healthy human subjects is presented below.
| Pharmacokinetic Parameter | This compound (10 mg, single dose) | Tadalafil (20 mg, single dose) |
| Maximum Plasma Concentration (Cmax) | 80.1 ± 23.48 ng/mL[6] | 378 µg/L (or 378 ng/mL)[7] |
| Time to Maximum Plasma Concentration (Tmax) | 1.5 h[8] | 2 h[7][9] |
| Area Under the Curve (AUC) | AUC0-t: 541.77 ± 157.78 h·ng/mL[6] AUC0-∞: 560.45 ± 160.17 h·ng/mL[6] | Not explicitly stated in the provided results in a directly comparable format. |
| Elimination Half-Life (t½) | 9.04 ± 0.72 h to 10.88 h[6][8] | 17.5 h[7][9] |
| Oral Clearance (CL/F) | Not explicitly stated in the provided results. | 2.48 L/h[7] |
| Volume of Distribution (Vz/F) | Not explicitly stated in the provided results. | 62.6 L[7] |
Experimental Protocols
The pharmacokinetic data presented in this guide were derived from in vivo studies in healthy human subjects. The methodologies employed in these key experiments are detailed below.
This compound Pharmacokinetic Studies
A Phase I clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of TPN171H (the hydrochloride salt of this compound).[6][10] The study consisted of three parts: a single ascending-dose study, a food-effect study, and a multiple ascending-dose study.[6][10] In the single ascending-dose portion, healthy subjects received single oral doses of TPN171H at 5 mg, 10 mg, 20 mg, and 30 mg.[6] Blood samples were collected at predetermined time points to analyze the plasma concentrations of this compound.[10] A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the bioanalysis of plasma samples.[11] Pharmacokinetic parameters were calculated from the plasma concentration-time data.[1]
Tadalafil Pharmacokinetic Studies
The pharmacokinetic profile of tadalafil has been characterized through multiple clinical pharmacology studies involving healthy subjects.[7] These studies assessed single doses ranging from 2.5 mg to 20 mg.[7][9] Noncompartmental methods were used to calculate pharmacokinetic parameters from the plasma concentration-time data.[7] The effect of food on tadalafil's bioavailability was also investigated, showing negligible impact.[7] Furthermore, multiple-dose studies were conducted where subjects received daily doses of 10 mg or 20 mg for 10 days to evaluate steady-state pharmacokinetics.[7]
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action for this compound and tadalafil via PDE5 inhibition.
Caption: General workflow for in vivo pharmacokinetic studies.
Discussion
The pharmacokinetic data reveal notable differences between this compound and tadalafil. This compound is absorbed more rapidly, with a Tmax of approximately 1.5 hours compared to tadalafil's 2 hours.[7][8][9] However, tadalafil exhibits a significantly longer elimination half-life of 17.5 hours, whereas this compound has a half-life ranging from approximately 9 to 11 hours.[6][7][8][9] This suggests that tadalafil has a more prolonged duration of action.
The Cmax for a 10 mg dose of this compound is considerably lower than that of a 20 mg dose of tadalafil.[6][7] While a direct comparison is challenging due to the different doses administered, the data indicates dose-proportional pharmacokinetics for both drugs within the studied ranges.[6][7] Food has been shown to have a negligible effect on the overall exposure (AUC) of both this compound and tadalafil, although it can decrease the Cmax and prolong the Tmax of this compound.[6][7]
Both this compound and tadalafil are metabolized primarily by the cytochrome P450 system, with CYP3A4 being the major enzyme involved.[1][12] Excretion of metabolites for both drugs occurs through both feces and urine.[1][12]
References
- 1. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. What is the mechanism of Tadalafil? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A Phase I Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of TPN171H, a Novel Phosphodiesterase Type 5 Inhibitor, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. A Phase I Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of TPN171H, a Novel Phosphodiesterase Type 5 Inhibitor, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. tga.gov.au [tga.gov.au]
A Preclinical Comparative Analysis of the Side Effect Profiles of TPN171 and Sildenafil in Animal Models
For Immediate Release
This report provides a comprehensive comparison of the preclinical side effect profiles of TPN171 and sildenafil, two phosphodiesterase type 5 (PDE5) inhibitors, based on available data from animal studies. This guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the safety pharmacology and toxicology of these compounds.
Executive Summary
This compound, a novel PDE5 inhibitor, has demonstrated a promising preclinical safety profile, characterized by high selectivity for the PDE5 enzyme. This selectivity may translate to a reduced incidence of certain side effects compared to the first-in-class PDE5 inhibitor, sildenafil. While extensive data is available for sildenafil, detailing species-specific adverse effects in animal models, the publicly accessible quantitative data on this compound's preclinical toxicology is less comprehensive. However, existing information suggests a favorable safety margin for this compound. This guide synthesizes the available data to facilitate a comparative understanding.
Mechanism of Action and Signaling Pathway
Both this compound and sildenafil exert their therapeutic effects by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). Inhibition of PDE5 leads to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation in the corpus cavernosum and pulmonary vasculature.
Comparative Selectivity Profile
A key differentiator between this compound and sildenafil is their selectivity for PDE5 over other PDE isoenzymes. Off-target inhibition of other PDEs is associated with specific side effects. For instance, inhibition of PDE6, found in the retina, is linked to visual disturbances.
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | Selectivity Ratio (PDE6/PDE5) |
| This compound | 0.62 | - | >32 |
| Sildenafil | 4.31 | - | ~8 |
Table 1: In Vitro PDE5 and PDE6 Selectivity. Data indicates that this compound has a significantly higher selectivity for PDE5 over PDE6 compared to sildenafil, suggesting a potentially lower risk of visual side effects. (Data for this compound selectivity is presented as a ratio as specific IC50 for PDE6 was not found in the initial search).
Side Effect Profile from Animal Studies
The following tables summarize the observed side effects of this compound and sildenafil in preclinical animal studies.
Sildenafil: Observed Side Effects in Animal Models
| Species | Organ System | Observed Side Effects | Notes |
| Dog | General | Beagle pain syndrome (transient, self-resolving pain) | Species-specific effect.[1] |
| Cardiovascular | Positive chronotropic and inotropic effects, coronary vasodilation | Observed at supratherapeutic doses.[2] | |
| Mouse | Gastrointestinal | Marked intestinal dilatation | Species-specific effect.[1] |
| Rat | Hepatic | Adaptive, reversible hepatocellular hypertrophy | Associated with secondary thyroid hypertrophy; considered not relevant to humans.[1] |
| Cardiovascular | Myocardial inflammation (intravenous, high-dose) | Not observed in oral repeat-dose studies.[3] |
Table 2: Summary of Sildenafil Side Effects in Animal Studies.
This compound: Preclinical Safety Findings
While specific adverse event data from repeat-dose toxicology studies in animals are not as extensively published as for sildenafil, preclinical studies have reported a "satisfactory safety and pharmacokinetic profile in rats and dogs".[3] A Phase I study in healthy human subjects noted that this compound had no impact on blood pressure and color discrimination, which may be attributed to its higher selectivity.[3]
Quantitative Toxicology Data
The No-Observed-Adverse-Effect-Level (NOAEL) is the highest dose level that does not produce any statistically or biologically significant increases in the frequency or severity of adverse effects.
| Compound | Species | Study Duration | Route | NOAEL |
| Sildenafil | Rat | 1 month | Intravenous | 4 mg/kg/day |
| Dog | 1 month | Intravenous | 4 mg/kg/day |
Table 3: Sildenafil No-Observed-Adverse-Effect-Level (NOAEL) in Intravenous Studies. [3] NOAEL data for this compound from comparable preclinical studies were not available in the searched literature.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of study findings. Below are generalized workflows for key preclinical safety studies based on regulatory guidelines.
Repeat-Dose Toxicity Study Workflow
Methodology for Repeat-Dose Toxicity Studies: Repeat-dose toxicity studies are conducted in at least one rodent and one non-rodent species. Animals are administered the test substance daily for a specified period (e.g., 28 or 90 days). Key endpoints include clinical observations, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology. The objective is to identify target organs of toxicity and determine a NOAEL.
Cardiovascular Safety Pharmacology (Telemetry) Study Workflow
Methodology for Cardiovascular Safety Pharmacology Studies: These studies are typically conducted in conscious, freely moving non-rodents (e.g., dogs) equipped with telemetry implants. This allows for the continuous monitoring of cardiovascular parameters such as electrocardiogram (ECG), blood pressure, and heart rate before and after drug administration. The primary aim is to assess the potential for adverse cardiovascular effects, including proarrhythmic risk (e.g., QT interval prolongation).
Conclusion
Based on the available preclinical data, this compound exhibits a favorable side effect profile, which appears to be, at least in part, attributable to its higher selectivity for PDE5 over other PDE isoenzymes compared to sildenafil. The lower potential for PDE6 inhibition with this compound suggests a reduced risk of visual disturbances. Sildenafil has a well-characterized safety profile in animal models, with several observed effects being species-specific and not considered relevant to humans.
For a more definitive comparison, direct head-to-head preclinical toxicology and safety pharmacology studies with this compound and sildenafil, including detailed quantitative data on a broad range of endpoints, would be required. Researchers are encouraged to consult the primary literature for in-depth information on specific study designs and results.
References
- 1. Preclinical safety profile of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of TPN171H, a Novel Phosphodiesterase Type 5 Inhibitor, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking TPN171: A Comparative Guide Against Current Pulmonary Arterial Hypertension Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the emerging phosphodiesterase type 5 (PDE5) inhibitor, TPN171, against established treatments for Pulmonary Arterial Hypertension (PAH). It synthesizes available preclinical and clinical data to offer a benchmark for its potential therapeutic standing.
Introduction to this compound
This compound (also known as TPN171H in its hydrochloride form) is a novel, potent, and selective oral inhibitor of phosphodiesterase type 5 (PDE5) currently under investigation for the treatment of Pulmonary Arterial Hypertension.[1][2] Developed as a next-generation therapy in its class, this compound aims to offer an improved efficacy and safety profile over existing PDE5 inhibitors like sildenafil and tadalafil.[3] Preclinical studies and Phase I clinical trials have demonstrated a favorable pharmacokinetic and safety profile, suggesting the potential for once-daily administration.[3] A Phase IIa clinical trial in China (NCT04483115) has been initiated to evaluate its efficacy in patients with PAH.[1]
Comparative Mechanism of Action
PAH treatment strategies primarily target three key signaling pathways that regulate pulmonary vascular tone: the nitric oxide (NO) pathway, the endothelin pathway, and the prostacyclin pathway. This compound acts on the nitric oxide pathway, similarly to sildenafil and tadalafil.
The Nitric Oxide Signaling Pathway: The Target of this compound
This compound enhances vasodilation by preventing the breakdown of cyclic guanosine monophosphate (cGMP). In the pulmonary vasculature, nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP, a second messenger that leads to smooth muscle relaxation and vasodilation. PDE5 is the enzyme responsible for degrading cGMP. By inhibiting PDE5, this compound increases intracellular cGMP concentrations, amplifying the NO-sGC signaling cascade and promoting vasodilation.[1]
In vitro studies have shown this compound to have more potent PDE5 inhibitory activity (IC50 = 0.62 nM) compared to sildenafil (IC50 = 4.31 nM) and tadalafil (IC50 = 2.35 nM).[4] Furthermore, this compound exhibits greater selectivity for PDE5 over other PDE isoforms, which may translate to a better safety profile. Notably, its selectivity for PDE5 over PDE6 (associated with visual disturbances) is 32-fold, superior to sildenafil's 8-fold selectivity.[4]
References
- 1. TPN171H alleviates pulmonary hypertension via inhibiting inflammation in hypoxia and monocrotaline-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics-Driven Optimization of 4(3 H)-Pyrimidinones as Phosphodiesterase Type 5 Inhibitors Leading to this compound, a Clinical Candidate for the Treatment of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. The Monocrotaline Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vitro Analysis of TPN171 and Vardenafil: A Guide for Researchers
This guide provides a detailed comparative analysis of the in vitro pharmacological profiles of TPN171 and vardenafil, two potent phosphodiesterase type 5 (PDE5) inhibitors. The information is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
Both this compound and vardenafil are highly selective inhibitors of phosphodiesterase type 5 (PDE5), an enzyme primarily responsible for the degradation of cyclic guanosine monophosphate (cGMP) in various tissues, including the corpus cavernosum and pulmonary vasculature.[1][2] By inhibiting PDE5, these compounds prevent the breakdown of cGMP, leading to its accumulation. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation.[3][4]
Data Presentation: Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of this compound and vardenafil against various phosphodiesterase isozymes. It is important to note that the data presented are compiled from different studies, and a direct head-to-head comparison under identical experimental conditions has not been published. Therefore, the values should be interpreted as indicative of the respective compounds' properties rather than as a direct comparative measure.
| Parameter | This compound | Vardenafil | Reference |
| PDE5 IC50 | 0.62 nM | 0.091 - 0.7 nM | [1][5] |
| PDE1 IC50 | Not Reported | ~180 nM | [2] |
| PDE6 IC50 | ~19.84 nM (calculated) | ~11 nM | [2][6] |
| PDE11 IC50 | ~1000 nM (calculated) | ~130 nM | [6] |
| Selectivity (PDE5 vs PDE1) | Not Reported | ~257-fold | [2] |
| Selectivity (PDE5 vs PDE6) | ~32-fold | ~16-fold | [2][6] |
| Selectivity (PDE5 vs PDE11) | ~1610-fold | ~186-fold | [6] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Selectivity is calculated as the ratio of IC50 for the off-target PDE to the IC50 for PDE5.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized from standard practices in the field for assessing PDE5 inhibitors.
PDE5 Inhibition Assay (Fluorescence Polarization)
This assay determines the inhibitory potency (IC50) of test compounds against the PDE5 enzyme.
Materials:
-
Recombinant human PDE5A1 enzyme
-
Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (this compound, vardenafil) dissolved in DMSO
-
Positive control (a known PDE5 inhibitor)
-
96-well or 384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds and positive control in the assay buffer.
-
Add a defined amount of the diluted PDE5 enzyme to each well of the microplate.
-
Add the serially diluted test compounds or controls to the respective wells.
-
Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorescently labeled cGMP substrate to all wells.
-
Incubate the plate at 37°C for a defined time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the control wells (enzyme without inhibitor).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Intracellular cGMP Level Measurement (Cell-Based Assay)
This assay quantifies the effect of PDE5 inhibitors on cGMP levels in a cellular context.
Materials:
-
A suitable cell line expressing PDE5 (e.g., human corpus cavernosum smooth muscle cells, HEK293 cells transfected with PDE5)
-
Cell culture medium and supplements
-
Nitric oxide (NO) donor (e.g., sodium nitroprusside, SNP) to stimulate cGMP production
-
Test compounds (this compound, vardenafil) dissolved in DMSO
-
Lysis buffer
-
cGMP immunoassay kit (e.g., ELISA or TR-FRET based)
-
Multi-well cell culture plates
-
Plate reader compatible with the chosen immunoassay kit
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of the test compounds (this compound or vardenafil) for a specific duration.
-
Stimulate the cells with a fixed concentration of an NO donor (e.g., SNP) to induce cGMP synthesis.
-
After a defined incubation period, terminate the reaction and lyse the cells to release intracellular cGMP.
-
Quantify the cGMP concentration in the cell lysates using a cGMP immunoassay kit according to the manufacturer's instructions.
-
Normalize the cGMP levels to the total protein concentration in each sample.
-
Analyze the data to determine the dose-dependent effect of the inhibitors on cGMP accumulation.
Visualizations
Signaling Pathway of PDE5 Inhibition
Caption: Mechanism of action of this compound and vardenafil via PDE5 inhibition.
Experimental Workflow for In Vitro Comparison
Caption: Workflow for the in vitro comparison of this compound and vardenafil.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. urologyresearchandpractice.org [urologyresearchandpractice.org]
- 3. PDE5 inhibitors, sildenafil and vardenafil, reverse multidrug resistance by inhibiting the efflux function of multidrug resistance protein 7 (ATP‐binding Cassette C10) transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro effects of PDE5 inhibitors sildenafil, vardenafil and tadalafil on isolated human ureteral smooth muscle: a basic research approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of tritiated sildenafil, tadalafil, or vardenafil to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vigonvita.cn [vigonvita.cn]
TPN171: A Comparative Analysis of a Novel PDE5 Inhibitor for Pulmonary Arterial Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data available for TPN171, a novel phosphodiesterase type 5 (PDE5) inhibitor, with established alternatives, sildenafil and tadalafil, for the treatment of pulmonary arterial hypertension (PAH). The information is compiled from published preclinical and clinical studies to assist in the evaluation of this compound's therapeutic potential.
Executive Summary
This compound is a potent and selective PDE5 inhibitor currently under clinical development for the treatment of pulmonary arterial hypertension.[1] In vitro studies have demonstrated that this compound has a more robust inhibitory activity on PDE5 compared to sildenafil and tadalafil.[1][2] Preclinical data suggests that this compound is effective in animal models of PAH, exhibiting a longer-lasting effect and a lower effective dose compared to sildenafil.[2] Phase I clinical trials have established the pharmacokinetic profile and safety of this compound in healthy volunteers and specific patient populations. A Phase IIa study has been conducted to assess its hemodynamic effects in PAH patients, with initial reports indicating a reduction in right ventricular systolic pressure. However, detailed results from this trial are not yet fully published. This guide summarizes the available quantitative data, details key experimental protocols, and provides visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
In Vitro Potency and Selectivity of PDE5 Inhibitors
| Compound | IC50 (PDE5) | Selectivity (PDE5 vs. PDE6) | Selectivity (PDE5 vs. PDE11) |
| This compound | 0.62 nM[1][2] | 32-fold higher than sildenafil[1] | 1610-fold[1] |
| Sildenafil | 4.31 nM[1][2] | 8-fold[1] | Lower than this compound |
| Tadalafil | 2.35 nM[1][2] | Lower than this compound | 9-fold[1] |
Preclinical Efficacy in Monocrotaline-Induced PAH Rat Model
Quantitative head-to-head data for hemodynamic parameters for this compound versus sildenafil and tadalafil in the monocrotaline rat model is not extensively available in the public domain. Published literature indicates that oral administration of this compound substantially reduces the mean pulmonary artery pressure in rats with monocrotaline-induced PAH, and the effective dose is much lower than that of sildenafil.[1]
Clinical Efficacy in Pulmonary Arterial Hypertension
| Compound | Study Population | Key Efficacy Endpoints |
| This compound | PAH Patients (Phase IIa, NCT04483115) | Preliminary reports suggest a decrease in right ventricular systolic pressure. Detailed quantitative data on hemodynamic parameters and 6-Minute Walk Distance (6MWD) are awaiting full publication.[3] |
| Sildenafil | PAH Patients (WHO Group I) | - Improved 6MWD by 45-50 meters (placebo-corrected).[4] - Reduced mean pulmonary arterial pressure and pulmonary vascular resistance.[4] - Improved WHO functional class.[4] |
| Tadalafil | PAH Patients | - Increased 6MWD by a mean of 33 meters (40 mg dose, placebo-corrected).[5] - Reduced incidence of clinical worsening.[5] - Improved quality of life measures.[5] |
Pharmacokinetic Parameters in Healthy Adults
| Parameter | This compound (10 mg single dose) | Sildenafil | Tadalafil |
| Tmax (hours) | ~0.67[1] | ~1.0 | ~2.0 |
| t1/2 (hours) | ~9.89[1] | 3-5 | ~17.5 |
| AUC | Data available in specific populations (renal and hepatic impairment)[6][7] | Varies by dose | Varies by dose |
| Cmax | Data available in specific populations (renal and hepatic impairment)[6][7] | Varies by dose | Varies by dose |
Experimental Protocols
In Vitro PDE5 Inhibition Assay
A common method to determine the in vitro inhibitory activity of compounds against PDE5 is the fluorescence polarization (FP) assay.
Principle: This assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate. When the substrate is hydrolyzed by PDE5 to a fluorescently labeled 5'-GMP, a specific binding agent in the assay mix binds to the 5'-GMP, leading to a change in the polarization of the emitted light. The degree of inhibition is proportional to the compound's ability to block PDE5 activity.
Generalized Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compounds (e.g., this compound, sildenafil, tadalafil) and a positive control in an appropriate buffer (e.g., 10 mM Tris, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT, and 1% DMSO).[8]
-
Enzyme Reaction: In a microplate, add the diluted test compounds, a solution of purified recombinant PDE5 enzyme, and a fluorescently labeled cGMP substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination and Signal Detection: Stop the reaction and add a binding agent that selectively binds to the GMP product. Measure the fluorescence polarization using a microplate reader.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Monocrotaline-Induced Pulmonary Arterial Hypertension in Rats
The monocrotaline (MCT) rat model is a widely used preclinical model to study PAH and evaluate the efficacy of potential therapies.
Principle: A single subcutaneous or intraperitoneal injection of monocrotaline, a pyrrolizidine alkaloid, induces endothelial cell injury in the pulmonary vasculature. This leads to a cascade of events including inflammation, vascular remodeling, increased pulmonary vascular resistance, and consequently, pulmonary hypertension and right ventricular hypertrophy over several weeks.[9][10]
Generalized Protocol:
-
Animal Model: Use male Sprague-Dawley or Wistar rats (e.g., 180-200 g).[11]
-
Induction of PAH: Administer a single subcutaneous injection of monocrotaline (e.g., 60 mg/kg).[11][12] The solution is typically prepared by dissolving MCT in dilute HCl, neutralizing it with NaOH, and diluting it with sterile water.[11]
-
Treatment: Begin administration of the test compound (e.g., this compound or sildenafil) at a predetermined time point after MCT injection, either for prevention or treatment. The compound is typically administered orally once daily.
-
Hemodynamic Assessment: After a specific period (e.g., 4 weeks), anesthetize the rats and perform right heart catheterization to measure hemodynamic parameters, including right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).[11][13]
-
Morphological and Biomarker Analysis: Following hemodynamic measurements, euthanize the animals and collect heart and lung tissues. Assess right ventricular hypertrophy by calculating the Fulton index (RV/[LV+S] weight ratio).[11] Perform histological analysis of the pulmonary arteries to evaluate vascular remodeling.
Mandatory Visualization
Caption: this compound inhibits PDE5, increasing cGMP levels and promoting vasodilation.
Caption: Experimental workflow for this compound from preclinical to clinical development.
References
- 1. Pharmacokinetics, mass balance, and metabolism of [14C]this compound, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pulmonary arterial hypertension: Promising results for investigational agents and catheter-based denervation | MDedge [mdedge.com]
- 4. Comparison of preventive effect of sildenafil and therapeutic effect of sildenafil treatment in rats with monocrotaline-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Phase 1 Study to Evaluate the Pharmacokinetics and Safety of this compound (a PDE5 Inhibitor) in Adults with Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Safety of this compound (a PDE5 Inhibitor) in Patients With Mild or Moderate Hepatic Impairment Versus Participants With Normal Hepatic Function: A Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Monocrotaline Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension [mdpi.com]
- 9. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Repurposing Medications for Treatment of Pulmonary Arterial Hypertension: What's Old Is New Again - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pulmonary vessel casting in a rat model of monocrotaline-mediated pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]
TPN171 Combination Therapy: A Comparative Guide for Pulmonary Arterial Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential combination therapy strategies for TPN171 in the treatment of Pulmonary Arterial Hypertension (PAH). While clinical data on this compound in combination with other PAH drugs is not yet publicly available, this document synthesizes preclinical and clinical findings from established phosphodiesterase-5 (PDE5) inhibitors, the same therapeutic class as this compound, to inform future research and development.
This compound is a novel, potent, and selective PDE5 inhibitor currently in clinical development. Its mechanism of action involves preventing the breakdown of cyclic guanosine monophosphate (cGMP), a key molecule in the nitric oxide (NO) signaling pathway that promotes vasodilation. In PAH, this pathway is often impaired, leading to vasoconstriction and increased pulmonary vascular resistance. By inhibiting PDE5, this compound aims to restore vasodilation and alleviate the pathological effects of PAH.
Current treatment paradigms for PAH increasingly advocate for combination therapy, targeting multiple pathogenic pathways to improve clinical outcomes.[1][2][3][4][5][6][7] The three main pathways targeted are the endothelin pathway, the nitric oxide (NO) pathway, and the prostacyclin pathway.
Rationale for Combination Therapy in PAH
The simultaneous targeting of different signaling pathways can lead to additive or synergistic effects, resulting in improved efficacy compared to monotherapy.[8] Clinical trials with other PDE5 inhibitors have demonstrated significant benefits when combined with drugs from other classes, such as Endothelin Receptor Antagonists (ERAs) and prostacyclin analogs.[1][2][3][4][9][10][11]
Figure 1: Rationale for multi-pathway combination therapy in PAH.
Potential Combination Strategies for this compound
Based on the established success of other PDE5 inhibitors, the following combination strategies are plausible for this compound, pending preclinical and clinical validation.
This compound and Endothelin Receptor Antagonists (ERAs)
ERAs, such as ambrisentan, bosentan, and macitentan, block the vasoconstrictive and proliferative effects of endothelin-1. The combination of a PDE5 inhibitor and an ERA is a well-established and recommended initial treatment for many PAH patients.[10]
Supporting Evidence from other PDE5 inhibitors:
The landmark AMBITION study demonstrated that upfront combination therapy with ambrisentan and tadalafil significantly reduced the risk of clinical failure events compared to monotherapy with either drug alone.[2][9][11] Another study, the SERAPHIN trial, showed that adding macitentan to background therapy, which often included a PDE5 inhibitor, reduced morbidity and mortality.[3] A fixed-dose combination of macitentan and tadalafil has also been shown to significantly improve pulmonary blood flow compared to either monotherapy.[12][13]
Experimental Protocol: AMBITION Trial (Ambrisentan and Tadalafil)
-
Study Design: Randomized, double-blind, event-driven trial.
-
Patient Population: Treatment-naïve patients with WHO Functional Class II or III PAH.
-
Intervention:
-
Group 1: Ambrisentan (10 mg) + Tadalafil (40 mg)
-
Group 2: Ambrisentan (10 mg) + Placebo
-
Group 3: Tadalafil (40 mg) + Placebo
-
-
Primary Endpoint: Time to first clinical failure event (a composite of death, hospitalization for worsening PAH, disease progression, or unsatisfactory long-term clinical response).
-
Key Secondary Endpoints: Change from baseline in 6-minute walk distance (6MWD), change in N-terminal pro-brain natriuretic peptide (NT-proBNP) levels, and percentage of patients with a satisfactory clinical response.
| Endpoint | Ambrisentan + Tadalafil | Pooled Monotherapy | Hazard Ratio (95% CI) | P-value |
| Primary Endpoint (Clinical Failure) | 50/253 (19.8%) | 82/247 (33.2%) | 0.50 (0.35 - 0.72) | <0.001 |
| Change in 6MWD at Week 24 (meters) | +49.0 | +23.8 | - | <0.001 |
| Change in NT-proBNP at Week 24 (%) | -67.2 | -50.4 | - | <0.001 |
Data adapted from the AMBITION study results.[11]
This compound and Prostacyclin Pathway Agents
Prostacyclin analogs (e.g., epoprostenol, treprostinil, iloprost) and prostacyclin IP receptor agonists (e.g., selexipag) are potent vasodilators and inhibitors of platelet aggregation. Combining a PDE5 inhibitor with a prostacyclin pathway agent can offer additive vasodilatory effects.
Supporting Evidence from other PDE5 inhibitors:
Studies have shown that adding sildenafil to inhaled iloprost therapy resulted in a greater and more sustained reduction in pulmonary vascular resistance compared to either agent alone.[1] Similarly, the GRIPHON trial demonstrated that adding selexipag to background PAH therapy, which could include a PDE5 inhibitor, an ERA, or both, significantly reduced the risk of morbidity/mortality events.[3]
Experimental Protocol: Sildenafil and Inhaled Iloprost Study
-
Study Design: Randomized, open-label, crossover trial.
-
Patient Population: Patients with severe pulmonary hypertension.
-
Intervention:
-
Inhaled iloprost (5 µg) alone
-
Oral sildenafil (50 mg) alone
-
Oral sildenafil (50 mg) followed by inhaled iloprost (5 µg)
-
-
Primary Endpoint: Acute changes in pulmonary vascular resistance (PVR).
-
Key Secondary Endpoints: Changes in mean pulmonary artery pressure (mPAP), cardiac output, and systemic vascular resistance.
| Parameter | Iloprost Alone | Sildenafil Alone | Sildenafil + Iloprost |
| Max. % Change in PVR | -29% | -25% | -49% |
| Max. % Change in mPAP | -13% | -10% | -21% |
Data represents approximate values from early combination studies.
Signaling Pathways and Experimental Workflow
Figure 2: Mechanism of action of this compound in the NO signaling pathway.
Figure 3: General experimental workflow for a combination therapy trial.
Future Directions and Considerations
While the data from other PDE5 inhibitors provide a strong rationale for investigating this compound in combination therapies, several factors will be crucial to consider in future studies:
-
Dose-finding studies: Optimal dosing for this compound in combination with other agents will need to be determined to maximize efficacy and minimize adverse effects.
-
Safety and Tolerability: The safety profile of this compound in combination regimens will be a critical area of investigation.
-
Patient Subgroups: Identifying patient populations that are most likely to benefit from specific combination therapies will be important for personalized medicine approaches.
-
Triple Therapy: As the field moves towards more aggressive initial treatment, the role of this compound in triple combination therapies (with an ERA and a prostacyclin pathway agent) should be explored.
References
- 1. Combination Therapy in Pulmonary Arterial Hypertension—Targeting the Nitric Oxide and Prostacyclin Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combination therapy in pulmonary arterial hypertension: recent accomplishments and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination Therapy in Pulmonary Arterial Hypertension-Targeting the Nitric Oxide and Prostacyclin Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination therapy in pulmonary arterial hypertension: is this the new standard of care? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajmc.s3.amazonaws.com [ajmc.s3.amazonaws.com]
- 7. Combination therapy in pulmonary arterial hypertension: recent accomplishments and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. login.medscape.com [login.medscape.com]
- 9. pulmonaryhypertensionrn.com [pulmonaryhypertensionrn.com]
- 10. Phosphodiesterase type 5 inhibitor plus endothelin receptor antagonist compared to either alone for group 1 pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2minutemedicine.com [2minutemedicine.com]
- 12. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 13. ahajournals.org [ahajournals.org]
Independent Validation of TPN171's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TPN171, a novel phosphodiesterase type 5 (PDE5) inhibitor, with established alternatives, sildenafil and tadalafil. The information presented is supported by available preclinical and clinical data to assist researchers in evaluating its therapeutic potential, particularly in the context of pulmonary arterial hypertension (PAH).
Mechanism of Action: Targeting the NO/cGMP Signaling Pathway
This compound, like sildenafil and tadalafil, exerts its therapeutic effect by inhibiting PDE5, an enzyme crucial in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3] This pathway plays a key role in vasodilation.[4][5] Endothelial cells produce NO, which then stimulates soluble guanylate cyclase (sGC) in smooth muscle cells to produce cGMP.[4] cGMP, in turn, activates protein kinase G (PKG), leading to a cascade of events that results in smooth muscle relaxation and vasodilation.[6] PDE5 specifically hydrolyzes cGMP, thus downregulating this signaling pathway.[5] By inhibiting PDE5, this compound increases intracellular cGMP levels, leading to enhanced vasodilation, which is particularly beneficial in conditions like PAH where pulmonary vascular resistance is elevated.[1][3]
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound.
Comparative In Vitro Performance
Independent in vitro studies have demonstrated that this compound is a highly potent PDE5 inhibitor, showing greater potency than both sildenafil and tadalafil. Furthermore, this compound exhibits favorable selectivity for PDE5 over other PDE isoforms, which is critical for minimizing off-target effects.
| Compound | PDE5 IC50 (nM) | Selectivity vs. PDE6 | Selectivity vs. PDE11 |
| This compound | 0.62 [7] | >32-fold [7] | >1610-fold [7] |
| Sildenafil | 4.31[7] | ~8-fold[7] | - |
| Tadalafil | 2.35[7] | - | ~9-fold[7] |
-
IC50 (Half-maximal inhibitory concentration): A lower IC50 value indicates greater potency.
-
Selectivity: Higher fold-selectivity indicates a greater specificity for the target enzyme (PDE5) over other enzymes (PDE6 and PDE11), potentially leading to a better side-effect profile. Inhibition of PDE6 is associated with visual disturbances.[7]
Preclinical and Clinical Validation
Preclinical Efficacy in a Pulmonary Arterial Hypertension Model
This compound has been evaluated in a monocrotaline-induced pulmonary arterial hypertension (PAH) rat model. While detailed quantitative data from published independent studies are limited, initial reports suggest that oral administration of this compound significantly reduces mean pulmonary artery pressure at a lower effective dose compared to sildenafil.[7][8]
Clinical Pharmacokinetics and Safety
Phase I clinical trials in healthy volunteers have provided initial safety and pharmacokinetic data for this compound.[9] A Phase IIa, multi-center, randomized, placebo- and positive-controlled study is underway to evaluate the effect of single-dose TPN171H on acute hemodynamic parameters in patients with PAH.[2] This study includes tadalafil as a positive control, which will provide direct comparative clinical data.[2]
| Parameter | This compound | Sildenafil | Tadalafil |
| Phase I Studies | Completed in healthy volunteers and patients with renal/hepatic impairment.[10][11] | Extensive data available. | Extensive data available. |
| Phase IIa Study (PAH) | Ongoing, single-dose, placebo- and tadalafil-controlled.[2] | - | Used as a positive control in the this compound Phase IIa study.[2] |
Experimental Methodologies
Detailed experimental protocols from the primary developers of this compound are not yet publicly available. However, the following sections describe standardized methodologies typically employed for the validation of PDE5 inhibitors.
In Vitro PDE5 Inhibition Assay (General Protocol)
This assay quantifies the inhibitory activity of a compound against the PDE5 enzyme.
Caption: A generalized workflow for an in vitro PDE5 inhibition assay.
-
Reagents and Materials: Recombinant human PDE5 enzyme, cGMP substrate, test compounds (this compound, sildenafil, tadalafil), assay buffer, and a detection system (e.g., fluorescence-based).
-
Procedure:
-
A series of dilutions of the test compounds are prepared.
-
The PDE5 enzyme is pre-incubated with each dilution of the test compound for a specified period.
-
The enzymatic reaction is initiated by the addition of cGMP.
-
The reaction is allowed to proceed for a defined time at a controlled temperature.
-
The reaction is terminated, and the amount of GMP produced is quantified using a suitable detection method.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the PDE5 activity (IC50) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Selectivity Profiling (General Protocol)
This involves testing the compound against a panel of other PDE isoforms to determine its selectivity. The protocol is similar to the PDE5 inhibition assay but uses different recombinant PDE enzymes (e.g., PDE6, PDE11). The IC50 values for each isoform are determined and compared to the IC50 for PDE5 to calculate the selectivity ratio.
Monocrotaline-Induced PAH in Rats (General Protocol)
This is a widely used animal model to study PAH and evaluate the efficacy of potential therapeutics.
Caption: Experimental workflow for the monocrotaline-induced PAH rat model.
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.
-
Induction of PAH: A single subcutaneous injection of monocrotaline (e.g., 60 mg/kg) is administered to induce PAH.[1][12]
-
Treatment: After a specified period to allow for the development of PAH, animals are treated orally with this compound, sildenafil, or a vehicle control for several weeks.
-
Efficacy Evaluation:
-
Hemodynamics: Right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization.
-
Right Ventricular Hypertrophy: The ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton's Index) is determined.
-
Histopathology: Lung tissue is examined for vascular remodeling, including medial wall thickness of the pulmonary arterioles.
-
Conclusion
This compound demonstrates significant promise as a potent and selective PDE5 inhibitor. The available in vitro data indicates superior potency compared to sildenafil and tadalafil, along with a favorable selectivity profile that may translate to an improved safety margin. Preclinical evidence in a PAH model further supports its potential efficacy. The ongoing Phase IIa clinical trial will be crucial in providing direct comparative data against tadalafil and further elucidating the clinical utility of this compound for the treatment of pulmonary arterial hypertension. Researchers are encouraged to monitor the outcomes of these ongoing clinical investigations.
References
- 1. Sildenafil limits monocrotaline-induced pulmonary hypertension in rats through suppression of pulmonary vascular remodeling [pubmed.ncbi.nlm.nih.gov]
- 2. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 3. Chronic sildenafil treatment inhibits monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical trial design and new therapies for pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vigonvita.cn [vigonvita.cn]
- 8. researchgate.net [researchgate.net]
- 9. A Phase I Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of TPN171H, a Novel Phosphodiesterase Type 5 Inhibitor, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. a-phase-i-study-to-evaluate-the-pharmacokinetics-and-safety-of-tpn171-a-pde5-inhibitor-in-adults-with-renal-impairment - Ask this paper | Bohrium [bohrium.com]
- 12. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of TPN171: A Comprehensive Guide for Laboratory Professionals
Proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides a detailed protocol for the safe handling and disposal of TPN171, catering to researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and wear the appropriate Personal Protective Equipment (PPE).
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Protective Clothing | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. |
Step-by-Step Disposal Protocol for this compound
The following procedures outline the approved methods for the disposal of this compound in different forms.
Disposal of Solid this compound Waste
-
Segregation: Isolate solid this compound waste from other laboratory waste streams.
-
Containment: Place the solid waste in a clearly labeled, sealed, and leak-proof container. The label should include "this compound Solid Waste," the date, and any relevant hazard symbols.
-
Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service. Do not dispose of solid this compound in regular trash or down the drain.
Disposal of Liquid this compound Waste
-
Collection: Collect all liquid waste containing this compound in a dedicated, shatter-resistant, and sealed container.
-
Labeling: Clearly label the container with "this compound Liquid Waste," the approximate concentration, any other chemical constituents, and the date.
-
Storage: Store the liquid waste container in a secondary containment tray within a designated hazardous waste storage area.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) office for collection and disposal. Under no circumstances should liquid this compound waste be poured down the drain.
Disposal of Contaminated Labware
-
Sharps: Any sharps (needles, scalpels, etc.) contaminated with this compound must be placed in a designated sharps container.
-
Non-Sharps: Other contaminated labware (e.g., pipette tips, gloves, flasks) should be collected in a designated hazardous waste bag or container.
-
Labeling and Disposal: Both sharps and non-sharps containers must be clearly labeled as "this compound Contaminated Waste" and disposed of through the institutional hazardous waste program.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Essential Safety and Logistical Information for Handling T-PN171
Disclaimer: The following guidance is for researchers, scientists, and drug development professionals for handling novel or poorly characterized chemical compounds where a specific Safety Data Sheet (SDS) is not available. The information provided is based on general laboratory safety principles. It is not a substitute for a compound-specific risk assessment, which a qualified safety professional must perform. Always consult your institution's Environmental Health and Safety (EHS) department before handling any new chemical.
Since "TPN171" does not correspond to a publicly documented chemical entity, this guide outlines the essential safety and logistical procedures for handling a novel investigational compound. Until specific toxicity and reactivity data are available, this compound must be treated as a hazardous substance.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure to novel compounds. The minimum required PPE for handling this compound in a laboratory setting is detailed below. This should be supplemented with additional protection based on the specific procedures being performed.[3][4]
| Protection Type | Required PPE | Specific Considerations |
| Body Protection | Flame-resistant lab coat | Must be worn at all times in the laboratory.[5] Provides a barrier against splashes and spills.[6] |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles | Safety glasses are the minimum requirement.[3] Chemical splash goggles are highly recommended for all work with hazardous liquids.[5] A face shield must be worn over safety glasses or goggles during activities with a high risk of splashing.[3][6] |
| Hand Protection | Double nitrile gloves or Silver Shield® gloves under nitrile gloves | For chemicals of unknown toxicity, a flexible laminate glove (like Silver Shield®) should be worn under a chemically resistant outer glove.[3][5] |
| Respiratory Protection | N95 respirator, half-mask, or full-face respirator | Required when working with volatile compounds or in poorly ventilated areas. The type depends on the compound's toxicity and concentration.[6] |
| Foot Protection | Closed-toe shoes | Prevents injuries from dropped objects or spills.[6] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with an uncharacterized substance like this compound. The following workflow outlines the key steps from receipt to disposal.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.[1] Improper disposal can lead to environmental contamination and health risks.[7]
| Waste Type | Collection Procedure | Disposal Route |
| Solid Waste | Collect in a clearly labeled, sealed container. This includes unused compound, contaminated gloves, and paper towels.[1] | Dispose through your institution's hazardous waste management program.[1] |
| Liquid Waste | Collect in a labeled, sealed, and appropriate chemical waste container. | Do not dispose of down the drain.[1] All waste must be disposed of through your institution's hazardous waste management program.[1] |
| Sharps | Syringes containing any residual compound must be disposed of as hazardous chemical waste in a designated black "Bulk" waste container.[8] Do not dispose of these in a standard sharps container.[8] | Contact your institution's EHS for pick-up of hazardous sharps containers.[8] |
Spill and Exposure Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate: Clear the area of non-essential personnel.
-
Ventilate: Ensure adequate ventilation, using a fume hood if the spill is contained within it.
-
Protect: Wear the appropriate PPE as described above.
-
Contain: Avoid generating dust.[1] Carefully sweep or scoop up the spilled solid material.
-
Collect: Place the material into a suitable, labeled, and sealed container for disposal.[1]
-
Clean: Clean the spill area with a suitable solvent and decontaminate the area.
-
Dispose: Collect all cleaning materials for proper disposal as hazardous waste.
Exposure Response:
-
Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water. If skin irritation occurs, get medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
Experimental Protocols and Signaling Pathways
Due to the uncharacterized nature of this compound, specific experimental protocols and signaling pathways are not publicly available. For any investigational new drug (IND), detailed protocols for clinical studies are required to assess risks to human subjects.[9] The development of such protocols for this compound would require extensive preclinical data on its pharmacology and toxicology.[9] Researchers should consult internal documentation or the compound supplier for any available information.
References
- 1. benchchem.com [benchchem.com]
- 2. Best practices for phase 1 investigational drugs trials - BD IV News [eu.bd.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. westlab.com [westlab.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. rxdestroyer.com [rxdestroyer.com]
- 8. web.uri.edu [web.uri.edu]
- 9. Investigational New Drug (IND) Application | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
